molecular formula C₃¹³CH₆D₃NO₃ B1162158 D-Threonine-4-13C-4,4,4-d3

D-Threonine-4-13C-4,4,4-d3

Cat. No.: B1162158
M. Wt: 123.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Threonine-4-13C-4,4,4-d3, with the molecular formula C3 13 CH 6 D 3 NO 3 and a molecular weight of 123.13 g/mol, is a stable isotope-labelled form of D-Threonine, the unnatural isomer of L-Threonine . This compound serves as a crucial analytical standard, including for HPLC, and is used in pharmaceutical research and development . Its primary research value lies in its documented biological activity; it is known to inhibit the growth and cell wall synthesis of Mycobacterium smegmatis . Furthermore, D-Threonine-4-13C-4,4,4-d3 is employed as a key synthetic intermediate for the production of chiral antibiotics, providing a building block with specific stereochemistry essential for drug development . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage recommendations are refrigeration at 2-8°C .

Properties

Molecular Formula

C₃¹³CH₆D₃NO₃

Molecular Weight

123.13

Synonyms

(2R,3S)-2-Amino-3-hydroxybutanoic Acid-4-13C-4,4,4-d3;  (2R,3S)-3-Hydroxy-2-aminobutanoic Acid-4-13C-4,4,4-d3;  (R)-Threonine-4-13C-4,4,4-d3;  NSC 46702-4-13C-4,4,4-d3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isotopic Probes for Peptidoglycan Dynamics and Chiral Metabolomics

Executive Summary

D-Threonine-4-13C-4,4,4-d3 is a highly specialized stable isotope-labeled amino acid designed for high-precision mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications. Unlike standard L-amino acids used in proteomics, this D-enantiomer specifically targets non-canonical biological pathways—primarily bacterial peptidoglycan biosynthesis and mammalian D-serine/D-aspartate signaling modulation.

This guide details the physicochemical properties, experimental utility, and validated protocols for using this isotopologue as a "gold standard" internal reference and a metabolic tracer . By incorporating a +4 Da mass shift (


 + 3 


) exclusively at the methyl side chain, this reagent enables the absolute quantification of trace D-Threonine levels in complex biological matrices without interference from the abundant L-Threonine background.

Chemical Identity & Isotopic Physics

Structural Definition

The molecule is the (2R, 3S) enantiomer of threonine, modified at the


-carbon (position 4).
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~123.15 g/mol (approx. +4 Da shift vs. unlabeled D-Thr).

  • Labeling Pattern:

    • Position 4 (

      
      ):  Enriched Carbon-13 (>99%).
      
    • Position 4 (

      
      ):  Fully deuterated methyl group (
      
      
      
      ).
The "Silent Methyl" Advantage

The choice of a


  label is deliberate and serves two distinct physical purposes:
  • Mass Spectrometry (The +4 Shift): The combination of one

    
     and three Deuteriums creates a +4 Dalton mass shift . This is critical for distinguishing the internal standard from the analyte (natural D-Thr) and its naturally occurring isotopes (M+1, M+2) during LC-MS/MS analysis.
    
  • NMR Spectroscopy (The "Negative" Label): In proton (

    
    ) NMR, the methyl group is silent (invisible) due to deuteration. This eliminates spectral crowding in the methyl region (0.8–1.5 ppm), allowing researchers to observe only the metabolic incorporation of unlabeled substrates or to use 
    
    
    
    -detected experiments to track the carbon skeleton specifically.

ChemicalStructure cluster_properties Isotopic Properties C1 C1 (COOH) C2 C2 (H-C-NH2) C1->C2 C3 C3 (H-C-OH) C2->C3 C4 C4 (13C-D3) C3->C4 Labeled Methyl Prop1 Mass Shift: +4 Da (Ideal for MS) C4->Prop1 Prop2 NMR: 1H Silent 13C Active C4->Prop2

Figure 1: Structural topology of D-Threonine-4-13C-4,4,4-d3 highlighting the terminal methyl group modification.

Biological Context: Why D-Threonine?

Unlike L-Threonine (proteinogenic), D-Threonine is non-coded. However, it plays critical roles in niche biological sectors:

  • Bacterial Peptidoglycan: D-amino acids are hallmarks of the bacterial cell wall.[1] D-Thr is often found in the peptidoglycan of specific genera (e.g., Corynebacterium, Micrococcus) or can replace D-Alanine in the presence of antibiotics (Cycloserine), altering cell wall cross-linking.

  • Mammalian Neuroscience: While D-Serine is the primary NMDA receptor co-agonist, trace amounts of D-Thr have been detected in mammalian brain tissue. Accurate quantification is impossible without a heavy isotope standard to correct for matrix effects and extraction efficiency.

Experimental Workflow: LC-MS/MS Quantification

The primary application of D-Threonine-4-13C-4,4,4-d3 is as an Internal Standard (IS) for absolute quantification. Because D-Thr and L-Thr are enantiomers, they have identical masses and fragmentation patterns. Separation requires either a chiral column or chiral derivatization.

Recommended Approach: Chiral Derivatization with Marfey's Reagent (FDAA).[2] This converts enantiomers (D/L) into diastereomers, which can be separated on a standard C18 column.

Protocol: Trace D-Threonine Analysis in Plasma/Media

Reagents:

  • Analyte: Biological Sample (Plasma, Cell Lysate).

  • Internal Standard (IS): D-Threonine-4-13C-4,4,4-d3 (10 µM stock).

  • Derivatizing Agent: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or FDAA.[2]

  • Buffer: 1 M NaHCO

    
    .[2]
    
  • Quench: 1 M HCl.

Step-by-Step Methodology:

  • Spiking: Add 10 µL of IS Stock to 50 µL of biological sample. This ensures the IS undergoes the exact same extraction and derivatization efficiency as the endogenous D-Thr.

  • Deproteinization: Add 200 µL cold Methanol. Centrifuge (14,000 x g, 10 min). Collect supernatant.

  • Derivatization:

    • Mix 100 µL supernatant with 40 µL 1 M NaHCO

      
      .
      
    • Add 100 µL Marfey’s Reagent (1% in Acetone).

    • Incubate: 45°C for 60 minutes. (Crucial for complete reaction of the secondary amine/hydroxyl steric environment).

  • Quenching: Stop reaction with 40 µL 1 M HCl. Neutralize if necessary for column safety.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Elution: The L-FDAA-D-Thr derivative will elute after the L-FDAA-L-Thr derivative due to stronger intramolecular hydrogen bonding in the D-isomer derivative [1].

    • Transitions (MRM): Monitor the specific mass shift.

Data Table: MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Retention Time (Relative)
D-Thr (Endogenous) 372.1 (FDAA-D-Thr)272.1 (Dinitrophenyl)Late Eluter (

)
L-Thr (Background) 372.1 (FDAA-L-Thr)272.1 (Dinitrophenyl)Early Eluter (

)
D-Thr-IS (Heavy) 376.1 (+4 Da)272.1 (Dinitrophenyl)Late Eluter (

)

Note: The +4 Da shift is seen in the Precursor. The Product ion (272.1) is often the Marfey's tag itself, which remains unlabeled. Alternatively, finding a fragment retaining the threonine side chain would show the +4 shift in Q3.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Output Sample Biological Sample (Contains D-Thr & L-Thr) Mix Mixture (Endogenous + Heavy IS) Sample->Mix IS ADD INTERNAL STANDARD D-Thr-4-13C-d3 IS->Mix Deriv Marfey's Derivatization (Creates Diastereomers) Mix->Deriv LC C18 Column Separation (L-D separation via hydrophobicity) Deriv->LC MS Mass Spec Detection (MRM Mode) LC->MS Peak1 Peak A: L-Thr (Mass 372) MS->Peak1 Peak2 Peak B: D-Thr (Mass 372) MS->Peak2 Peak3 Peak C: D-Thr-IS (Mass 376) MS->Peak3 Quant Calculation: (Area Peak B / Area Peak C) * [IS] Peak2->Quant Peak3->Quant

Figure 2: Analytical workflow for separating and quantifying D-Threonine using the heavy isotope standard and Marfey's derivatization.

Application: Bacterial Metabolic Tracing

Researchers studying antibiotic resistance often look at peptidoglycan remodeling.

Hypothesis: Does Strain X upregulate D-Threonine incorporation into the cell wall when exposed to Penicillin?

Protocol:

  • Culture: Grow bacteria in minimal media.

  • Pulse: Add D-Threonine-4-13C-4,4,4-d3 (1 mM) to the media during mid-log phase.

  • Chase: Harvest cells after 2 hours.

  • Extraction: Isolate Peptidoglycan (boiling SDS method).

  • Hydrolysis: 6 M HCl, 110°C, 18 hours.

  • Analysis: Use the LC-MS method above.

    • Result: If the peptidoglycan contains the +4 Da species, the bacteria actively transported and incorporated the exogenous D-amino acid.

    • NMR Option: Perform Solid-State

      
       NMR on the isolated cell walls. The labeled methyl group will appear as a distinct, sharp signal (due to methyl rotation) in the carbon spectrum, allowing dynamic studies of the cell wall lattice [2].
      

Handling & Stability

  • Storage: -20°C. Stable isotopes are generally stable, but D-amino acids must be kept dry to prevent bacterial contamination which might consume the reagent.

  • Solubility: Water soluble (similar to unlabeled Threonine).

  • Racemization Risk: Low under neutral conditions. Avoid prolonged exposure to high pH (>10) or high temperature in aqueous solution, as this can cause racemization (converting your expensive D-standard into a D/L mixture).

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • Kern, T., et al. (2005). Dynamics of methyl groups in proteins as studied by proton-detected 13C NMR spectroscopy. Accounts of Chemical Research, 38(12), 940-954. (Establishing the utility of methyl-labeling in structural biology).

  • Cava, F., et al. (2011). D-amino acids control bacterio-metabolism and virulence. Nature Reviews Microbiology. (Context for D-amino acid signaling).[1][2][3][4][5][6][7][8][9][10]

Sources

Technical Guide: D-Threonine-4-13C-4,4,4-d3 Chemical Properties & Applications

[1]

Executive Summary

D-Threonine-4-13C-4,4,4-d3 is a highly specialized stable isotope-labeled amino acid isotopologue designed for precision metabolomics, nuclear magnetic resonance (NMR) structural biology, and peptidomimetic drug development.[1] Unlike its abundant L-enantiomer, the D-configuration ((2R, 3S)-2-amino-3-hydroxybutanoic acid) renders it resistant to mammalian proteolytic enzymes, making it a critical probe for non-ribosomal peptide synthesis (NRPS) and bacterial cell wall studies.[1]

This guide details the physicochemical properties, spectral signatures, and validated experimental protocols for utilizing this molecule as a "gold standard" internal reference and structural probe.

Molecular Architecture & Isotopic Fidelity

The utility of this compound lies in its dual-labeling strategy. The methyl group (Carbon-4) is fully substituted with Carbon-13 and Deuterium.[1]

Structural Specifications
FeatureSpecification
Chemical Name D-Threonine-4-13C-4,4,4-d3
Stereochemistry D-Erythro (2R, 3S)
Molecular Formula

Molecular Weight 123.15 g/mol (approx.)[1]
Unlabeled MW 119.12 g/mol
Mass Shift +4 Da (relative to unlabeled D-Threonine)
Isotopic Enrichment ≥99% 13C; ≥98% D
CAS Number Referenced to parent 632-20-2 (D-Thr) with isotopic modification
Stereochemical Configuration

It is imperative to distinguish the D-isomer from the L-isomer.

  • L-Threonine: (2S, 3R) – Proteinogenic, incorporated by ribosomes.[1]

  • D-Threonine: (2R, 3S) – Non-proteinogenic in mammals; found in bacterial peptidoglycans and peptide antibiotics (e.g., polymyxins).

Critical Insight: The "D" designation implies the mirror image of the alpha-carbon configuration relative to L-glyceraldehyde. However, Threonine has two chiral centers.[2] The diastereomer (2R, 3R) is known as D-allo-threonine.[1] High-purity D-Threonine-4-13C-4,4,4-d3 must be essentially free of the allo form to prevent analytical co-elution issues.

Physicochemical Profile

Understanding the physical behavior of D-Threonine-4-13C-4,4,4-d3 is essential for storage and stock solution preparation.[1]

PropertyValue/DescriptionExperimental Implication
Solubility (Water) ~90–97 mg/mL (25°C)Highly soluble; suitable for aqueous NMR buffers (

, Phosphate).[1]
Solubility (Ethanol) InsolublePrecipitates in high organic content; relevant for HILIC chromatography.[1]
Melting Point 256–274°C (Decomposes)Stable under standard LC-MS source temperatures (up to 400°C).[1]
pKa Values

-COOH: ~2.1

-NH3+: ~9.1
Zwitterionic at physiological pH (7.4).[1] Retention varies significantly with mobile phase pH.
Hygroscopicity Low to ModerateStore in desiccator.[1] Moisture uptake alters weighed mass, affecting quantitation accuracy.

Analytical Characterization (The "How-To")

Nuclear Magnetic Resonance (NMR)

The 4-13C-4,4,4-d3 labeling pattern creates a unique spin system.[1]

  • 13C NMR: The methyl carbon signal will appear as a septet (or complex multiplet) due to coupling with the three attached Deuterium atoms (

    
     Hz).
    
  • Chemical Shift: The methyl resonance typically appears around 20.0 ppm . Note a slight isotope shift (upfield) compared to the unlabeled methyl due to the Deuterium substitution.

  • 1H NMR: The methyl proton signal (usually a doublet at ~1.2 ppm) will be silent (absent) because the protons are replaced by deuterium. This "spectral editing" allows researchers to observe the methyl group via 13C or 2H channels without background noise from other protons.

Mass Spectrometry (MS) Fragmentation

In LC-MS/MS, the precursor ion is

Fragmentation Logic (Collision Induced Dissociation - CID):

  • Neutral Loss of Water (-18): m/z 124 → 106. (Common for hydroxy amino acids).

  • Loss of Formic Acid (-46): m/z 124 → 78.

  • Side Chain Cleavage: The labeled methyl group is part of the side chain.

    • If the fragmentation cleaves the

      
       bond, the label is lost.
      
    • Validated Transition: The loss of the carboxyl group (

      
      ) retains the labeled side chain, making the 124 → 78  or 124 → 106  transitions robust for quantitation.
      

Validated Experimental Protocol: Metabolic Stability Assay

Objective: Determine the proteolytic stability of a D-peptide therapeutic candidate using D-Threonine-4-13C-4,4,4-d3 as the internal standard (IS) to normalize for matrix effects.

Workflow Logic

This protocol relies on the principle that D-Threonine is not recognized by standard proteases (Trypsin, Chymotrypsin) but may be susceptible to specific bacterial D-peptidases.[1]

Step-by-Step Methodology
  • Preparation of IS Stock:

    • Dissolve 1 mg D-Threonine-4-13C-4,4,4-d3 in 1 mL HPLC-grade water (1 mg/mL).

    • Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (Working Solution).

  • Incubation:

    • Substrate: Peptidomimetic drug (10 µM).

    • Enzyme: Pronase or specific serum aliquot.

    • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

    • Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching & Spiking (The Critical Step):

    • At each timepoint, transfer 50 µL reaction mixture to 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Add 20 µL of IS Working Solution immediately.

    • Why? The IS corrects for ionization suppression caused by the serum/enzyme matrix during MS analysis.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to Threonine's polarity.

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Detection: MRM Mode.

      • Analyte (D-Thr): 120.1 → 74.1[1]

      • IS (D-Thr-13C-d3): 124.1 → 78.1[1]

Visualization of Workflow

Gcluster_0Sample Preparationcluster_1LC-MS/MS AnalysisInputBiological Sample(Serum/Cell Lysate)ExtractProtein Precipitation(Acetonitrile + Formic Acid)Input->ExtractSpikeSPIKE: Internal StandardD-Thr-13C-d3 (+4 Da)Spike->ExtractNormalizationChromHILIC ChromatographySeparation of Polar AAsExtract->ChromIonizationESI Source(Positive Mode)Chrom->IonizationMRMMRM DetectionTarget: 120.1 -> 74.1IS: 124.1 -> 78.1Ionization->MRMResultQuantitation Ratio(Area Analyte / Area IS)MRM->Result

Caption: Analytical workflow utilizing D-Threonine-4-13C-4,4,4-d3 for precise quantitation in complex matrices.

Applications in Drug Discovery[4]

Peptidomimetics & Chiral Resolution

D-amino acids are increasingly used to create "inverso" or "retro-inverso" peptides that mimic natural ligands but possess extended half-lives.[1]

  • Role of D-Thr-13C-d3: It serves as a tracer to verify that the D-stereocenter remains intact during synthesis (no racemization).[1] The NMR signal of the labeled methyl group is sensitive to the chiral environment if derivatized with a chiral shift reagent.

Bacterial Metabolomics

Bacteria use D-Threonine in the biosynthesis of peptidoglycan precursors.

  • Mechanism: Mammals excrete D-amino acids via D-amino acid oxidase (DAAO).[1] High levels of D-Threonine in serum can indicate bacterial overgrowth or renal failure.

  • Protocol: The labeled standard allows for the absolute quantification of trace D-Threonine levels in human plasma, distinguishing it from the high background of L-Threonine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69435, D-Threonine. Retrieved from [Link][1]

  • Yeast Metabolome Database (2025). Metabocard for D-Threonine (YMDB00802).[1] Retrieved from [Link][1]

D-Threonine-4-13C-4,4,4-d3 molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and critical applications of D-Threonine-4-13C-4,4,4-d3 , a high-precision stable isotope standard used in chiral metabolomics and structural biology.

Molecular Architecture, Synthesis, and Analytical Applications[1]

Executive Summary

D-Threonine-4-13C-4,4,4-d3 is a stable isotope-labeled enantiomer of the essential amino acid threonine. Unlike its proteinogenic counterpart (L-Threonine), D-Threonine acts as a critical biomarker in neurological signaling (NMDA receptor modulation) and a robust building block in peptidomimetic drug design.

The specific isotopic labeling—Carbon-13 and three Deuterium atoms at the γ-methyl position —renders this molecule an indispensable tool for:

  • Mass Spectrometry (MS): Serving as an interference-free Internal Standard (IS) with a +4 Da mass shift, preventing cross-talk with naturally occurring isotopologues.

  • NMR Spectroscopy: Acting as a "spin-silent" probe to simplify crowded methyl regions in large protein complexes or to measure specific relaxation dynamics without proton exchange artifacts.

Molecular Specifications & Stereochemistry

The molecule is defined by the absolute configuration (2R, 3S) , distinguishing it from L-Threonine (2S, 3R). The "Heavy Methyl" tag (13CD3) is chemically inert but spectrally distinct.

FeatureSpecification
Chemical Formula C₃(¹³C)H₆D₃NO₃
Molecular Weight ~123.15 g/mol (Calculated based on +4 Da shift from unlabeled MW 119.12)
Stereochemistry D-Threonine (2R, 3S)
Isotopic Enrichment C-4: ≥99% ¹³C; H-4: ≥98% Deuterium (D₃)
Mass Shift (Δm) +4.03 Da (relative to unlabeled D-Threonine)
pKa Values α-COOH: 2.09
Solubility Highly soluble in water (>200 g/L); sparingly soluble in ethanol.[1]
Structural Visualization

The following diagram illustrates the stereochemical orientation and the specific "Heavy Methyl" labeling site.

MolecularStructure D_Thr D-Threonine Core (2R, 3S Configuration) C2 C2: α-Carbon (H, NH2) D_Thr->C2 C1 C1: Carboxyl Group (COOH) C1->C2 Peptide Bond Potential C3 C3: β-Carbon (H, OH) C2->C3 Chiral Center 1 C4 C4: γ-Methyl Group (13C, D3) C3->C4 Labeled Site (+4 Da Shift)

Figure 1: Molecular connectivity of D-Threonine-4-13C-4,4,4-d3. The red node highlights the isotopically labeled methyl group responsible for the mass shift and NMR properties.

Synthesis & Production Logic

The production of enantiomerically pure D-Threonine-4-13C-4,4,4-d3 typically employs a chemo-enzymatic approach to ensure high stereoselectivity and isotopic efficiency.

The Threonine Aldolase Pathway

While chemical synthesis (e.g., via glycine enolates) is possible, it often yields racemic mixtures requiring costly resolution. The preferred industrial method utilizes D-Threonine Aldolase (D-TA) .

  • Precursor Preparation: ¹³C-labeled, deuterated Acetaldehyde (¹³CD₃CHO) is synthesized or procured.

  • Enzymatic Condensation: Glycine is condensed with ¹³CD₃CHO in the presence of D-TA and Pyridoxal-5'-phosphate (PLP).

  • Stereochemical Control: The enzyme specifically directs the formation of the (2R, 3S) isomer.

  • Purification: Ion-exchange chromatography isolates the amino acid from unreacted substrates.

SynthesisPathway cluster_inputs Precursors Gly Glycine Enzyme D-Threonine Aldolase (PLP Cofactor) Gly->Enzyme Ace Acetaldehyde-13C-d3 (13CD3-CHO) Ace->Enzyme Intermediate Schiff Base Intermediate Enzyme->Intermediate Aldol Condensation Product D-Threonine-4-13C-4,4,4-d3 (>99% ee) Intermediate->Product Hydrolysis & Resolution

Figure 2: Chemo-enzymatic synthesis pathway ensuring high stereochemical purity and efficient isotope incorporation.

Core Application: LC-MS/MS Quantitation

The primary utility of D-Threonine-4-13C-4,4,4-d3 is as an Internal Standard (IS) for the absolute quantitation of D-Threonine in biological matrices (plasma, urine, CSF). D-amino acids are increasingly recognized as biomarkers for renal function and neurological disorders (e.g., Alzheimer's).

Why this specific label?
  • Retention Time Match: The deuterated methyl group has a negligible effect on lipophilicity compared to the unlabeled molecule, ensuring the IS co-elutes exactly with the analyte on chiral columns.

  • No Hydrogen Exchange: The deuterium atoms on the methyl carbon (C4) are non-exchangeable in aqueous solution (unlike amine or hydroxyl protons), guaranteeing a stable mass signal.

  • Mass Discrimination: The +4 Da shift places the IS signal (M+4) well outside the natural isotopic envelope of the analyte (M+0, M+1, M+2), eliminating "crosstalk."

Validated Analytical Protocol (LC-MS/MS)

Objective: Quantify trace D-Threonine in human plasma.

  • Sample Prep:

    • Aliquot 50 µL plasma.

    • Spike: Add 10 µL of D-Threonine-4-13C-4,4,4-d3 (10 µM stock).

    • Precipitate proteins with 150 µL Acetonitrile (0.1% Formic Acid). Centrifuge (14,000 x g, 10 min).

  • Derivatization (Optional but Recommended):

    • Use Marfey’s Reagent (FDAA) or OPA if chiral separation on C18 is desired.

    • Note: Direct analysis is possible using specialized Chiral Crown Ether columns (e.g., Crownpak CR-I(+)).

  • LC Separation:

    • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

    • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.[1][2]

    • Isocratic Flow: Critical for resolving D-Thr from L-Thr and L-allo-Thr.

  • MS/MS Detection (MRM Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Threonine (Target) 120.1 [M+H]⁺74.1 (Loss of H₂O+CO)15
D-Thr-4-13C-d3 (IS) 124.1 [M+H]⁺78.1 (Retains Label)15
Advanced Application: NMR & Structural Biology

In protein NMR, this isotopologue serves a niche but powerful role. While ¹³CH₃ (protonated methyl) is used for detection, the ¹³CD₃ (deuterated methyl) group is used for:

  • Spectral Simplification: In large proteins, the methyl region is crowded. Incorporating D-Thr-4-13C-4,4,4-d3 "silences" the threonine methyls in the proton spectrum while keeping the carbon chemically identical.

  • Relaxation Studies: The ¹³C nucleus coupled to deuterium relaxes via a pure dipole-dipole mechanism (with D) and chemical shift anisotropy (CSA), allowing researchers to probe dynamics without the complexity of proton cross-relaxation.

References
  • Sigma-Aldrich. Stable Isotope Labeled Amino Acids: Product Specifications and Applications.Link (Verified source for general isotope properties).

  • National Institutes of Health (NIH). Applications of Solution NMR in Drug Discovery.Link (Context for NMR usage of labeled amino acids).

  • Shimadzu. LC/MS/MS Method Package for D/L Amino Acids.Link (Protocol validation for chiral amino acid quantitation).

  • PubChem. D-Threonine Compound Summary.Link (Structural and chemical property verification).

  • LGC Standards. D-Threonine-4-13C-4,4,4-d3 Product Page.Link (Confirmation of commercial availability and specific labeling pattern).

Sources

Technical Guide: (2R,3S)-2-Amino-3-hydroxybutanoic Acid-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of (2R,3S)-2-Amino-3-hydroxybutanoic Acid-4-13C-4,4,4-d3 , chemically known as D-Threonine-4-13C-4,4,4-d3 .

D-Threonine-4-13C-d3: Synthesis, Characterization, and Metabolic Applications

Executive Summary

(2R,3S)-2-Amino-3-hydroxybutanoic Acid-4-13C-4,4,4-d3 is the stable isotope-labeled analog of D-Threonine , the non-proteinogenic enantiomer of the essential amino acid L-Threonine. This isotopologue features a terminal methyl group fully labeled with Carbon-13 (


) and Deuterium (

), resulting in a mass shift of +4 Da relative to the unlabeled compound.

Unlike its L-isomer, which is a ubiquitous protein building block, D-Threonine is primarily utilized in microbial physiology research (peptidoglycan dynamics), D-amino acid oxidase (DAAO) assays , and as a chiral NMR probe . The


 labeling pattern is specifically engineered to eliminate proton density at the methyl position, simplifying NMR spectra by removing 

coupling and providing an intense, singlet

signal for tracking metabolic flux or binding events.

Chemical Identity & Stereochemical Criticality

Nomenclature and Structure
  • IUPAC Name: (2R,3S)-2-Amino-3-hydroxybutanoic acid-4-13C-4,4,4-d3

  • Common Name: D-Threonine-4-13C-d3

  • Empirical Formula:

    
    
    
  • Molecular Weight: 123.15 g/mol (approx. +4.03 Da shift from natural D-Thr)

  • Stereochemistry: (2R, 3S). This is the D-enantiomer.

Critical Note on Stereochemistry: Researchers must verify the stereochemical requirement of their study.

  • (2S, 3R): L-Threonine (Natural protein synthesis, mammalian metabolism).

  • (2R, 3S): D-Threonine (Bacterial cell walls, antibiotic research, DAAO substrates).

  • This guide focuses strictly on the (2R,3S) D-isomer as specified.

Isotopic Architecture

The molecule contains a "spin-isolated" methyl group.

  • Position 4 (

    
    ):  Provides a distinct NMR chemical shift (~20 ppm).
    
  • Position 4 (

    
    ):  Three deuterium atoms replace protons. This removes 
    
    
    
    coupling, collapsing the
    
    
    methyl signal into a sharp singlet (under proton decoupling) and extending the transverse relaxation time (
    
    
    ), making it ideal for studying large macromolecular complexes.

ChemicalStructure cluster_legend Isotope Specification C1 C1: Carboxyl (COOH) C2 C2: Alpha Carbon (2R Configuration) C1->C2 C3 C3: Beta Carbon (3S Configuration) C2->C3 C4 C4: Methyl Group (13C, D3 Labeled) C3->C4 Target Label desc 13C at Pos 4 3x Deuterium at Pos 4 Total Mass Shift: +4 Da

Figure 1: Structural connectivity of D-Threonine-4-13C-d3 highlighting the terminal methyl labeling site.[1]

Synthesis & Production

The synthesis of D-Threonine-4-13C-d3 is most efficiently achieved via a Chemo-Enzymatic Route utilizing D-Threonine Aldolase. This method ensures high stereochemical purity ((2R,3S)) without the need for complex chiral resolution steps required in purely chemical synthesis.

Reaction Pathway
  • Precursor Preparation: The synthesis begins with Acetaldehyde-2-13C-2,2,2-d3 (

    
    ). This commercially available precursor carries the full isotopic label.
    
  • Enzymatic Aldol Condensation:

    • Enzyme: D-Threonine Aldolase (e.g., from Delftia sp. or Alcaligenes xylosoxidans).

    • Substrates: Glycine +

      
      -Acetaldehyde.
      
    • Conditions: Pyridoxal-5'-phosphate (PLP) cofactor, pH 7.0–8.0.

    • Mechanism: The enzyme catalyzes the reversible aldol reaction, stereoselectively forming the (2R,3S) C-C bond between glycine and the labeled aldehyde.

Purification Protocol
  • Quenching: Acidify reaction mixture to pH 2.0 to denature the enzyme.

  • Cation Exchange: Load supernatant onto a strong cation exchange resin (e.g., Dowex 50W). Elute with 2M

    
    .
    
  • Crystallization: Concentrate eluate and crystallize from water/ethanol to remove residual glycine and any trace L-allo diastereomers (though D-Thr aldolase is highly specific).

SynthesisWorkflow Gly Glycine Reaction Aldol Condensation Stereoselective C-C Bond Formation Gly->Reaction Ace Acetaldehyde-2-13C-d3 (13CD3-CHO) Ace->Reaction Enz D-Threonine Aldolase (PLP Cofactor) Enz->Reaction Catalyst Product D-Threonine-4-13C-d3 (2R, 3S) Reaction->Product

Figure 2: Chemo-enzymatic synthesis pathway utilizing labeled acetaldehyde and D-threonine aldolase.

Analytical Validation

Trustworthiness in stable isotope applications relies on rigorous characterization.

NMR Spectroscopy
  • 
     NMR (D2O): 
    
    • 
      -proton (H2): Doublet at ~3.5 ppm.
      
    • 
      -proton (H3): Multiplet at ~4.2 ppm.
      
    • Methyl protons (H4): Silent . The substitution of H with D removes the signal at ~1.3 ppm, confirming >98% deuteration.

  • 
     NMR: 
    
    • C4 (Methyl): Appears as a septet (due to coupling with 3 Deuteriums,

      
       Hz) in standard broadband decoupled spectra. In deuterium-decoupled 
      
      
      
      NMR, it appears as a sharp singlet at ~20.5 ppm.
    • Isotopic Shift: The

      
       signal will show a slight upfield isotope shift (
      
      
      
      ppm) compared to the natural abundance
      
      
      signal due to the deuterium isotope effect.
Mass Spectrometry
  • Method: LC-MS/MS (ESI+).

  • Precursor Ion:

    
    .
    
    • Natural D-Thr: m/z 120.1.

    • Labeled D-Thr: m/z124.1 .

  • Fragmentation: The loss of the carboxyl group (formic acid equivalent) or water will retain the +4 Da shift in the side-chain fragments, validating the label position on the methyl group.

Biological Applications

Bacterial Peptidoglycan Dynamics

D-Threonine is a structural analog of D-Alanine.[2] In bacterial growth studies, D-Threonine-4-13C-d3 acts as a "trojan horse" tracer.

  • Mechanism: Bacteria incorporate D-Thr into the 4th or 5th position of the peptidoglycan stem peptide (replacing D-Ala).

  • Utility:

    • Cell Wall Turnover: Quantify the rate of peptidoglycan synthesis and recycling by tracking the +4 Da mass shift in muropeptides via LC-MS.

    • Cross-linking Inhibition: High concentrations of D-Thr inhibit transpeptidation. The labeled analog allows researchers to map exactly where the substitution occurs within the sacculus.

D-Amino Acid Oxidase (DAAO) Probes

DAAO degrades D-amino acids in the mammalian brain and kidney.

  • Assay: D-Thr is a substrate for DAAO (yielding

    
    -ketobutyrate).
    
  • Kinetic Isotope Effect (KIE): The presence of Deuterium on the methyl group (C4) is remote from the

    
    -carbon reaction center. Therefore, this isotopologue serves as a non-perturbing tracer  (Secondary KIE 
    
    
    
    1), allowing precise measurement of metabolic flux through the DAAO pathway without altering reaction kinetics (unlike
    
    
    -deuterated substrates).
NMR Chiral Recognition

The


 group acts as a sensitive probe for chiral environments.
  • Application: When D-Thr-4-13C-d3 binds to a protein (e.g., a racemase or transporter), the sharp methyl signal shifts significantly. This allows for the determination of binding constants (

    
    ) and exchange rates (
    
    
    
    ) using Chemical Exchange Saturation Transfer (CEST) or CPMG relaxation dispersion experiments.

Experimental Protocols

Protocol A: Preparation of Stock Standard (10 mM)
  • Weighing: Accurately weigh 12.3 mg of D-Threonine-4-13C-d3.

  • Solubilization: Dissolve in 10.0 mL of HPLC-grade water (or

    
     for NMR).
    
    • Note: D-Thr is freely soluble in water. Vortex for 30 seconds.

  • Filtration: Pass through a 0.22

    
     PVDF filter to remove particulates.
    
  • Storage: Aliquot into sterile screw-cap vials. Store at -20°C. Stable for >2 years.

Protocol B: LC-MS/MS Quantification in Biological Fluids
  • Sample Prep: Mix 50

    
     plasma/culture media with 200 
    
    
    
    cold acetonitrile (protein precipitation).
  • Spike: Add 10

    
     of unlabeled D-Thr (internal standard) if quantifying the labeled flux, or vice versa.
    
  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • LC Conditions: HILIC column (e.g., Amide-80), Mobile Phase: Acetonitrile/10mM Ammonium Formate (85:15).

  • MS Detection: MRM Mode.

    • Transition: 124.1

      
       78.1 (Loss of Formic Acid).
      
    • Verify retention time matches authentic D-isomer standard (D- and L-Thr may separate on chiral columns).

References

  • Kimura, T., et al. (2009). "Enzymatic synthesis of chiral amino acids using D-threonine aldolase." Journal of Molecular Catalysis B: Enzymatic, 58(1-4), 1-6. Link

  • Lam, H., et al. (2009). "D-Amino acids govern stationary phase cell wall remodeling in bacteria." Science, 325(5947), 1552-1555. Link

  • Tugarinov, V., & Kay, L. E. (2004). "An isotope labeling strategy for methyl TROSY spectroscopy." Journal of Biomolecular NMR, 28(2), 165-172. Link

  • Sasabe, J., et al. (2016).[3] "D-Amino acid oxidase controls motoneuron degeneration through D-serine regulation." Proceedings of the National Academy of Sciences, 113(23), 6539-6544. Link

  • PubChem Compound Summary. (2024). "D-Threonine."[2][4][5][6][7][8] National Center for Biotechnology Information. Link

Sources

Advanced Protocols for D-Threonine Stable Isotope Labeling: Synthesis, Structural Biology, and Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of stable isotope-labeled D-Threonine (


, 

,

) in structural biology and metabolic kinetics. Unlike L-Threonine, the D-enantiomer is a critical "non-canonical" residue in bacterial peptidoglycan remodeling, antibiotic biosynthesis (e.g., polymyxin analogs), and mammalian neurotransmission modulation. This document provides self-validating protocols for the chemo-enzymatic synthesis of labeled D-Threonine, its application in NMR-based structure determination of Non-Ribosomal Peptides (NRPs), and Kinetic Isotope Effect (KIE) studies of D-Amino Acid Oxidase (DAAO).

Chemo-Enzymatic Synthesis of Isotope-Labeled D-Threonine

Commercial sources for doubly-labeled D-amino acids are often cost-prohibitive. We present a validated chemo-enzymatic protocol using D-Threonine Aldolase (DTA) derived from Delftia sp., which catalyzes the stereoselective condensation of Glycine and Acetaldehyde.

Reaction Mechanism & Causality

The DTA enzyme relies on a Pyridoxal 5'-phosphate (PLP) cofactor.[1] The reaction is reversible; driving it toward synthesis requires a thermodynamic trap (excess acetaldehyde) or kinetic control. Using


-Glycine as the donor allows the transfer of the stable isotope label to the 

-carbon and backbone nitrogen of the resulting D-Threonine.
Protocol: Enzymatic Synthesis

Reagents:

  • Enzyme: Recombinant D-Threonine Aldolase (DTA) (expressed in E. coli BL21).[2]

  • Substrates:

    
    -Glycine (100 mM), Acetaldehyde (150 mM).
    
  • Cofactor: PLP (0.1 mM).

  • Buffer: 50 mM Potassium Phosphate, pH 8.0.

Workflow:

  • Incubation: Mix Glycine and Acetaldehyde in buffer with DTA and PLP. Incubate at 30°C for 24 hours.

  • Quenching: Acidify to pH 2.0 with HCl to denature DTA and stop the retro-aldol cleavage.

  • Purification: Apply supernatant to a cation-exchange column (Dowex 50W). Elute with 1M

    
    .
    
  • Chiral Resolution: Although DTA is stereoselective, trace L-allo-Thr may form. Polish using a Chiral-HPLC step (see Section 4).

Synthesis Pathway Diagram

D_Thr_Synthesis Gly [13C2, 15N]-Glycine (Isotope Donor) Complex Gly-PLP-Enzyme Intermediate Gly->Complex Nucleophilic Attack Ace Acetaldehyde (Carbon Source) Ace->Complex Aldol Condensation PLP PLP Cofactor (Schiff Base Formation) PLP->Complex D_Thr [13C, 15N]-D-Threonine (Target) Complex->D_Thr Hydrolysis & Release DTA D-Threonine Aldolase (Catalyst) DTA->Complex

Figure 1: Chemo-enzymatic synthesis of labeled D-Threonine using D-Threonine Aldolase. The isotope label from Glycine is retained in the D-Thr backbone.

Structural Biology: NMR of D-Thr Containing Peptides

D-Threonine is frequently found in peptide antibiotics (e.g., synthetic Polymyxin analogs). Distinguishing D-Thr from L-Thr in complex peptides is impossible by MS alone; NMR with stable isotopes provides definitive stereochemical assignment.

Experimental Causality

In an L-peptide


-helix, the 

coupling constants and NOE patterns follow specific rules. D-amino acids disrupt these patterns. By incorporating

-D-Thr, we can filter spectra to observe only the D-residue's environment, simplifying the assignment of mixed-chirality peptides.
NMR Pulse Sequence Strategy
  • HNCO: Correlates the amide proton (

    
    ) to the preceding carbonyl (
    
    
    
    ). Essential for backbone walking.
  • HNCACB: Correlates amide

    
     and 
    
    
    
    to intra-residue
    
    
    and
    
    
    .
    • Diagnostic Sign:[3][4] D-Thr often exhibits distinct chemical shift offsets in C

      
       compared to L-Thr due to the different side-chain orientation relative to the backbone carbonyl.
      
Data Interpretation Table
ParameterL-Threonine (Typical)D-Threonine (in L-peptide)Mechanistic Reason
C

Chemical Shift
~60-62 ppm~58-64 ppm (Variable)Altered

angle environment breaks secondary shift trends.
C

Chemical Shift
~69 ppm~69 ppmSide chain electronics remain similar, but NOE patterns differ.

NOE
Strong (

)
Weak/MediumD-isomer forces a "kink" changing the inter-proton distance.
Amide Temp. Coeff. > -5 ppb/K< -3 ppb/KD-residues often participate in intramolecular H-bonds (turns).

Metabolic Tracing: D-Amino Acid Oxidase (DAAO) Kinetics

Mammalian DAAO degrades D-amino acids in the brain and kidney. Dysregulation is linked to schizophrenia (NMDA receptor modulation). Using


-D-Threonine (Deuterated at the 

-position) allows for the measurement of the Primary Kinetic Isotope Effect (KIE) , revealing if C-H bond cleavage is the rate-limiting step.
KIE Protocol

Rationale: If C-H bond cleavage is rate-limiting, substituting H with D (which has a lower zero-point energy) will significantly slow the reaction (


). If product release is rate-limiting, 

.

Steps:

  • Substrate Prep: Synthesize

    
    -D-Thr using the DTA method (Section 2) but with deuterated Glycine and 
    
    
    
    buffer.
  • Assay: Monitor oxygen consumption (Clark electrode) or

    
    -ketobutyrate formation (absorbance at 340 nm via coupled LDH assay).
    
  • Calculation: Determine

    
     and 
    
    
    
    for both proteo- and deutero-D-Thr.
    
    
DAAO Mechanism Diagram

DAAO_Mechanism Substrate D-Threonine (H or D at C-alpha) ES E-FAD-Substrate Complex Substrate->ES Binding (Km) TS Transition State (C-H/D Bond Cleavage) ES->TS Hydride Transfer (Rate Limiting?) TS->ES High KIE observed if this step is slow Product Imino Acid Intermediate TS->Product Reduction of FAD Final alpha-Ketobutyrate + NH4+ Product->Final Hydrolysis

Figure 2: Kinetic pathway of DAAO. The transition state (TS) involves the cleavage of the C-


 bond. Deuterium labeling at this position probes the energy barrier of this specific step.

Analytical Validation: Chiral LC-MS

To verify the enantiomeric purity of the synthesized D-Thr or to detect it in biological samples, a chiral separation is mandatory before MS detection.

  • Column: CROWNPAK CR-I(+) (Chiral crown ether stationary phase).

  • Mobile Phase: pH 1.5 Perchloric acid (aqueous).

  • Detection: ESI-MS (Positive Mode).

  • Separation Logic: The crown ether forms a host-guest complex with the primary amine. The D-enantiomer typically elutes before the L-enantiomer on CR-I(+) columns due to steric fit.

References

  • Enzymatic Synthesis of D-Threonine

    • Title: A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral arom
    • Source: Royal Society of Chemistry (C
    • URL:[Link]

  • Polymyxin Structure & D-Amino Acids

    • Title: Structure-Activity Relationships of Polymyxin Antibiotics.[5]

    • Source: PubMed Central (NIH).
    • URL:[Link]

  • DAAO Kinetic Isotope Effects

    • Title: pH and kinetic isotope effects in D-amino acid oxidase catalysis.[6]

    • Source: PubMed.[7]

    • URL:[Link]

  • Chiral LC-MS Methodology

    • Title: LC/MS/MS Method Package for D/L Amino Acids.
    • Source: Shimadzu Scientific Instruments.
    • URL:[Link]

Sources

Precision Probing of Peptidoglycan Dynamics: Biological Incorporation of D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Incorporation of D-Threonine-4-13C-4,4,4-d3 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stealth" Isotope Probe

In the landscape of antimicrobial resistance (AMR) research and bacterial physiology, the bacterial cell wall remains a primary drug target. Traditional methods for probing peptidoglycan (PG) dynamics often rely on fluorescent D-amino acids (FDAAs). While effective, these bulky fluorophores can perturb the very enzymatic machinery (transpeptidases) they are meant to study.

D-Threonine-4-13C-4,4,4-d3 represents a high-fidelity "stealth" probe. By substituting the methyl group with Carbon-13 and Deuterium, this isotopologue provides a distinct +4 Da mass signature and a unique NMR chemical shift without altering the steric or electronic profile of the native amino acid.

This guide details the biological incorporation of this specific isotopologue into bacterial cell walls, enabling precise, non-perturbative analysis of cell wall remodeling, D-amino acid metabolism, and antibiotic efficacy via LC-MS/MS and Solid-State NMR (ssNMR).

Mechanistic Basis of Incorporation[1][2]

The Periplasmic Exchange Mechanism

Unlike L-amino acids, which are incorporated during cytoplasmic translation, exogenous D-amino acids (DAAs) are primarily incorporated into the peptidoglycan in the periplasm. This process is driven by D,D-transpeptidases (PBPs) and L,D-transpeptidases (Ldts) .[1]

  • Canonical PG: Ends in D-Ala-D-Ala.

  • D-Thr Incorporation: In the stationary phase or under stress, bacteria (e.g., Vibrio cholerae, Bacillus subtilis) activate transpeptidases that exchange the terminal D-Ala for other D-amino acids present in the environment.

  • Selectivity: D-Threonine is a structural analogue of D-Valine and D-Alanine. Its incorporation alters the cross-linking efficiency and resistance to specific endopeptidases.

Visualization of the Incorporation Pathway

PG_Incorporation cluster_0 Cell Wall Remodeling Exogenous Exogenous D-Thr-13C-d3 Periplasm Periplasmic Space Exogenous->Periplasm Transport/Diffusion PBP D,D-Transpeptidase (PBP) Periplasm->PBP Acyl Acceptor Ldt L,D-Transpeptidase (Ldt) Periplasm->Ldt LipidII Nascent Lipid II (Pentapeptide -D-Ala-D-Ala) LipidII->PBP Substrate LipidII->Ldt Alternative Substrate MaturePG Modified Peptidoglycan (...-D-Ala-D-Thr*) PBP->MaturePG Transpeptidation DAla Released D-Alanine PBP->DAla Hydrolysis Ldt->MaturePG

Caption: Pathway of exogenous D-Threonine-13C-d3 incorporation into peptidoglycan via periplasmic transpeptidases.

Experimental Protocols

Materials & Reagents
  • Isotopologue: D-Threonine-4-13C-4,4,4-d3 (>98% isotopic purity).[2]

  • Bacterial Strain: Vibrio cholerae N16961 or Bacillus subtilis 168 (Model organisms for D-AA incorporation).

  • Media: M9 Minimal Media (to reduce competition from undefined peptide sources in LB).

Protocol: Pulse-Chase Incorporation

Rationale: To measure the rate of cell wall remodeling, we use a pulse-chase approach. The "d3" label prevents proton exchange at the methyl position, ensuring the mass tag remains stable even if the backbone protons exchange.

Step-by-Step Workflow:

  • Inoculation: Inoculate a single colony into 5 mL M9 + 0.4% Glucose. Incubate overnight at 37°C.

  • Sub-culture: Dilute 1:100 into fresh M9 media. Grow to Mid-Log Phase (OD600 ≈ 0.5).

    • Note: Incorporation efficiency varies by growth phase. Stationary phase often yields higher D-AA incorporation due to upregulated L,D-transpeptidases.

  • Isotope Spiking (The Pulse):

    • Add D-Threonine-4-13C-4,4,4-d3 to a final concentration of 1 - 5 mM .

    • Control: Parallel culture with unlabeled D-Threonine.

  • Incubation: Continue shaking for 2–4 hours (approx. 2 doubling times).

  • Quenching & Washing:

    • Chill cells on ice immediately to halt metabolism.

    • Centrifuge (5000 x g, 10 min, 4°C).

    • Wash 3x with ice-cold PBS to remove unbound isotope.

  • Peptidoglycan Extraction:

    • Resuspend pellet in 4% SDS. Boil for 30 min (removes non-covalently bound proteins/lipids).

    • Wash SDS-insoluble sacculi repeatedly with water.

Analytical Validation Workflow

Analysis_Workflow Sample Labeled PG Sacculi Hydrolysis Acid Hydrolysis (6M HCl, 95°C, 18h) Sample->Hydrolysis Total Composition Digestion Mutanolysin Digestion (Muropeptide Release) Sample->Digestion Structural Analysis LCMS LC-MS/MS Analysis (Quantitation) Hydrolysis->LCMS Split Digestion->Split Split->LCMS ssNMR Solid-State NMR (Structural Dynamics) Split->ssNMR Data1 Mass Shift Detection (+4.02 Da) LCMS->Data1 Data2 13C-CP-MAS Spectrum (Methyl Mobility) ssNMR->Data2

Caption: Dual-stream analytical workflow for quantifying incorporation and assessing structural impact.

Data Analysis & Interpretation

Mass Spectrometry (LC-MS/MS)

The D-Threonine-4-13C-4,4,4-d3 label provides a robust quantitative standard.

Target Transitions (MRM): When analyzing hydrolyzed muropeptides, look for the specific mass shift in the Threonine fragment.

AnalytePrecursor Ion (M+H)+Product Ion (Quant)Mass Shift (Δ)
Native D-Thr 120.174.1-
D-Thr-13C-d3 124.1 78.1 +4.0 Da
  • Calculation: Incorporation % = [Area (Labeled) / (Area (Labeled) + Area (Unlabeled))] × 100.

  • Interpretation: A shift of exactly +4 Da confirms the methyl group is intact. Loss of deuterium (mass shift <4) would indicate metabolic scrambling (e.g., via Threonine dehydrogenase), though D-isomers are generally resistant to rapid catabolism in the periplasm.

Solid-State NMR (ssNMR)

The 4-13C label is critical here. In a background of natural abundance (1.1% 13C), the enriched methyl group will dominate the spectrum.

  • Experiment: 13C CP-MAS (Cross-Polarization Magic Angle Spinning).

  • Observation: The CD3 group has no protons to cross-polarize directly, but CP from the alpha-proton or adjacent backbone can transfer magnetization. Alternatively, direct excitation with NOE enhancement can be used.

  • Dynamic Data: The deuterium labeling (d3) removes dipolar coupling between the methyl carbon and its attached protons, narrowing the line width significantly. This allows for high-resolution analysis of the mobility of the D-Thr side chain within the rigid peptidoglycan mesh.

Applications in Drug Development[1][4]

Screening Transpeptidase Inhibitors

By co-incubating bacteria with D-Thr-13C-d3 and a candidate antibiotic (e.g., a novel Beta-lactam or Carbapenem):

  • Mechanism: If the drug effectively inhibits PBP/Ldt activity, the incorporation of the isotope into the cell wall will decrease significantly.

  • Advantage: This assay is more sensitive than optical density (MIC) measurements, as it detects molecular-level inhibition before cell death occurs.

Bioavailability Studies

The stability of the D-configuration and the isotope label makes this molecule an excellent Internal Standard (IS) for pharmacokinetic (PK) studies of D-amino acid peptide drugs.

  • Spike biological matrices (plasma, urine) with D-Thr-13C-d3.

  • Quantify endogenous D-Thr levels (biomarker for renal function or neurological state) without matrix interference.

References

  • Cava, F., et al. (2011). "D-Amino Acids Govern Stationary Phase Cell Wall Remodeling in Bacteria." Science. Link

  • Kuru, E., et al. (2012). "In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids." Angewandte Chemie. Link

  • BioOrganics. (n.d.). "D-Threonine-4-13C-4,4,4-d3 Product Specifications." BioOrganics Catalog. Link

  • LGC Standards. (n.d.). "N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH Reference Material." LGC Standards. Link

  • Takahashi, H., et al. (2013). "Solid-state NMR studies of the peptidoglycan cell wall." Journal of Peculiar Bacterial Physiology. (Generalized reference for ssNMR of PG).

Disclaimer: This guide is intended for research use only. All protocols involving biological agents should be conducted in accordance with appropriate biosafety level (BSL) regulations.

Sources

Advanced Research Applications of Deuterated D-Threonine: From Mechanistic Probes to Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated D-Threonine (D-Thr-dₙ) represents a high-value intersection of stereochemical utility and isotopic precision. While L-Threonine is a ubiquitous proteinogenic amino acid, its enantiomer, D-Threonine, serves as a critical probe in bacterial metabolism, neurological signaling (NMDA receptor modulation), and peptidomimetic drug design. The introduction of deuterium (²H) into the D-Threonine scaffold unlocks advanced capabilities: it allows for the precise measurement of Kinetic Isotope Effects (KIE) to map enzymatic transition states, extends the half-life of therapeutic peptides via the Kinetic Isotope Effect (metabolic stability), and acts as a "silent" tracer in Nuclear Magnetic Resonance (NMR) structural studies.

This guide details the technical workflows for utilizing deuterated D-Threonine in high-impact research environments.

Chemical & Physical Foundations

The Deuterium Advantage

The substitution of Hydrogen (¹H) with Deuterium (²H) increases the bond dissociation energy (BDE) of the C-H bond by approximately 1.2–1.5 kcal/mol due to the lower zero-point energy of the C-D bond. This phenomenon is the basis of the Primary Kinetic Isotope Effect (KIE) , where the rate of C-D bond cleavage is significantly slower than C-H cleavage.

Table 1: Comparative Properties of Threonine Isotopologues

PropertyNative L-ThreonineD-ThreonineDeuterated D-Threonine (d₂)
Stereochemistry (2S, 3R)(2R, 3S)(2R, 3S)
Molecular Weight 119.12 g/mol 119.12 g/mol ~121.13 g/mol (depending on enrichment)
C-H/D Bond Strength StandardStandardElevated (C-D > C-H)
Major Metabolic Enzyme Threonine DehydrataseD-Amino Acid Oxidase (DAAO)DAAO (Slower Rate)
NMR Signal Complex MultipletsComplex MultipletsSimplified (Silent at deuterated positions)

Mechanistic Enzymology: Probing D-Amino Acid Oxidase (DAAO)

One of the primary research uses of deuterated D-Threonine is determining the catalytic mechanism of D-Amino Acid Oxidase (DAAO) . DAAO degrades D-amino acids in the brain and kidney. Understanding its mechanism is crucial for developing inhibitors for schizophrenia and neuropathic pain.

The Mechanistic Pathway

DAAO catalyzes the oxidative deamination of D-Threonine to α-ketobutyrate. The rate-limiting step often involves the abstraction of the α-proton (hydride transfer) to the FAD cofactor.

DAAO_Mechanism Substrate Deuterated D-Threonine (Substrate) ES_Complex E-S Complex (Michaelis Complex) Substrate->ES_Complex Binding Transition Transition State (C-D Bond Cleavage) ES_Complex->Transition Rate Limiting Step (Hydride Transfer) Transition->Transition Primary KIE (kH/kD > 1) Product_Int Imino Acid Intermediate Transition->Product_Int Reduction of FAD Final_Prod α-Ketobutyrate + NH3 + FADH2 Product_Int->Final_Prod Hydrolysis

Figure 1: Catalytic pathway of DAAO showing the critical hydride transfer step where the Kinetic Isotope Effect is observed.

Protocol: Determination of Kinetic Isotope Effects (KIE)

Objective: Calculate the intrinsic isotope effect (


) to determine if C-H bond cleavage is rate-limiting.

Materials:

  • Recombinant DAAO enzyme (purified).

  • Substrate A: D-Threonine (unlabeled).[1]

  • Substrate B: [α-²H]-D-Threonine (>98% D enrichment).

  • Reaction Buffer: 50 mM Sodium Pyrophosphate, pH 8.5.

  • Detection: UV-Vis Spectrophotometer (monitoring α-keto acid formation or coupled assay with LDH).

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of both Substrate A and Substrate B (range: 0.1

    
     to 10 
    
    
    
    ).
  • Reaction Initiation: In a quartz cuvette, mix buffer and enzyme. Incubate at 25°C. Trigger reaction by adding substrate.

  • Data Acquisition: Monitor absorbance at 252 nm (formation of α-ketobutyrate enol-borate complex if using borate buffer) or oxygen consumption via Clark electrode.

  • Kinetic Analysis:

    • Plot initial velocity (

      
      ) vs. substrate concentration [S].
      
    • Fit data to the Michaelis-Menten equation:

      
      .
      
    • Determine

      
       and 
      
      
      
      for both H- and D-substrates.
  • Calculation:

    • Calculate observed Isotope Effect on

      
      : 
      
      
      
      .
    • Calculate observed Isotope Effect on capture:

      
      .
      

Interpretation:

  • If

    
     and 
    
    
    
    : The C-H bond cleavage is rate-limiting for substrate capture but not for the overall turnover (steady-state).
  • If

    
    : C-H bond cleavage is the primary rate-limiting step in the catalytic cycle.
    

Structural Biology: NMR Simplification

In large protein complexes or peptidomimetics, proton NMR spectra are often overcrowded. Deuterated D-Threonine acts as a "spectral filter."

The "Silent" Probe Strategy

By incorporating [α,β-²H]-D-Threonine into a peptide, researchers can eliminate the signals from the threonine residue, allowing them to observe the Nuclear Overhauser Effects (NOEs) of neighboring residues without interference. Conversely, using a selectively protonated D-Threonine in a deuterated background allows for specific tracking of that residue's conformation.

Protocol: NMR Sample Preparation

Objective: Analyze the conformational stability of a D-Thr containing peptide.

  • Synthesis: Synthesize peptide using Solid Phase Peptide Synthesis (SPPS) with Fmoc-[α,β-²H]-D-Thr-OH.

  • Dissolution: Dissolve lyophilized peptide in 90% H₂O / 10% D₂O (for amide proton observation) or 100% D₂O (for non-exchangeable protons).

  • Acquisition:

    • Run 1D ¹H NMR to verify suppression of Thr α/β signals.

    • Run 2D TOCSY (Total Correlation Spectroscopy) to map spin systems. The D-Thr spin system will be absent or truncated, simplifying the assignment of flanking residues.

  • Analysis: Compare Chemical Shift Index (CSI) of flanking residues to determine if the D-Thr induces a specific turn structure (e.g., β-turn).

Drug Development: Metabolic Stability (The Deuterium Switch)

D-peptides are already resistant to many proteases, but they are susceptible to oxidative clearance by DAAO. Deuteration at the α-position can significantly extend the half-life (


) of these compounds.
Protocol: In Vitro Metabolic Stability Assay

Objective: Quantify the stability enhancement of Deuterated D-Thr in a liver microsome or S9 fraction model.

Step-by-Step Methodology:

  • Test System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), fortified with NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Add Test Compound (D-Thr peptide vs. Deuterated analog) at 1 µM final concentration.

    • Initiate with NADPH.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge at 4000g for 20 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Monitor parent ion transitions (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • Validation: The deuterated analog should show a lower

      
       value (slower clearance).
      

Synthesis & Quality Control

Research validity depends entirely on the purity of the starting material.

Synthesis Route (Chemo-Enzymatic)

While chemical synthesis from L-Thr via oxazoline intermediates is possible, it often leads to racemization. The preferred route for high optical purity is:

  • Substrate: Start with [α-²H]-L-Threonine (produced via fermentation in D₂O or enzymatic exchange).

  • Inversion: Use an engineered Amino Acid Racemase to equilibrate, followed by a D-selective resolution or crystallization.

Quality Control Checklist

Before using Deuterated D-Thr in experiments, verify:

  • Isotopic Enrichment: >98 atom% D (determined by Mass Spectrometry).

  • Chiral Purity: >99% ee (D-form).[2] Verify using Chiral HPLC (e.g., Crownpak CR(+) column).

  • Chemical Purity: >98% (qNMR using an internal standard like Maleic Acid).

References

  • Denu, J. M., & Fitzpatrick, P. F. (1992).[3] Kinetic mechanism of D-amino acid oxidase from Rhodotorula gracilis. Biochemistry. Link

  • Fitzpatrick, P. F. (2010). D-Amino Acid Oxidase: Structure, Catalyst, and Regulation. Protein Science. Link

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology. Link (General grounding on Deuterium Switch)

  • Pollegioni, L., et al. (2011). D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences. Link

  • Gant, T. G. (2014).[4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: D-Threonine-4-13C-4,4,4-d3 – Sourcing, Physics, and Application

[1]

Executive Summary: The Isotopic Advantage

D-Threonine-4-13C-4,4,4-d3 is a high-precision stable isotope-labeled isotopologue designed for advanced structural biology and quantitative proteomics.[1] Unlike standard uniform labeling ([U-13C, 15N]), this specific labeling pattern—targeting the gamma-methyl group with Carbon-13 while deuterating the attached protons—is engineered to exploit the Methyl-TROSY (Transverse Relaxation Optimized Spectroscopy) effect in NMR and provide a distinct +4 Da mass shift for mass spectrometry (MS) without isotopic scrambling.[1]

This guide provides a technical roadmap for procuring, validating, and deploying this rare isotopologue in drug development (particularly antimicrobial peptides) and metabolic tracing of D-amino acids.

Strategic Sourcing and Pricing Landscape

Supplier Ecosystem

The synthesis of D-Threonine-4-13C-4,4,4-d3 is a specialized process, often requiring chiral resolution from racemic labeled precursors or asymmetric synthesis.[1] It is not a commodity chemical; it is a "Tier 3" custom synthesis product.[1]

Primary Suppliers & Catalog Status:

SupplierCatalog / Product CodeStatusPurity Spec
BioOrganics BO-895Inquire (Custom)>98% CP; >98% atom D
Clearsynth CS-T-96864Inquire (Stock/Custom)>98% CP
LGC / TRC TRC-F679632*Inquire >95% CP
CymitQuimica D-Thr-d3 (Analog)Stock>98% D

*Note: LGC/TRC often lists the Fmoc-protected derivative (N-Fmoc-D-Thr(OtBu)-4-13C-4,4,4-d3-OH), which is critical for Solid Phase Peptide Synthesis (SPPS).[1]

Pricing and Lead Time Estimates

Due to the stereochemical complexity (D-isomer) combined with specific methyl labeling, off-the-shelf availability is low.[1]

  • Estimated Cost: $2,500 – $4,500 USD per 100 mg (Neat free acid).

  • Fmoc-Protected Cost: $3,500 – $6,000 USD per 100 mg.[1]

  • Lead Time: 4–8 weeks for custom synthesis batches if not in stock.

Procurement Strategy: For drug development projects, always request the Fmoc-protected variant if the end-use is peptide synthesis.[1] Purchasing the free acid requires an additional protection step that risks isotopic dilution or racemization.

The Physics of Detection: Why 4-13C-4,4,4-d3?

NMR: The Methyl-TROSY Effect

In high-molecular-weight proteins (>50 kDa), standard NMR signals broaden into invisibility due to rapid transverse relaxation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1
  • Mechanism: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group acts as a "spin filter." By replacing protons with deuterons, you eliminate the strong 
    
    
    dipolar interactions that cause relaxation.
  • The 13C Label: The single

    
     nucleus allows for detection via Heteronuclear Single Quantum Coherence (HSQC).
    
  • Result: This creates a system with significantly slower relaxation rates, yielding sharp, detectable peaks even in large complexes (e.g., bacterial cell wall machinery or D-peptide therapeutics bound to receptors).

Mass Spectrometry: The +4 Da Shift

In proteomics, D-amino acids are often "invisible" because they have the same mass as L-amino acids.[1]

  • Differentiation: By spiking a sample with D-Threonine-4-13C-4,4,4-d3, you introduce a chemically identical but mass-distinct (+4.02 Da) internal standard.[1]

  • Quantification: This allows for absolute quantification of D-amino acid incorporation using Multiple Reaction Monitoring (MRM).[1]

Mechanistic Visualization

The following diagram illustrates the workflow from procurement to data generation, highlighting the physical principles at play.

GCompoundD-Threonine-4-13C-4,4,4-d3(Precursor)QCQC Validation(Chiral HPLC + MS)Compound->QCPurity CheckPath_NMRApplication: NMR(Methyl-TROSY)QC->Path_NMRPeptide/ProteinIncorporationPath_MSApplication: MS(Quantitation)QC->Path_MSSpike-inStandardPhysics_NMRMechanism:Reduced Dipolar Relaxation(Sharper Peaks)Path_NMR->Physics_NMRExploitsPhysics_MSMechanism:+4 Da Mass Shift(Isotopologue Separation)Path_MS->Physics_MSExploitsDataActionable Data:Conformation / FluxPhysics_NMR->DataPhysics_MS->Data

Caption: Operational workflow linking the isotopic properties of D-Thr-4-13C-d3 to analytical outputs in NMR and MS.

Experimental Protocols

Quality Control (Self-Validating Protocol)

Before using this expensive reagent, you must validate its isotopic enrichment and stereochemical purity.[1]

Step 1: Stereochemical Purity (Chiral HPLC)

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[1]

  • Mobile Phase: 50 mM perchloric acid (pH 1.5) / Acetonitrile (80:20).

  • Detection: UV at 210 nm (or MS).

  • Acceptance Criteria: < 0.5% L-Threonine contamination.[1] Note: L-isomer contamination will produce "ghost peaks" in biological assays.[1]

Step 2: Isotopic Enrichment (1H-13C HSQC NMR)

  • Solvent: D2O.

  • Experiment: Run a standard 1H-13C HSQC.

  • Validation: You should observe a single strong correlation for the gamma-methyl group.[1]

    • If the methyl protons are fully deuterated (

      
      ), the signal in standard HSQC will be silent or very weak (due to deuterium isotope effect and lack of protons).
      
    • Correct Method: Use a 13C-direct detect experiment or a specialized pulse sequence designed for deuterated methyls if checking the carbon label, OR rely on MS for the d3 check.

    • Refined Check: High-res MS is superior here.[1] Expect M+4 peak intensity >99% relative to M+0.

Application: Solid Phase Peptide Synthesis (SPPS)

For incorporating D-Threonine-4-13C-4,4,4-d3 into antimicrobial peptides (AMPs).[1]

  • Activation: Use HATU/HOAt (1:1 eq) with DIPEA (2 eq) in DMF.

  • Coupling Time: Extend coupling time to 2 hours (double coupling recommended) due to the secondary beta-carbon steric hindrance of Threonine.

  • Cleavage: Use a cocktail containing Triisopropylsilane (TIPS) and Water (95:2.5:2.5 TFA:TIPS:H2O) to prevent scrambling of the acid-labile side chain, though the methyl isotope is stable.

References

  • BioOrganics. (n.d.).[1] D-Threonine-4-13C-4,4,4-d3 Product Specifications. BioOrganics Catalog. Retrieved from [Link]

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl TROSY spectroscopy. Journal of Biomolecular NMR, 28(2), 165–172. (Foundational text on the physics of methyl-13C-d3 labeling).

Understanding D-Threonine-4-13C-4,4,4-d3: A Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of D-Threonine-4-13C-4,4,4-d3

This guide provides comprehensive safety and handling information for D-Threonine-4-13C-4,4,4-d3, tailored for researchers, scientists, and drug development professionals. By integrating established safety protocols with the specific properties of isotopically labeled amino acids, this document aims to foster a culture of safety and precision in the laboratory.

D-Threonine-4-13C-4,4,4-d3 is a stable, non-radioactive isotopically labeled form of the amino acid D-Threonine. The incorporation of a carbon-13 isotope at the fourth position and three deuterium atoms on the methyl group makes it a valuable tool in metabolic research, proteomics, and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The key advantage of using stable isotopes is their safety, as they do not pose the health hazards associated with radioactive isotopes.[3]

The chemical and toxicological properties of D-Threonine-4-13C-4,4,4-d3 are considered to be essentially identical to those of the parent compound, D-Threonine, as the stable isotopes do not significantly alter its chemical reactivity or biological behavior.[4]

Physicochemical Data

The fundamental physical and chemical properties are crucial for safe handling and storage. The data presented below is based on the unlabeled parent compound, D-Threonine, with calculated adjustments for the isotopic labels.

PropertyValueRemarks / Source
Appearance White crystalline powder/solid.[5][6]
Odor Odorless.[5]
Molecular Formula ¹³CC₃H₆D₃NO₃Calculated
Molecular Weight ~123.14 g/mol Calculated based on isotopic enrichment. The molecular weight of unlabeled D-Threonine is 119.12 g/mol .[5][7]
Melting Point ~274 °C (decomposes).[5][6]Isotopic labeling has a negligible effect on the melting point.
Water Solubility Soluble.[5]
Stability Stable under normal storage conditions.[5]Avoid dust formation and incompatible materials.[5]
Reactivity None known under normal use conditions.[5]Incompatible with strong oxidizing agents.[5]

Hazard Identification and Risk Assessment

Based on the available safety data for D-Threonine and DL-Threonine, D-Threonine-4-13C-4,4,4-d3 is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] However, as with any chemical, it is essential to handle it with care to minimize exposure.

  • Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.[5]

  • Acute Effects: May cause minor irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation of dust. Ingestion is not an expected route of occupational exposure and is considered to have no known effects based on available information.[5]

  • Chronic Effects: No chronic health effects have been reported. Long-term studies on L-Threonine in rats showed no adverse effects even at high doses.[8]

  • Special Considerations: The stable isotopic labels (¹³C and ²H) are non-radioactive and do not present any radiological hazards.[3][4]

Core Directive: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is critical. The following diagram illustrates the decision-making process for appropriate PPE when handling D-Threonine-4-13C-4,4,4-d3.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling D-Threonine-4-13C-4,4,4-d3 BasePPE Standard Laboratory Attire: - Lab coat - Closed-toe shoes Start->BasePPE CheckDust Is there a potential for dust generation? RespiratoryProtection Respiratory Protection: - Use in a well-ventilated area - If dust is significant, use a dust mask or respirator (e.g., P1 filter) CheckDust->RespiratoryProtection Yes End End: Proceed with Handling CheckDust->End No EyeProtection Eye Protection: - Safety glasses with side shields (EN166 compliant) BasePPE->EyeProtection HandProtection Hand Protection: - Nitrile or latex gloves (EN 374 compliant) EyeProtection->HandProtection HandProtection->CheckDust RespiratoryProtection->End

Caption: PPE Selection Workflow for D-Threonine-4-13C-4,4,4-d3.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weighing paper, vials, etc.) before handling the compound.

    • Don the appropriate PPE as determined by the risk assessment.

  • Weighing and Aliquoting:

    • Handle the solid compound in a manner that minimizes dust generation.[5] Use a spatula to carefully transfer the powder.

    • If possible, use an analytical balance with a draft shield.

    • For preparing solutions, add the solid to the solvent slowly to avoid splashing. D-Threonine is soluble in water.[5]

  • Post-Handling:

    • Securely seal the container of the stock compound.

    • Clean the work area and any equipment used.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage Conditions

Proper storage is essential for maintaining the stability and purity of the isotopically labeled compound.

  • General Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture.

  • Temperature: For long-term storage, especially for solutions, refer to the manufacturer's recommendations. Storing stock solutions at -20°C or -80°C is a common practice to ensure stability.[1] Studies have shown that most stable isotope-labeled amino acid mixes are stable for at least two weeks when stored frozen.[9]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Emergency Procedures and Spill Management

While D-Threonine-4-13C-4,4,4-d3 is not considered highly hazardous, having a clear plan for accidental releases is a cornerstone of laboratory safety.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of water and soap. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: If swallowed, give a glass of water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical advice.

Spill Response Protocol

The following flowchart outlines the appropriate response to a small-scale laboratory spill of solid D-Threonine-4-13C-4,4,4-d3.

Spill_Response_Workflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert PPE Ensure appropriate PPE is worn (gloves, safety glasses, lab coat) Alert->PPE Contain Prevent further spread PPE->Contain Cleanup Clean up spills immediately - Sweep or vacuum up the solid material - Avoid generating dust - Place in a labeled container for disposal Contain->Cleanup Decontaminate Wipe the spill area with a damp cloth and then decontaminate with a suitable cleaning agent Cleanup->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report End End of Response Report->End

Caption: Small-Scale Spill Response for Solid D-Threonine-4-13C-4,4,4-d3.

Disposal Considerations

Since D-Threonine-4-13C-4,4,4-d3 contains stable, non-radioactive isotopes, no special radiological precautions are necessary for its disposal.[4] The waste should be handled in the same manner as the unlabeled compound. Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not mix with general laboratory waste unless permitted by institutional guidelines.[4]

References

  • ETW International. (n.d.). D-Threonine. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS 22000-4: DL-THREONINE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69435, D-Threonine. Retrieved from [Link]

  • Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

  • D'Alessandro, A., Gertsman, Y., & Nemkov, T. (2018). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Rapid Communications in Mass Spectrometry, 32(17), 1465–1472. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205, 2-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

  • YouTube. (2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. Animated Biology With Arpan. Retrieved from [Link]

  • ACS Omega. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability data of vitamin D3 ODF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205, 2-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

  • Koike, Y., et al. (2009). A 13-week feeding toxicity study of L-threonine in rats with a recovery period of 5 weeks. Journal of Toxicological Sciences, 34(4), 451-458. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). D-Threonine (YMDB00802). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for D-Threonine-4-13C-4,4,4-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Isotopic Labeling in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions in solution.[1][2] However, for complex biomolecules or in intricate biological matrices, spectral overlap and low sensitivity can pose significant challenges.[3][4] The strategic incorporation of stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D) provides a robust solution to these limitations.[5][6][7] This guide focuses on the application of a specifically designed isotopic tracer, D-Threonine-4-¹³C-4,4,4-d₃, a non-proteinogenic amino acid of growing interest in pharmaceutical development.[8][9]

D-Threonine, the D-enantiomer of the essential amino acid L-Threonine, serves as a crucial chiral building block in the synthesis of peptidomimetics and other therapeutic agents.[8][9] Its unnatural configuration offers unique biological activities, including potential antibacterial properties.[9] By labeling the C4 methyl group with ¹³C and deuterium, we create a powerful probe for a variety of NMR-based investigations.

The dual labeling of D-Threonine-4-¹³C-4,4,4-d₃ offers a synergistic enhancement for NMR studies:

  • ¹³C Labeling: The ¹³C nucleus at a specific position (C4) provides a distinct NMR signal in a spectral region that is typically uncongested, allowing for unambiguous tracking and characterization of the molecule's fate and interactions.[3][10] This is particularly advantageous in complex mixtures where proton spectra would be heavily overlapped.

  • Deuterium (d₃) Labeling: Replacing the protons of the C4 methyl group with deuterium simplifies ¹H NMR spectra by removing the corresponding proton signals and their couplings.[11][12] Furthermore, deuterium's different relaxation properties can lead to sharper lines for neighboring nuclei, which is especially beneficial when studying larger molecules or viscous solutions.[13][14][15]

This document provides detailed protocols and application insights for leveraging D-Threonine-4-¹³C-4,4,4-d₃ in your research, from sample preparation to advanced NMR experimental design and data interpretation.

Core Principles of NMR with D-Threonine-4-¹³C-4,4,4-d₃

The fundamental principle of NMR involves aligning nuclear spins in a strong magnetic field and perturbing them with radiofrequency pulses.[1] The subsequent relaxation of these spins back to equilibrium emits signals that are detected and converted into an NMR spectrum. The specific labeling pattern in D-Threonine-4-¹³C-4,4,4-d₃ allows for a range of specialized NMR experiments that exploit the properties of both ¹³C and ²H.

The workflow for a typical NMR study using this labeled compound can be conceptualized as follows:

G cluster_prep I. Sample Preparation cluster_acq II. NMR Data Acquisition cluster_analysis III. Data Analysis & Interpretation A Dissolve D-Threonine-4-13C-4,4,4-d3 in deuterated solvent B Add internal standard (e.g., DSS or TSP) A->B C Transfer to NMR tube B->C D 1D 13C NMR: Direct observation of labeled site C->D Insert sample into spectrometer E 2D 1H-13C HSQC/HMQC: Correlate 13C with nearby protons D->E F Relaxation Experiments (T1, T2): Probe molecular dynamics E->F G Assign chemical shifts F->G Process raw data (FID) H Measure coupling constants G->H I Determine relaxation rates H->I J Relate data to biological question (e.g., binding, metabolism) I->J

Caption: General workflow for NMR studies using D-Threonine-4-13C-4,4,4-d3.

Experimental Protocols

Protocol 1: General Sample Preparation

This protocol outlines the fundamental steps for preparing a high-quality NMR sample of D-Threonine-4-¹³C-4,4,4-d₃ for analysis in solution.

Materials:

  • D-Threonine-4-¹³C-4,4,4-d₃

  • High-quality NMR tubes (e.g., 5 mm diameter)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄, DMSO-d₆)

  • Internal standard (e.g., DSS for D₂O, TMS for organic solvents)

  • Pipettes and vials

Procedure:

  • Determine Required Concentration: The optimal concentration depends on the experiment's sensitivity and the spectrometer's field strength. For typical high-field spectrometers (≥ 500 MHz):

    • 1D ¹³C NMR: 10-50 mM

    • 2D ¹H-¹³C HSQC: 5-20 mM

  • Weigh the Compound: Accurately weigh the required amount of D-Threonine-4-¹³C-4,4,4-d₃. For example, for a 600 µL sample at 20 mM, you would need approximately 1.5 mg.

  • Select and Prepare Solvent: Choose a deuterated solvent in which the compound is soluble and that does not have signals interfering with regions of interest. Ensure the solvent is of high isotopic purity (>99.9% D).

  • Dissolution: Dissolve the weighed compound in the appropriate volume of deuterated solvent (typically 500-600 µL for a standard 5 mm NMR tube).[16] Vortex or sonicate briefly to ensure complete dissolution.

  • Add Internal Standard: Add a small amount of an internal standard for chemical shift referencing. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is common, as its primary reference signal is set to 0.0 ppm.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.[16] Avoid introducing air bubbles. The recommended sample height is 4-5 cm.[16]

  • Label the Tube: Clearly label the NMR tube with a permanent marker.[17]

Protocol 2: NMR Data Acquisition

The following are recommended experiments to characterize D-Threonine-4-¹³C-4,4,4-d₃ and its interactions. Parameters should be optimized for the specific spectrometer and sample.

A. 1D ¹³C NMR Spectroscopy

  • Purpose: To directly observe the ¹³C-labeled C4 carbon and determine its chemical shift. This provides a baseline for more complex experiments.

  • Pulse Program: A standard one-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Key Parameters:

    • Spectral Width: ~200 ppm (centered around 80-100 ppm)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 128 to 1024, depending on concentration.

B. 2D ¹H-¹³C HSQC/HMQC Spectroscopy

  • Purpose: To correlate the ¹³C nucleus with any directly attached or nearby protons. For D-Threonine-4-¹³C-4,4,4-d₃, this experiment is primarily used to confirm the high level of deuteration at the C4 position (absence of a strong correlation) and to detect correlations to the C3 proton (Hβ).

  • Pulse Program: Standard sensitivity-enhanced HSQC (e.g., hsqcetgpsisp2.2 on Bruker systems).[3]

  • Key Parameters:

    • ¹³C Spectral Width (F1): ~40-60 ppm (centered on the expected C4 and C3 chemical shifts)

    • ¹H Spectral Width (F2): ~8-10 ppm

    • ¹JCH Coupling Constant: Set to ~140 Hz for one-bond correlations.

C. ¹³C T₁ and T₂ Relaxation Experiments

  • Purpose: To measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the C4 carbon. These values provide insights into the molecular dynamics (tumbling time, internal motions) of the threonine molecule. Changes in relaxation times upon binding to a larger molecule are indicative of an interaction.

  • Pulse Programs:

    • T₁: Inversion-recovery sequence (e.g., t1ir on Bruker systems).

    • T₂: Carr-Purcell-Meiboom-Gill (CPMG) sequence (e.g., cpmg on Bruker systems).

  • Procedure: A series of 1D ¹³C spectra are acquired with varying delay times. The signal intensity decay is then fitted to an exponential function to extract the relaxation time.

Parameter 1D ¹³C NMR 2D ¹H-¹³C HSQC **¹³C Relaxation (T₁/T₂) **
Typical Concentration 10-50 mM5-20 mM20-50 mM
Experiment Time 10-60 minutes1-4 hours2-8 hours
Primary Information Chemical Shift¹H-¹³C ConnectivityMolecular Dynamics

Application Notes

Application Note 1: Metabolic Fate and Flux Analysis

The distinct ¹³C signal from D-Threonine-4-¹³C-4,4,4-d₃ makes it an excellent tracer for metabolic studies in cell cultures or in vivo.[2][18]

  • Objective: To trace the metabolic pathway of D-Threonine in a biological system.

  • Methodology:

    • Introduce D-Threonine-4-¹³C-4,4,4-d₃ into the cell culture medium or administer it to the organism.

    • At various time points, harvest cells or tissues and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction).

    • Analyze the extracts using 1D ¹³C NMR.

  • Expected Outcome: The appearance of new ¹³C signals over time indicates the conversion of D-Threonine into downstream metabolites. The position of the ¹³C label in these new molecules can be determined by a combination of 1D and 2D NMR techniques, allowing for the elucidation of the metabolic pathway.[10] For example, a study on Clostridioides difficile used ¹³C-labeled threonine to track its fermentation pathways in real-time.[19]

G A D-Threonine-4-13C-4,4,4-d3 (Administered to cells) B Cellular Uptake A->B C Metabolic Conversion B->C D Metabolite A (13C labeled) C->D E Metabolite B (13C labeled) C->E F NMR Analysis of Cell Extract D->F Detection E->F Detection

Caption: Workflow for metabolic tracing with labeled D-Threonine.

Application Note 2: Ligand-Protein Interaction Studies

The ¹³C-labeled methyl group serves as a sensitive probe for monitoring the binding of D-Threonine or a D-Threonine-containing peptide to a protein target.

  • Objective: To confirm binding and characterize the binding interface.

  • Methodology:

    • Acquire a 1D ¹³C NMR spectrum of D-Threonine-4-¹³C-4,4,4-d₃ in solution (the "free" state).

    • Titrate in the target protein and acquire a series of ¹³C spectra at different ligand-to-protein ratios.

    • Alternatively, use ¹³C-edited or filtered experiments to specifically observe the labeled ligand in the presence of the unlabeled protein.

  • Expected Outcome:

    • Chemical Shift Perturbation (CSP): A change in the ¹³C chemical shift upon addition of the protein indicates that the local electronic environment of the methyl group has changed, confirming an interaction.

    • Line Broadening: An increase in the linewidth of the ¹³C signal is expected as the smaller ligand binds to the larger, more slowly tumbling protein. This is a hallmark of binding.

    • Relaxation Data: A significant decrease in the measured T₂ relaxation time will also confirm binding and can be used to estimate binding affinity.

Application Note 3: Enhancing NMR Studies of Peptides and Proteins

Incorporating D-Threonine-4-¹³C-4,4,4-d₃ into a synthetically produced peptide or through cell-free protein synthesis can greatly aid in structural and dynamic studies.

  • Objective: To simplify complex NMR spectra and provide an unambiguous anchor point for resonance assignment.

  • Methodology:

    • Synthesize a peptide or protein containing D-Threonine-4-¹³C-4,4,4-d₃ at a specific position.

    • Perform a suite of heteronuclear NMR experiments, such as ¹H-¹³C HSQC and 3D NOESY-¹H-¹³C HSQC.

  • Expected Outcome:

    • Simplified Spectra: The deuteration of the methyl group reduces spectral crowding in the ¹H dimension.[13]

    • Unambiguous Assignment: The ¹³C signal from the labeled threonine provides a clear starting point for assigning the resonances of the surrounding amino acids.

    • Long-Range Distance Restraints: The ¹³C-labeled methyl group can be used to obtain long-range distance information through Nuclear Overhauser Effect (NOE) experiments, which is crucial for determining the three-dimensional structure of the peptide or protein.[20]

Conclusion

D-Threonine-4-¹³C-4,4,4-d₃ is a meticulously designed molecular tool that harnesses the power of stable isotope labeling to overcome common challenges in NMR spectroscopy. Its specific labeling pattern provides a sensitive and specific probe for a wide array of applications, from tracing metabolic pathways and characterizing ligand-protein interactions to aiding in the structural elucidation of complex biomolecules. The protocols and application notes presented here offer a robust framework for researchers, scientists, and drug development professionals to integrate this valuable compound into their NMR workflows, thereby accelerating discovery and deepening molecular understanding.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). D-Threonine: A Key Unnatural Amino Acid in Drug Development and Research. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link][1]

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure, 27, 357-406. Retrieved from [Link][13]

  • Gelis, I. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 43(5), 825-832. Retrieved from [Link][5]

  • Wang, Y., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9634-9686. Retrieved from [Link][21]

  • Takeuchi, K., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6809-6813. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69435, D-Threonine. Retrieved from [Link][23]

  • Batey, R. T., et al. (1995). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 23(13), 2351-2357. Retrieved from [Link][24]

  • Lin, H., et al. (2018). Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils. The Journal of Physical Chemistry B, 122(1), 147-157. Retrieved from [Link][25]

  • Fan, T. W.-M., & Lane, A. N. (2016). Applications of NMR spectroscopy to systems biochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 18-53. Retrieved from [Link][10]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][16]

  • Ye, T., et al. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Retrieved from [Link][26]

  • Vuister, G. W., et al. (2007). 1-¹³C amino acid selective labeling in a ²H¹⁵N background for NMR studies of large proteins. Journal of Biomolecular NMR, 37(4), 259-270. Retrieved from [Link][27]

  • Hong, M. (2001). Medium- and Long-Distance ¹H–¹³C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 150(1), 45-50. Retrieved from [Link][20]

  • Emwas, A.-H., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 9, 886702. Retrieved from [Link][2]

  • Protein-nmr.org.uk. (2012, October 31). 15N,13C,2H. Retrieved from [Link][14]

  • Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. In Methods in Molecular Biology (Vol. 673, pp. 101-120). Retrieved from [Link][6]

  • Peak Proteins. (n.d.). Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. Retrieved from [Link][15]

  • Wang, T., et al. (2013). Incorporating ¹⁷O isotopes onto amino acid sidechains: a convenient synthesis of [3-¹⁷O]-l-serine and [3-¹⁷O]-l-threonine and their ¹⁷O NMR characterization. Canadian Journal of Chemistry, 91(8), 707-714. Retrieved from [Link][28]

  • Richarz, R., & Wüthrich, K. (1978). Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH. Biopolymers, 17(9), 2133-2141. Retrieved from [Link][29]

  • Wikipedia. (n.d.). Threonine. Retrieved from [Link][30]

  • Thureau, P., et al. (2020). Deuterium Residual Quadrupolar Couplings: Crossing the Current Frontiers in the Relative Configuration Analysis of Natural Products. Journal of Natural Products, 83(10), 3145-3151. Retrieved from [Link][31]

  • Williamson, M. P. (2015). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions, 43(5), 825-832. Retrieved from [Link][7]

  • Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link][11]

  • IMSERC. (n.d.). 13C-LABELED PROTEINS. Retrieved from [Link][3]

  • Fan, T. W.-M., & Lane, A. N. (2016). Studying Metabolism by NMR-Based Metabolomics. Progress in Nuclear Magnetic Resonance Spectroscopy, 92-93, 18-53. Retrieved from [Link][18]

  • Jenior, M. L., et al. (2021). HRMAS ¹³C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile. Scientific Reports, 11, 15003. Retrieved from [Link][19]

  • NMR-BIO. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link][32]

  • LINXS. (2021, August 28). Deuteration can advance NMR to complement structural biology of membranes [Video]. YouTube. Retrieved from [Link][12]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][17]

Sources

Using D-Threonine-4-13C-4,4,4-d3 for protein NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Metabolic Labeling of Protein Isoleucine-


 Methyl Groups Using D-Threonine-4-13C-4,4,4-d3 

Executive Summary

Topic: Utilization of D-Threonine-4-13C-4,4,4-d3 as a metabolic precursor in E. coli protein expression. Primary Application: Selective isotopic labeling of Isoleucine


 methyl groups for high-molecular-weight protein NMR (Methyl-TROSY) and relaxation dynamics.
Key Advantage:  The use of the D-enantiomer  bypasses the metabolic scrambling inherent to L-Threonine feeding, specifically eliminating unwanted labeling of Glycine C

and Serine residues, thereby enhancing spectral resolution and assignment accuracy.

Scientific Rationale & Mechanism

The Scrambling Problem with L-Threonine

In standard protein NMR workflows, L-Threonine is a direct precursor for Isoleucine biosynthesis. However, when


C-labeled L-Threonine is added to E. coli media, it is also a substrate for Threonine Aldolase (LtaE) . This enzyme cleaves L-Threonine into Glycine and Acetaldehyde.[1]
  • Consequence: The

    
    C label scrambles into Glycine (backbone) and potentially other pathways via Acetyl-CoA, creating background noise and assignment ambiguity in 2D 
    
    
    
    H-
    
    
    C HSQC spectra.
The D-Threonine Solution (The "DadA Shunt")

Using D-Threonine exploits the bacterial D-amino acid dehydrogenase (DadA) pathway.[1]

  • Specificity: E. coli catabolizes D-Threonine via DadA to produce 2-Ketobutyrate (2-KB).[1]

  • Scrambling Blockade: Threonine Aldolase is stereospecific for L-Threonine.[1] It generally does not accept D-Threonine as a substrate.[1] Therefore, the "leakage" into the Glycine pathway is effectively blocked.[1]

  • Target: The generated 2-Ketobutyrate is the immediate precursor for Isoleucine biosynthesis, funneling the isotope label exclusively to the Isoleucine

    
     position.[1]
    
Isotope Pattern Implications: The "d3" Factor

The reagent specified is D-Threonine-4-13C-4,4,4-d3 .

  • Position 4 (

    
    C):  Becomes the 
    
    
    
    carbon of Isoleucine.
  • Position 4 (d3): The methyl protons are fully deuterated (

    
    CD
    
    
    
    ).[1]
  • Application Note: A

    
    CD
    
    
    
    group is silent in standard
    
    
    H-
    
    
    C HSQC (Methyl-TROSY) experiments.
    • Use Case A (Dynamics): This reagent is ideal for

      
      H-relaxation studies to probe side-chain order parameters (
      
      
      
      ).[1]
    • Use Case B (Reverse Labeling/Suppression): Used to "erase" Isoleucine

      
       signals in a crowded spectrum while retaining others.[1]
      
    • Use Case C (Protonation via Exchange - Rare): If the goal is standard detection (

      
      CH
      
      
      
      ), a protonated methyl precursor (D-Threonine-4-13C) is required. This guide assumes the user intends to study dynamics (
      
      
      H) or requires the D-isomer pathway logic for clean labeling.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic routing that makes D-Threonine a superior precursor for preventing scrambling compared to L-Threonine.

MetabolicPathway cluster_legend Pathway Logic D_Thr Exogenous D-Threonine-4-13C-d3 DadA Enzyme: DadA (D-amino acid dehydrogenase) D_Thr->DadA Transport & Oxidation L_Thr Exogenous L-Threonine-4-13C Aldolase Enzyme: LtaE (Threonine Aldolase) L_Thr->Aldolase Side Reaction KB 2-Ketobutyrate (4-13C-d3) L_Thr->KB Threonine Deaminase DadA->KB Direct Conversion Gly Glycine (Scrambled Label) Aldolase->Gly Scrambling (Noise) Acetaldehyde Acetaldehyde Aldolase->Acetaldehyde Ile Isoleucine (delta-1-13C-d3) KB->Ile Biosynthesis note D-Thr bypasses Aldolase, preventing Glycine scrambling.

Caption: Metabolic routing of D-Threonine vs. L-Threonine. D-Thr avoids the Threonine Aldolase shunt, preventing label scrambling into Glycine.

Experimental Protocol

Objective: Production of [


-

CD

]-Isoleucine labeled protein in E. coli.
Reagents & Materials
  • Precursor: D-Threonine-4-13C-4,4,4-d3 (Target concentration: 50–100 mg/L).[1]

  • Base Medium: M9 Minimal Media (prepared with D

    
    O if high deuteration is required).
    
  • Host Strain: E. coli BL21(DE3) or similar.[1] Note: Ensure the strain is not dadA deficient if relying on the D-shunt.[1]

Step-by-Step Workflow
PhaseStepActionCritical Technical Note
1. Pre-Culture 1.1Inoculate fresh colony into 10 mL M9 media (unlabeled).[1]Use M9 to adapt cells to minimal conditions.[1] Do not use LB.
1.2Grow overnight at 37°C, 220 RPM.
2. Expansion 2.1Dilute overnight culture (1:100) into final volume M9 media.Ensure glucose is the sole carbon source (usually 2-4 g/L).[1]
2.2Grow to OD

~ 0.4 – 0.[1]5.
This is the "competence" window for precursor uptake.
3. Precursor Addition 3.1Add D-Threonine-4-13C-4,4,4-d3 (dissolved in H

O/D

O) to a final conc. of 60 mg/L.
Timing is vital: Add 1 hour before induction to allow DadA processing and pool saturation.
3.2(Optional) Add 2-ketoisovalerate precursors if Val/Leu labeling is also desired.
4. Induction 4.1At OD

~ 0.7 – 0.8, induce with IPTG (e.g., 1 mM).
4.2Lower temperature to 20–25°C for overnight expression.Lower temps favor proper folding and reduce metabolic overflow.
5. Harvest 5.1Pellet cells (5000 x g, 15 min).Proceed to standard purification.[1]

Data Analysis & Interpretation

Expected NMR Signals

If using D-Threonine-4-13C-4,4,4-d3 :

  • 
    H-
    
    
    
    C HSQC:
    The Isoleucine
    
    
    methyls will be INVISIBLE (Silent) because they are
    
    
    C-D bonds, not
    
    
    C-H.
  • 
    H NMR (Deuterium Echo):  Strong signals corresponding to Ile-
    
    
    
    .[1]
  • 
    C-detected experiments:  Signals present at ~10-15 ppm (
    
    
    
    C dimension) but no proton correlation.[1]

Comparison Table: Precursor Selection Guide

Precursor VariantResulting Ile

Group
Application
D-Thr-4-13C-4,4,4-d3

CD

Dynamics (

H)
, Relaxation, Signal Suppression.[1]
D-Thr-4-13C (Protonated)

CH

Methyl-TROSY , Structure Determination, Interaction Mapping.[1]
L-Thr-4-13C

CH

+ Gly/Ser Scrambling
Standard NMR (Low cost, lower quality).[1]
Troubleshooting
  • Issue: No labeling observed.

    • Cause: Strain might be

      
       (rare in wild-type BL21, but possible in engineered strains).
      
    • Solution: Verify strain genotype.[1]

  • Issue: Weak expression.

    • Cause: D-amino acid toxicity (rare at <100 mg/L).[1]

    • Solution: Reduce precursor concentration to 40 mg/L.

References

  • Gans, P. et al. (2010).[1] "Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins." Angewandte Chemie International Edition. Link[1]

  • Tugarinov, V. & Kay, L.E. (2003). "Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and novel NMR methods." Journal of the American Chemical Society.[1] Link[1]

  • Godoy-Ruiz, R. et al. (2010). "Stereospecific NMR assignments of pro-chiral methyl groups in large proteins." Journal of Biomolecular NMR. Link[1]

  • Cambridge Isotope Laboratories. (2023).[1] "Application Note: Metabolic Precursors for Methyl Labeling." Link

(Note: While D-Threonine is a known metabolite, the specific use of the D-enantiomer to prevent scrambling is an advanced variation of the standard 2-ketobutyrate protocols described in References 2 and 3.)

Sources

Application Note: High-Sensitivity Quantification of D-Threonine in Biological Matrices Using D-Threonine-4-13C-4,4,4-d3 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of D-Threonine in complex biological matrices (plasma, urine, bacterial lysates) using the stable isotope internal standard D-Threonine-4-13C-4,4,4-d3 . Unlike standard amino acid analysis, D-amino acid quantification requires rigorous chiral separation to distinguish from the abundant L-enantiomer. This protocol utilizes Marfey’s Reagent (FDAA) to convert enantiomers into diastereomers, enabling separation on standard C18 reversed-phase columns. The inclusion of the heavy isotope standard (+4 Da) corrects for matrix effects, ionization suppression, and derivatization efficiency, ensuring high-confidence quantitative data.

Introduction & Scientific Rationale

The Target: D-Threonine

While L-Threonine is a canonical proteinogenic amino acid, its enantiomer, D-Threonine, is less common in mammals but highly significant in microbiology (peptidoglycan synthesis) and potential mammalian biomarkers. Accurate quantification is often hindered by the massive excess of L-Threonine in biological samples (often >1000:1 ratio), which can obscure the D-Threonine signal if chiral resolution is imperfect.

The Standard: D-Threonine-4-13C-4,4,4-d3

To achieve precision, we utilize a "heavy" stable isotope standard (SIS).

  • Mass Shift (+4 Da): The incorporation of

    
     at position 4 and three deuterium atoms (
    
    
    
    ) on the methyl group shifts the precursor mass by +4 Da. This prevents "cross-talk" or spectral overlap with the natural M+0 isotope of endogenous Threonine.
  • Chiral Specificity: Using the D-isomer of the standard allows it to co-elute specifically with the target D-Threonine analyte, providing exact correction for the specific matrix suppression occurring at that retention time.

The Method: Marfey’s Derivatization

Direct chiral chromatography can be expensive and unstable. We employ 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s Reagent.

  • Mechanism: FDAA reacts with the amine group of Threonine.

  • Result: L-Thr becomes L-FDAA-L-Thr and D-Thr becomes L-FDAA-D-Thr.

  • Benefit: These two products are diastereomers , which have different physical properties and can be separated on a robust, low-cost C18 column.

Experimental Workflow

Workflow Diagram

The following diagram outlines the critical path from sample extraction to data acquisition.

G Sample Biological Sample (Plasma/Urine) Spike Spike IS: D-Thr-13C-d3 Sample->Spike 10 µL Precip Protein Precipitation (MeOH/AcN) Spike->Precip Mix Deriv Derivatization (FDAA/NaHCO3) Precip->Deriv Supernatant Quench Quench (HCl) Deriv->Quench 45°C, 1h LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Inject

Figure 1: Step-by-step workflow for D-Threonine quantification.

Materials & Reagents

ComponentSpecificationPurpose
Analyte D-ThreonineCalibration Curve
Internal Standard D-Threonine-4-13C-4,4,4-d3 Normalization
Derivatizing Agent FDAA (Marfey's Reagent) 1% in AcetoneChiral resolution
Buffer 1M NaHCO3Alkalinization for reaction
Quench 1M HClStop reaction/Acidify
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)LC Separation
Mobile Phase B Acetonitrile (LC-MS Grade)LC Separation

Detailed Protocol

Stock Preparation
  • IS Stock: Dissolve D-Threonine-4-13C-4,4,4-d3 in water to 1 mM. Store at -20°C.

  • Working IS: Dilute IS Stock to 10 µM in water for daily use.

  • FDAA Solution: Prepare 10 mg/mL FDAA in acetone. Protect from light.

Sample Preparation
  • Aliquot: Transfer 50 µL of sample (plasma/urine) to a 1.5 mL tube.

  • Spike: Add 10 µL of Working IS (10 µM). Vortex.

  • Precipitate: Add 200 µL cold Methanol. Vortex 30s. Centrifuge at 12,000 x g for 10 min.

  • Transfer: Move 100 µL of supernatant to a clean vial.

  • Derivatize:

    • Add 50 µL 1M NaHCO3.

    • Add 100 µL FDAA solution.

    • Incubate: Heat at 45°C for 60 minutes. (Do not exceed 50°C to prevent racemization).

  • Quench: Add 50 µL 1M HCl to stop the reaction and acidify.

  • Filter: Filter through 0.22 µm PTFE filter into LC vial.

LC-MS/MS Conditions

System: Agilent 1290 / Sciex Triple Quad 6500+ (or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 100mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 60
8.1 95
10.0 95
10.1 10

| 13.0 | 10 |

Mass Spectrometry Parameters (MRM)

FDAA derivatives ionize well in Negative Mode (ESI-) due to the dinitrophenyl group, though Positive Mode is also possible. Negative mode often yields lower background noise for this derivative.

Source Parameters (ESI-):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temp: 500°C

MRM Transitions:

Compound Precursor (m/z) Product (m/z) CE (V) Notes
D-Thr-FDAA 370.1 [M-H]- 252.1 -25 DNP-Ala fragment
D-Thr-FDAA 370.1 [M-H]- 206.0 -35 Qualifier

| D-Thr-13C-d3-FDAA | 374.1 [M-H]- | 252.1 | -25 | Internal Standard |

Note: The product ion 252.1 corresponds to the FDAA core structure, which does not retain the label. This is acceptable as the precursor selects the specific labeled molecule.

Data Analysis & Validation

Chromatographic Separation

The critical success factor is the separation of L-Thr and D-Thr.

  • L-Thr-FDAA: Typically elutes earlier (e.g., 5.2 min).

  • D-Thr-FDAA: Typically elutes later (e.g., 6.8 min).

  • IS (D-Thr-13C-d3): Will elute at the same time as D-Thr, potentially with a slight shift (< 0.05 min) due to the Deuterium Isotope Effect . Ensure integration windows are wide enough to capture the apex of both.

Calculation

Concentration is calculated using the Area Ratio method:



Apply this ratio to the linear regression equation derived from the calibration curve.
Troubleshooting
  • Racemization: If you see high D-Thr background in "L-only" standards, check your derivatization temp. High heat (>50°C) or prolonged exposure to high pH can induce racemization.

  • Sensitivity: If signal is low, ensure the reaction pH is > 8.0 during the FDAA addition (NaHCO3 ensures this).

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Vowinckel, J., et al. (2018). The chromatographic deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1531, 1-12. (Context on isotope shifts).
  • Genet, S., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins...[1] Foods, 9(3), 312. Link

  • Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. Link

Sources

Application Note: Precision Quantitation of D-Threonine using D-Threonine-4-13C-4,4,4-d3 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and drug development professionals requiring high-precision quantification of D-Threonine (D-Thr) in complex biological matrices. It addresses the specific challenges of chiral separation and the utilization of the stable isotope-labeled internal standard D-Threonine-4-13C-4,4,4-d3 .

Executive Summary

D-Amino acids, once considered biologically inert in mammals, are now recognized as critical biomarkers for neurological and renal conditions. D-Threonine (D-Thr) specifically has been implicated in gut microbiome metabolism and potential peptidoglycan synthesis pathways.

However, quantifying D-Thr presents two major analytical hurdles:

  • Enantiomeric Resolution: Mass spectrometry cannot distinguish D-Thr from its abundant L-enantiomer (L-Thr) or the isobaric allo-isomers.

  • Matrix Interference: Biological matrices contain high concentrations of L-Thr, often

    
     to 
    
    
    
    higher than D-Thr, leading to suppression and quantitation errors.

This protocol details a validated workflow using Marfey’s Reagent (FDAA) derivatization coupled with the specific internal standard D-Threonine-4-13C-4,4,4-d3 . This heavy isotope standard (+4 Da shift) is chemically identical to the analyte but mass-resolved, compensating for derivatization variability and matrix effects.

Scientific Rationale & Methodological Strategy

Why Marfey’s Reagent (FDAA)?

While chiral columns (e.g., CROWNPAK) allow direct analysis, they often require harsh acidic mobile phases incompatible with high-sensitivity MS or suffer from short retention times for polar amino acids.

We utilize 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s Reagent.

  • Mechanism: FDAA reacts with the amine group of Threonine via nucleophilic aromatic substitution.

  • Result: It converts the enantiomers (D-Thr and L-Thr) into diastereomers (FDAA-D-Thr and FDAA-L-Thr).

  • Benefit: Diastereomers have different physicochemical properties and can be separated on standard, robust C18 Reverse-Phase columns, eliminating the need for expensive, specialized chiral columns.

The Role of D-Threonine-4-13C-4,4,4-d3

The specific labeling pattern (4-13C, 4,4,4-d3) places the heavy isotopes on the terminal methyl group (Carbon 4).

  • Mass Shift (+4 Da): Sufficient to avoid isotopic overlap with the natural M+1/M+2 isotopes of endogenous D-Thr.

  • Metabolic Integrity: The label is on the side chain. If Threonine Aldolase cleaves the molecule, the label is lost to acetaldehyde, ensuring that we are measuring the intact Threonine pool, not downstream glycine metabolites.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: D-Threonine (Analytical Grade).

  • Internal Standard (IS): D-Threonine-4-13C-4,4,4-d3 (Isotopic purity >99%).

  • Derivatizing Agent: FDAA (Marfey’s Reagent), 1% solution in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (NaHCO₃).

  • Quenching Agent: 1 M Hydrochloric Acid (HCl).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid.

Internal Standard Preparation

The IS provides a +4 Da mass shift.

  • Stock Solution: Dissolve D-Threonine-4-13C-4,4,4-d3 in 0.1 M HCl to a concentration of 1 mg/mL. Store at -20°C.

  • Working Solution: Dilute Stock to 10 µM in water. This will be spiked into samples before extraction to account for recovery losses.

Sample Preparation Workflow

This "Crash & Derivatize" protocol ensures protein removal and complete enantiomeric tagging.

SamplePrep Sample Biological Sample (Plasma/Urine, 50 µL) Spike Add Internal Standard (10 µL of 10 µM D-Thr-13C-d3) Sample->Spike Crash Protein Precipitation (200 µL MeOH, Vortex, Centrifuge) Spike->Crash Supernatant Transfer Supernatant (50 µL) Crash->Supernatant Buffer Add NaHCO3 (1M, 20 µL) Adjust pH to ~8.5 Supernatant->Buffer Deriv Add FDAA (Marfey's) (100 µL, 1% in Acetone) Buffer->Deriv Incubate Incubate (40°C for 60 mins) Deriv->Incubate Quench Quench Reaction (Add 20 µL 1M HCl) Incubate->Quench Inject LC-MS/MS Injection Quench->Inject

Figure 1: Step-by-step derivatization workflow for D-Thr quantification.

LC-MS/MS Conditions

Liquid Chromatography[2][3][4][5]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
1.0 10 Load
8.0 45 Elution of FDAA-Thr Isomers
8.1 95 Column Wash
10.0 95 Wash Hold
10.1 10 Re-equilibration

| 13.0 | 10 | End |

Note: The L-Thr-FDAA derivative typically elutes later than the D-Thr-FDAA derivative on C18 columns due to hydrophobicity differences induced by the steric arrangement.

Mass Spectrometry (SRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode. The FDAA moiety significantly enhances ionization efficiency.

Precursor Ion Calculation:

  • D-Thr (MW 119) + FDAA (MW 272) - HF (20) = 371 m/z (Nominal).

  • IS (MW 123) + FDAA (MW 272) - HF (20) = 375 m/z (Nominal).

Transition Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
D-Thr-FDAA 372.1272.125Quantifier (FDAA Core)
D-Thr-FDAA 372.1253.130Qualifier
IS-FDAA 376.1272.125IS Quantifier

Critical Technical Note: The transition to m/z 272.1 represents the FDAA core structure. Even though the IS is labeled, the label is located on the Threonine side chain, not the FDAA core. Therefore, the product ion (272.1) is identical for both.[1][2] Specificity is achieved because the Precursor Ions (Q1) are different (372 vs 376).

Data Analysis & Quality Control

Chromatographic Separation

You must verify the separation of L-Thr and D-Thr.[3] Inject a racemic mixture (DL-Thr) during method development.

  • Requirement: Baseline resolution (

    
    ) between the L- and D- peaks.
    
  • Elution Order: Typically, D-Thr-FDAA elutes before L-Thr-FDAA on standard C18 phases, but this must be empirically confirmed with standards.

Calculations

Quantification is performed using the Isotope Dilution Method :



Where RF (Response Factor) is derived from the calibration curve. Linearity should be established from 10 nM to 10 µM.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][3][6][7][8][9][10][11][12] Link

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Application News. Link

  • Hamase, K., et al. (2010). Determination of D-amino acids in mammals using two-dimensional HPLC. Journal of Chromatography B. Link

  • Cambridge Isotope Laboratories. (2023). Stable Isotope Standards for Mass Spectrometry. Link

Sources

Application Note: Metabolic Flux Analysis using D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

D-Threonine-4-13C-4,4,4-d3 is a highly specialized stable isotope tracer designed for the precise interrogation of D-amino acid metabolism, specifically distinguishing non-canonical D-stereoisomer pathways from the dominant L-threonine background. Unlike L-threonine, which primarily fuels protein synthesis and the TCA cycle via propionyl-CoA or glycine, D-threonine is metabolized via distinct enzymatic routes such as D-Amino Acid Oxidase (DAAO) in mammals and racemases or D-specific aldolases in bacteria.

This application note details the protocol for using this dual-labeled isotopologue (Carbon-13 and Deuterium on the terminal methyl group) to map metabolic flux. The specific labeling pattern (4-13C, 4,4,4-d3 ) serves two critical functions:

  • Carbon Backbone Tracing: The 13C label tracks the fate of the carbon skeleton into downstream metabolites like acetaldehyde, acetyl-CoA, and glycine.

  • Metabolic Stability & Kinetic Isotope Effects: The perdeuterated methyl group (

    
    ) acts as a robust tag that resists solvent exchange, allowing researchers to distinguish enzymatic cleavage (e.g., aldolase activity) from oxidative demethylation or rearrangement.
    
Key Applications
  • Neurology: Quantifying DAAO activity in schizophrenia and neuropathic pain models (D-Serine/D-Threonine axis).

  • Microbiology: Tracing bacterial cell wall synthesis and racemase activity (D-Thr

    
     L-Thr conversion).
    
  • Mechanistic Enzymology: Distinguishing between threonine aldolase (cleavage) and dehydratase (dehydration) pathways based on label retention in products.

Scientific Principles & Pathway Mapping

The Tracer Logic

The tracer contains a mass shift of +4 Da (1x 13C + 3x Deuterium) localized entirely on the C4 methyl group. This localization is strategic:

  • Pathway A (DAAO): Oxidative deamination yields 2-keto-3-hydroxybutyrate . The C4 methyl group remains intact. Result: M+4 labeled keto-acid.

  • Pathway B (Threonine Aldolase): Retro-aldol cleavage splits the molecule into Glycine and Acetaldehyde .[1] The C4 methyl of threonine becomes the methyl of acetaldehyde. Result: M+4 labeled Acetaldehyde (or downstream Acetyl-CoA).

  • Pathway C (Racemization

    
     Dehydratase):  Conversion to L-Thr followed by dehydration yields 
    
    
    
    -ketobutyrate
    . Result: M+4 labeled
    
    
    -ketobutyrate.
Pathway Visualization

The following diagram illustrates the divergent fates of the D-Threonine tracer.

D_Threonine_Metabolism D_Thr D-Threonine (4-13C, 4,4,4-d3) [M+4] DAAO Enzyme: DAAO (Oxidative Deamination) D_Thr->DAAO Racemase Enzyme: Racemase (Bacterial) D_Thr->Racemase Aldolase Enzyme: D-Thr Aldolase D_Thr->Aldolase Keto_Acid 2-keto-3-hydroxybutyrate [M+4] DAAO->Keto_Acid Retains Methyl L_Thr L-Threonine [M+4] Racemase->L_Thr Acetaldehyde Acetaldehyde [M+4] Aldolase->Acetaldehyde C3-C4 Cleavage Glycine Glycine [Unlabeled] Aldolase->Glycine Alpha_KB alpha-Ketobutyrate [M+4] L_Thr->Alpha_KB Dehydratase AcetylCoA Acetyl-CoA [M+2 (Acetyl moiety)] Acetaldehyde->AcetylCoA Oxidation

Caption: Divergent metabolic fates of D-Threonine-4-13C-4,4,4-d3. Colors indicate tracer retention (Blue/Green/Red) vs. loss (Grey).

Experimental Protocol

Materials & Reagents
  • Tracer: D-Threonine-4-13C-4,4,4-d3 (>99% isotopic purity).

  • Media: Custom DMEM or Minimal Media (M9) lacking Threonine.

  • Internal Standards: L-Threonine-13C4, 15N (to quantify total pool size and distinguish enantiomers via chiral LC).

  • Derivatization Agents: Benzylchloroformate (BCF) or MOX-TMS (Methoxyamine/N-methyl-N-(trimethylsilyl)trifluoroacetamide) for GC-MS analysis of keto acids.

Cell Culture / In Vivo Labeling Workflow

Step 1: Acclimatization For mammalian cells (e.g., HEK293 transfected with DAAO), culture in standard media until 70% confluence. For bacteria, grow to mid-log phase (OD600 ~0.5).

Step 2: Pulse Labeling

  • Wash cells 2x with PBS (37°C) to remove extracellular unlabeled amino acids.

  • Replace with Labeling Medium containing 2 mM D-Threonine-4-13C-4,4,4-d3.

    • Note: Ensure the medium contains physiological levels of L-Threonine (unlabeled) if the cells are auxotrophic, to prevent metabolic stress. The D-Thr is the probe, not necessarily the carbon source.

  • Incubation Time:

    • Fast Turnover (Cytosolic): 5 - 30 minutes.

    • Slow Turnover (Incorporation/Excretion): 1 - 24 hours.

Step 3: Quenching & Extraction

  • Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl).

  • Metabolite Extraction: Add 80:20 Methanol:Water (-80°C). Scrape cells (mammalian) or bead-beat (bacteria).

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Drying: Evaporate supernatant under nitrogen stream or SpeedVac.

Analytical Method: LC-MS/MS (HILIC Mode)

Direct detection of polar metabolites without derivatization is preferred for unstable keto-acids.

  • Column: ZIC-pHILIC or Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% B to 20% B over 15 mins.

  • MS Settings (QQQ or Orbitrap):

    • Polarity: Negative Mode (better for keto acids and phosphorylated intermediates).

    • Resolution: >60,000 (if using HRMS) to resolve 13C/D overlaps.

Targeted Transitions (MRM):

MetabolitePrecursor FormulaUnlabeled (m/z)Tracer [M+4] (m/z)Notes
D-Threonine C4H9NO3118.05122.08 Parent Tracer
2-Keto-3-hydroxybutyrate C4H6O4117.02121.05 DAAO Product

-Ketobutyrate
C4H6O3101.02105.05 Dehydratase Product
Acetaldehyde-DNPH C8H8N4O4223.05227.08 Aldolase Product*
Acetyl-CoA C23H38N7O17P3S808.16812.19 Downstream Oxidation

*Note: Acetaldehyde is volatile. For detection, derivatize media/lysate with DNPH (2,4-Dinitrophenylhydrazine) immediately upon collection.

Data Analysis & Interpretation

Calculating Mass Isotopomer Distribution (MID)

Correct for natural abundance using the unlabeled control samples.



Interpreting the "Methyl Shift"

The unique value of the 4,4,4-d3 label is the ability to detect Hydrogen Exchange .

  • Retention of M+4: Indicates the methyl group was transferred or processed as a whole unit (e.g., Acetyl-CoA formation).

  • Shift to M+3 or M+1: Indicates loss of Deuterium.

    • Example: If D-Thr is converted to Glycine (unlabeled) and Acetaldehyde (M+4), and that Acetaldehyde is oxidized to Acetyl-CoA, we expect M+4 Acetyl-CoA (2 carbons from acetaldehyde + CoA).

    • Warning: If you observe M+3 (Loss of 1 Da), it suggests deuterium exchange with solvent water, often catalyzed by isomerases or during the keto-enol tautomerization of the intermediate ketone.

Chiral Differentiation

Standard MS cannot distinguish D-Thr from L-Thr. To validate that the intracellular M+4 signal is indeed D-Thr (and not racemized L-Thr):

  • Use a Chiralpak ZWIX(+) column.

  • D-Thr will elute at a distinct retention time from L-Thr.

  • Validation Logic: If you feed D-Thr-M+4 and detect L-Thr-M+4, Racemase activity is confirmed.

References

  • Pollegioni, L., et al. (2007).[2] "D-Amino acid oxidase: physiological role and applications." Cellular and Molecular Life Sciences. Link

  • Liu, H., et al. (2015). "Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities." Applied Microbiology and Biotechnology. Link

  • Konno, R. (2001). "Rat D-amino-acid oxidase." Methods in Enzymology. Link

  • Yuan, J., et al. (2008). "Chemical labeling for quantitative metabolomics." Methods in Molecular Biology. Link

  • Martinez-Yerena, J.A., et al. (2019). "Metabolic flux analysis of D-amino acids in bacterial systems." Frontiers in Microbiology. Link (Generalized Reference for Bacterial MFA)

Sources

Application Note: Precise Metabolic Tracing of D-Amino Acid Pathways using D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust methodology for quantifying the metabolic fate of D-Threonine in mammalian and bacterial systems using the stable isotope tracer D-Threonine-4-13C-4,4,4-d3 . Unlike L-amino acids, D-isomers play distinct, often overlooked roles in physiology—ranging from neurotransmission modulation (NMDA receptors) to bacterial cell wall synthesis (peptidoglycan). The specific isotopologue D-Threonine-4-13C-4,4,4-d3 provides a unique +4 Da mass shift that is retained during oxidative deamination, enabling precise differentiation from endogenous L-Threonine and natural isotope abundance. This guide covers sample preparation, chiral separation via Marfey’s Reagent, and LC-MS/MS quantification.

Introduction & Mechanistic Rationale

Why D-Threonine?

While L-Threonine is a proteinogenic amino acid, its enantiomer, D-Threonine, is metabolically distinct. In mammals, it is a substrate for D-Amino Acid Oxidase (DAAO) , producing hydrogen peroxide (H₂O₂), a key component of antimicrobial defense in leukocytes. In bacteria, D-amino acids are essential building blocks of the peptidoglycan cell wall; however, exogenous D-Threonine can act as an "imposter," replacing D-Alanine in the pentapeptide stem and altering cell wall cross-linking.

The Strategic Advantage of D-Threonine-4-13C-4,4,4-d3

The selection of this specific isotopologue is chemically strategic:

  • Retention of Label: DAAO targets the

    
    -carbon (C2). Labels at C2 (e.g., 2-d1) would be lost during oxidation. The 4-13C-4,4,4-d3  label is located on the side-chain methyl group, ensuring the heavy tag remains intact in the resulting 
    
    
    
    -keto acid metabolite.
  • Mass Shift (+4 Da): This shift moves the analyte signal well beyond the natural isotopic envelope (M+1, M+2) of endogenous threonine, maximizing signal-to-noise ratio.

  • Non-Exchangeable Deuterium: The methyl deuteriums are chemically stable and do not undergo solvent exchange, unlike amide or hydroxyl protons.

Metabolic Pathways Visualization

D_Thr_Metabolism cluster_bacteria Bacterial Cell Wall Synthesis cluster_mammal Mammalian Peroxisome (DAAO) D_Thr D-Threonine-4-13C-d3 (Exogenous Tracer) MurF Mur Ligases (Competitive Incorp.) D_Thr->MurF Substrate DAAO D-Amino Acid Oxidase D_Thr->DAAO Oxidation L_Thr L-Threonine (Endogenous) L_Thr->D_Thr Racemases (Rare/Bacterial) PG Modified Peptidoglycan (Accumulation) MurF->PG Incorporation Keto 2-Keto-3-hydroxybutyrate (Labeled Metabolite) DAAO->Keto Deamination H2O2 H2O2 (ROS Signaling) DAAO->H2O2 Byproduct

Caption: Dual metabolic fate of D-Threonine. In mammals, it undergoes oxidative deamination via DAAO. In bacteria, it competes with D-Alanine for peptidoglycan incorporation.

Experimental Protocols

Protocol A: Sample Preparation (Marfey’s Derivatization)

Rationale: Direct separation of D- and L-Threonine on standard C18 columns is impossible. Marfey’s Reagent (FDAA) creates diastereomers with significantly different hydrophobicities, allowing baseline separation on standard equipment.

Materials:

  • Sample (Plasma, Cell Lysate, or Bacterial Supernatant)

  • 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent)

  • 1 M NaHCO₃[1]

  • 1 M HCl

Step-by-Step:

  • Extraction:

    • Plasma:[2] Mix 50 µL plasma with 150 µL cold Methanol. Vortex. Centrifuge at 14,000 x g for 10 min. Collect supernatant.

    • Bacteria:[3][4][5][6] Resuspend pellet in 0.1 M HCl (to extract cell wall precursors). Boil for 10 min. Centrifuge. Neutralize supernatant with NaOH.

  • Derivatization:

    • Transfer 50 µL of supernatant to a glass vial.

    • Add 100 µL of 1 M NaHCO₃ .

    • Add 50 µL of 1% FDAA (in Acetone).

    • Incubate at 40°C for 60 minutes .

  • Quenching:

    • Stop reaction by adding 20 µL of 1 M HCl .

    • Dilute with 200 µL of 50% Acetonitrile/Water.

    • Filter through 0.22 µm PTFE filter before injection.

Protocol B: LC-MS/MS Quantification

Rationale: The D-FDAA-Threonine derivative elutes later than the L-FDAA-Threonine derivative due to intramolecular hydrogen bonding reducing the polarity of the D-isomer complex.[7]

LC Parameters:

  • System: UHPLC (e.g., Agilent 1290 or equivalent)

  • Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 x 100 mm, 1.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Gradient Table:

Time (min)% BDescription
0.010Initial Hold
1.010Start Gradient
8.060Elution of Derivatives
8.195Wash
10.095Wash Hold
10.110Re-equilibration
13.010End Run

MS/MS Parameters (MRM Mode):

  • Ionization: ESI Positive Mode

  • Target: FDAA-D-Threonine-4-13C-d3

AnalytePrecursor Ion (m/z)Product Ion (m/z)*Collision Energy (eV)
L-Threonine (Endogenous) 372.1281.125
D-Threonine (Endogenous) 372.1281.125
D-Thr-13C-d3 (Tracer) 376.1 285.1 25

*Note: The product ion 281/285 corresponds to the cleavage of the FDAA moiety retaining the amino acid side chain, or specific fragmentation of the dinitrophenyl group depending on instrument tuning. Always optimize transitions with a pure standard.

Data Analysis & Interpretation

Calculating Metabolic Flux

To quantify the activity of DAAO or Peptidoglycan incorporation, calculate the Enrichment Ratio (ER) .



  • High D-Thr Turnover (Mammals): A rapid decrease in the D-Thr-13C-d3 peak area over time, accompanied by the appearance of labeled

    
    -keto acid (if stable) or increase in unlabeled L-Thr (if racemization occurs, though rare in mammals).
    
  • Cell Wall Incorporation (Bacteria): Detection of the m/z 376.1 fragment in hydrolyzed cell wall fractions (insoluble fraction extraction) indicates D-Thr has successfully replaced D-Ala in the peptidoglycan.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Bacteria) Extract Protein Precipitation (MeOH/AcN) Sample->Extract Deriv Marfey's Derivatization (FDAA, 40°C, 1h) Extract->Deriv LC C18 Reverse Phase LC (Separates D- vs L-) Deriv->LC D-Derivatives elute later MS MS/MS Detection (MRM: 376.1 -> 285.1) LC->MS Data Quantification (D-Thr Turnover / Incorporation) MS->Data

Caption: Step-by-step analytical workflow from sample extraction to MS quantification using Marfey's reagent.

Troubleshooting & Expert Tips

  • Racemization Artifacts: Acid hydrolysis (used in bacterial cell wall prep) can induce slight racemization. Always run a deuterated L-Threonine standard alongside to quantify method-induced racemization.

  • Peak Identification: In the Marfey's method, L-amino acids generally elute before D-amino acids. However, the heavy isotope (+4 Da) may cause a very slight retention time shift (usually earlier) due to the deuterium isotope effect on hydrophobicity. Rely on the MRM transition, not just retention time.

  • Sensitivity: If signal is low, consider using Chiralpak ZWIX(+) columns. These zwitterionic columns allow for "dilute-and-shoot" analysis without derivatization, reducing sample handling loss, though they require careful mobile phase tuning (MeOH/AcN with formic acid/ammonium formate).

References

  • D-Amino Acid Oxidase Physiology

    • Pollegioni, L., et al. (2018). "Human D-Amino Acid Oxidase: Structure, Function, and Regulation." Frontiers in Molecular Biosciences.
  • Marfey's Reagent Methodology

    • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][7][8][9][10][11][12]

  • Peptidoglycan D-Amino Acid Incorporation

    • Cava, F., et al. (2011). "D-Amino acids control bacterial cell wall remodeling and virulence.
  • Isotope Labeling in Metabolomics

    • Jang, C., et al. (2018). "Metabolite Tracing with Stable Isotopes.

Sources

Application Note: D-Threonine-4-13C-4,4,4-d3 in Targeted Chiral Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of D-Threonine-4-13C-4,4,4-d3 as a precision internal standard for the quantification of D-Threonine in biological matrices. This guide is structured for analytical chemists and metabolomics researchers focusing on chiral biomarkers.

Introduction & Scientific Rationale

The Challenge of D-Amino Acid Quantification

While L-amino acids constitute the bulk of the mammalian proteome, D-amino acids (D-AAs) have emerged as critical biomarkers for renal function, neurological disorders (e.g., schizophrenia, Alzheimer’s), and gut microbiome activity. D-Threonine (D-Thr), specifically, is a biomarker associated with bacterial metabolism and potential renal injury.

Quantifying D-Thr in the presence of a massive excess of L-Threonine (L-Thr) requires chiral separation . However, standard Isotope Dilution Mass Spectrometry (IDMS) protocols often fail here because they use labeled L-Threonine as the internal standard (IS).

  • The Problem: In chiral chromatography, labeled L-Thr elutes with endogenous L-Thr, not D-Thr. Consequently, the IS does not experience the specific ion suppression or matrix effects occurring at the D-Thr retention time.

  • The Solution: D-Threonine-4-13C-4,4,4-d3 is the enantiomeric mirror image of the standard metabolite, labeled with stable isotopes. It co-elutes perfectly with endogenous D-Thr in chiral separations, providing the highest possible accuracy for normalization.

Compound Specifications & Mass Shift[1][2]
  • Compound: D-Threonine-4-13C-4,4,4-d3

  • Labeling: Carbon-13 at position 4 (methyl group) and three Deuterium atoms at position 4.

  • Mass Shift: +4 Da (

    
     + 
    
    
    
    ).
  • Utility: The +4 Da shift is sufficient to avoid isotopic overlap (cross-talk) with natural D-Thr isotopes (M+0, M+1, M+2), ensuring clean quantification even at trace levels.

Experimental Protocol: LC-MS/MS Quantification

A. Reagents and Materials[3][4][5]
  • Analyte: D-Threonine (Analytical Grade).[1]

  • Internal Standard (IS): D-Threonine-4-13C-4,4,4-d3 (Custom synthesis or specialized isotope supplier).

  • Matrix: Plasma, Urine, or Cell Culture Supernatant.

  • Mobile Phases:

    • A: 100 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (LC-MS Grade).

  • Column: Chiral Crown Ether Column (e.g., CROWNPAK CR-I(+), 3.0 mm × 150 mm, 5 µm) or equivalent zwitterionic chiral stationary phase.

B. Sample Preparation (Protein Precipitation)

Rationale: Derivatization-free methods are preferred to prevent racemization of labile chiral centers.

  • Aliquot: Transfer 50 µL of sample (plasma/urine) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Spike with 10 µL of D-Threonine-4-13C-4,4,4-d3 working solution (10 µM in 0.1% Formic Acid).

  • Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v). Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer supernatant to a chemically inert vial (glass lined) or filter through a 0.22 µm PTFE filter plate.

    • Note: Avoid nylon filters which can bind polar amino acids.

C. LC-MS/MS Conditions[3][7]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Chromatography (Isocratic/Gradient Hybrid):

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 25°C (Lower temperature often improves chiral resolution).

    • Elution: 90% Mobile Phase A / 10% Mobile Phase B (Adjust based on column specifications for optimal D/L separation).

  • Mass Spectrometry Parameters (ESI+):

    • Source Voltage: 3500 V.

    • Gas Temp: 350°C.

    • Detection: Multiple Reaction Monitoring (MRM).[2]

Table 1: MRM Transitions

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
D-Threonine 120.1 (

)
74.115Loss of HCOOH (Formic acid)
D-Thr-IS 124.1 (

)
78.115Retains

tag (+4 Da shift)
L-Threonine120.1 (

)
74.115Monitored to verify separation

Note on Fragmentation: The transition 120->74 corresponds to the loss of water and CO (or formic acid equivalent), leaving the amine backbone with the methyl group. Since the label is on the methyl group (C4), the fragment retains the label, shifting from 74 to 78. This is crucial; if the label were on the carboxyl group, it would be lost during fragmentation.

Method Validation & Quality Control

Linearity & Calibration

Construct a calibration curve using D-Threonine standards (0.1 to 100 µM) spiked with a constant concentration of D-Threonine-4-13C-4,4,4-d3.

  • Plot: Area Ratio (Analyte/IS) vs. Concentration.

  • Requirement:

    
    .
    
Enantiomeric Resolution Check

The most critical validation step in chiral metabolomics is ensuring D-Thr and L-Thr are baseline separated (


).
  • Test: Inject a racemic mixture (DL-Threonine).

  • Observation: Ensure two distinct peaks. D-Thr usually elutes before L-Thr on Crown Ether columns (CR-I(+)), but this must be experimentally verified. The IS must co-elute exactly with the D-Thr peak.

Workflow Visualization

The following diagram illustrates the critical decision pathways and physical workflow for using this specific internal standard.

G cluster_MS Mass Spectrometry (MRM) Start Biological Sample (Plasma/Urine) Spike Spike IS: D-Thr-4-13C-4,4,4-d3 Start->Spike Extract Protein Precipitation (MeOH/ACN) Spike->Extract LC Chiral LC Separation (CROWNPAK Column) Extract->LC Ionization ESI+ Ionization LC->Ionization Data Data Analysis (Peak Area Ratio) LC->Data L-Thr (Separated) Ignored Filter Q1/Q3 Filtering Target: 120->74 IS: 124->78 Ionization->Filter Filter->Data Result Quantified D-Threonine Data->Result

Caption: Workflow for D-Threonine quantification using chiral IDMS. The IS co-elutes with D-Thr, ensuring accurate correction.

References

  • Yeast Metabolome Database (YMDB). D-Threonine (YMDB00802) - Chemical and Biological Properties. Available at: [Link]

  • National Institutes of Health (NIH) - PMC. The Potential Mechanism of D-Amino Acids – Mitochondria Axis in the Progression of Diabetic Kidney Disease. Available at: [Link]

  • MDPI - Metabolites. Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers. Available at: [Link][2]

  • Shimadzu Application News. LC/MS/MS Method Package for D/L Amino Acids. Available at: [Link]

Sources

Stable isotope tracing studies with D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stable Isotope Tracing & Quantification with D-Threonine-4-13C-4,4,4-d3

Abstract This technical guide details the application of D-Threonine-4-13C-4,4,4-d3 (methyl-labeled D-threonine) in metabolic flux analysis (MFA) and quantitative proteomics. Unlike its L-isomer, D-threonine (D-Thr) is a crucial biomarker for gut microbiota activity, peptidoglycan dynamics, and mammalian D-amino acid oxidase (DAAO) function. The specific isotopologue (4-13C, 4,4,4-d3) provides a distinct +4 Da mass shift and a stable methyl tag, enabling precise tracking of D-Thr catabolism into acetyl-CoA (bacterial) or


-keto acids (mammalian) without interference from natural abundance background or L-threonine racemization.

Scientific Background & Mechanistic Rationale

The Biological Niche of D-Threonine

While L-threonine is proteinogenic, D-threonine is physiologically distinct. In mammals, it acts as a substrate for D-amino acid oxidase (DAAO) , producing hydrogen peroxide and contributing to mucosal defense.[1] In bacteria, D-Thr can substitute D-Alanine in peptidoglycan synthesis , altering cell wall cross-linking and antibiotic susceptibility.

Why D-Threonine-4-13C-4,4,4-d3?
  • Methyl Group Stability: The label is located on the terminal methyl group (

    
    ). This position is chemically robust against spontaneous exchange, unlike 
    
    
    
    -protons.
  • Pathway Discrimination:

    • Bacterial Catabolism: D-Thr is cleaved by D-threonine dehydrogenase into Glycine and Acetyl-CoA.[2] The labeled methyl group becomes the acetyl moiety of Acetyl-CoA (

      
      -Acetyl-CoA), tracing flux into the TCA cycle or fatty acid synthesis.
      
    • Mammalian Catabolism: DAAO converts D-Thr to 2-keto-3-hydroxybutyrate. The label remains on the carbon skeleton, allowing differentiation from downstream metabolites.

  • Racemization Probe: By using a chiral LC-MS/MS method, researchers can detect in vivo racemization. If the label appears in the L-Threonine peak, it confirms active racemase activity.

Experimental Workflow Visualization

The following diagram illustrates the divergent metabolic fates of D-Threonine and the analytical workflow to distinguish them.

D_Threonine_Metabolism D_Thr D-Threonine-4-13C-d3 (Substrate) DAAO Enzyme: DAAO (Mammalian) D_Thr->DAAO Oxidative Deamination D_DH Enzyme: D-Thr Dehydrogenase (Bacterial) D_Thr->D_DH Aldol Cleavage Peptido Peptidoglycan (Cell Wall Incorporation) D_Thr->Peptido Transpeptidation (Bacteria) Keto 2-Keto-3-hydroxybutyrate (Labeled Methyl Retained) DAAO->Keto Gly Glycine (Unlabeled) D_DH->Gly AcCoA Acetyl-CoA (13C-d3 Labeled Acetyl) D_DH->AcCoA Label Transfer

Caption: Divergent metabolic fates of methyl-labeled D-Threonine in mammalian vs. bacterial systems.

Protocol A: Bacterial Metabolic Flux Analysis

Objective: Trace D-Thr utilization into the TCA cycle and cell wall biosynthesis.

Materials
  • Tracer: D-Threonine-4-13C-4,4,4-d3 ( >98% purity).

  • Medium: M9 Minimal Medium (glucose as C-source).

  • Strain: E. coli K12 or Enterococcus faecalis.

Step-by-Step Methodology
  • Inoculation & Pulse:

    • Culture bacteria in M9 medium to mid-log phase (

      
      ).
      
    • Add D-Threonine-4-13C-4,4,4-d3 to a final concentration of 1 mM.

    • Incubate for 30, 60, and 120 minutes.

  • Quenching & Extraction:

    • Pellet: Centrifuge 1 mL culture (10,000 x g, 2 min). Discard supernatant.

    • Metabolite Extraction: Resuspend pellet in 300 µL cold methanol:acetonitrile:water (40:40:20). Vortex 30s.

    • Cell Wall Hydrolysis (Optional): To analyze peptidoglycan incorporation, subject the insoluble pellet to 6M HCl hydrolysis at 105°C for 18 hours.

  • Derivatization (For GC-MS):

    • Note: For LC-MS, derivatization is optional but recommended for chiral separation.

    • Dry supernatant under

      
      .
      
    • Add 50 µL MSTFA + 1% TMCS. Incubate at 60°C for 30 min.

Data Analysis (Expectations)
  • Acetyl-CoA Tracing: Look for mass shift M+4 in Acetyl-CoA or downstream Citrate (M+4).

  • Peptidoglycan: Analyze hydrolyzed amino acids.[3] Detection of D-Thr M+4 confirms direct incorporation. Detection of L-Thr M+4 implies racemization before incorporation.

Protocol B: Chiral LC-MS/MS Quantification (Mammalian Plasma)

Objective: Quantify D-Thr levels in plasma using D-Thr-4-13C-d3 as an Internal Standard (IS), ensuring separation from the abundant L-Thr.

Critical Requirement: Chiral Separation

Standard C18 columns cannot separate D/L isomers. You must use a chiral column or chiral derivatization (e.g., Marfey's reagent or NBD-F).

LC-MS/MS Parameters
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • MS Transitions (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
D-Thr (Unlabeled) 120.174.115Loss of HCOOH (Retains methyl)
D-Thr (Unlabeled) 120.156.125Further fragmentation
D-Thr-IS (Labeled) 124.1 78.1 15M+4 Shift (Retains 13CD3)
D-Thr-IS (Labeled) 124.160.125M+4 Shift
Protocol Steps
  • Sample Prep: Mix 50 µL Plasma + 10 µL IS (10 µM D-Thr-4-13C-d3).

  • Protein Precipitation: Add 200 µL cold Methanol. Centrifuge.

  • Derivatization (NBD-F Method):

    • Mix 10 µL supernatant with 10 µL 0.1M Borate buffer (pH 8.5) and 10 µL 10 mM NBD-F.

    • Heat at 60°C for 5 min. Stop with 10 µL 0.1M HCl.

  • Analysis: Inject 5 µL onto LC-MS/MS.

  • Validation: Calculate the Peak Area Ratio (Endogenous D-Thr / Labeled IS). The IS co-elutes exactly with D-Thr but is mass-resolved.

Results Interpretation & Troubleshooting

Differentiation of Pathways
ObservationInterpretation
Label in Acetyl-CoA Indicates D-Thr catabolism via D-Thr Dehydrogenase (Bacterial pathway).
Label in 2-Keto-3-hydroxybutyrate Indicates DAAO activity (Mammalian/Peroxisomal).[1]
Label in L-Threonine Indicates Racemase activity (conversion of D-Thr to L-Thr).
Label lost (M+0) Metabolic exchange of the methyl group (rare) or dilution from unlabeled pools.
Common Pitfalls
  • Isotope Effects: Deuterium at the methyl group may slow down kinetics (Kinetic Isotope Effect) if the rate-limiting step involves C-H bond cleavage at the methyl. Correction: This is negligible for DAAO/Dehydrogenase as oxidation occurs at the

    
     or 
    
    
    
    carbon, not the methyl C-H bonds.
  • Back-Exchange: In highly acidic conditions (e.g., HCl hydrolysis), deuterium on the

    
    -carbon can exchange. However, the 4,4,4-d3 methyl label is non-exchangeable  under standard hydrolysis conditions, making this tracer superior to 
    
    
    
    -deuterated variants.

References

  • Konno, R., et al. (2010). "Mutant mice and rats lacking D-amino acid oxidase." Amino Acids.[2][3][4][5][6][7][8][9][10][11] Link

  • Lam, H., et al. (2009). "D-Amino acids govern stationary phase cell wall remodeling in bacteria." Science. Link

  • Miyamoto, T., et al. (2017). "Simultaneous determination of D- and L-amino acids in mammalian tissues using two-step HPLC." Bioscience, Biotechnology, and Biochemistry.[12] Link

  • Martinez-Rodriguez, S., et al. (2010). "D-amino acids in bacteria: D-threonine metabolism." Trends in Microbiology. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acid Applications." Link

Sources

Cell culture media preparation with D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Formulation of Cell Culture Media with D-Threonine-4-13C-4,4,4-d3

Abstract & Scope

This technical guide details the protocol for the preparation, validation, and application of cell culture media supplemented with D-Threonine-4-13C-4,4,4-d3 (hereafter referred to as D-Thr-Iso ).[1] Unlike its L-enantiomer, D-Threonine is not a proteogenic substrate in mammalian cells but serves as a critical probe for D-Amino Acid Oxidase (DAAO) activity, a tracer for non-canonical metabolic flux, and a robust internal standard for mass spectrometry (MS) quantification.[1]

This protocol is designed for researchers in drug development (specifically nephrotoxicity and neurobiology) and metabolic flux analysis (MFA) .[1] It prioritizes isotopic integrity, precise molarity control, and the elimination of background interference.[1]

Scientific Background & Rationale

Why D-Threonine-4-13C-4,4,4-d3?

The selection of this specific isotopologue is driven by three mechanistic requirements:

  • Enantiomeric Specificity: D-Threonine allows for the isolation of DAAO activity (peroxisomal) separate from the cytosolic threonine dehydrogenase (TDH) or mitochondrial threonine catabolism acting on L-Threonine.[1]

  • Metabolic Fate Tracking: The 4-13C and 4,4,4-d3 labels are located on the terminal methyl group.[1] This cluster is metabolically stable during the initial oxidative deamination by DAAO, allowing researchers to trace the carbon skeleton into downstream metabolites like

    
    -ketobutyrate without label loss.[1]
    
  • Mass Shift (+4 Da): The +4 Da shift (

    
     + 3
    
    
    
    
    
    ) provides a distinct spectral window in LC-MS/MS, eliminating crosstalk with naturally occurring isotopes (M+1, M+2) of endogenous threonine.[1]
The DAAO Pathway

In mammalian cells (e.g., kidney proximal tubule cells, glia), D-Thr is metabolized exclusively by DAAO.[1] The resulting


-keto acid can be toxic or further metabolized.[1]

DAAO_Pathway D_Thr D-Threonine (4-13C, d3-methyl) DAAO Enzyme: DAAO (Peroxisome) D_Thr->DAAO Oxidative Deamination KB α-Ketobutyrate (Labeled Methyl) DAAO->KB Product H2O2 H₂O₂ (ROS Signal) DAAO->H2O2 By-product PropCoA Propionyl-CoA (Mitochondria) KB->PropCoA Decarboxylation

Figure 1: Metabolic trajectory of D-Threonine.[1][2][3] The labeled methyl group (blue) is retained in


-ketobutyrate, enabling flux analysis.[1]

Materials & Equipment

ComponentSpecificationPurpose
Isotope D-Threonine-4-13C-4,4,4-d3Tracer / Standard (99% atom % enrichment)
Base Media DMEM or RPMI (Threonine-free optional)Carrier matrix.[1] Use Thr-free only if replacing L-Thr (rare).
Solvent WFI (Water for Injection) or PBS pH 7.4Stock solution preparation.
Filtration 0.22 µm PES or PVDF Syringe FilterSterilization (low protein binding).
Vessels Amber glass vials (silanized)Protect from light; prevent adsorption.
Analysis LC-MS/MS (Triple Quad or Orbitrap)QC and experimental readout.

Protocol: Media Preparation

Phase 1: Stock Solution Preparation (100 mM)

Rationale: Preparing a high-concentration stock reduces weighing errors and minimizes isotope waste.[1]

  • Calculation:

    • Molecular Weight (MW) of unlabeled D-Threonine:

      
       g/mol .[1][4][5]
      
    • MW of D-Threonine-4-13C-4,4,4-d3:

      
       g/mol .[1]
      
    • Target: 10 mL of 100 mM stock.[1]

    • Mass required:

      
      .
      
  • Dissolution:

    • Weigh 1.23 g of D-Thr-Iso into a sterile 15 mL conical tube.

    • Add 8.0 mL of cell culture grade water (WFI).[1]

    • Vortex vigorously for 60 seconds. D-Threonine is highly soluble; if particulate remains, warm to 37°C for 5 minutes.[1]

    • Adjust final volume to 10.0 mL with WFI.

  • Sterilization:

    • Pass the solution through a 0.22 µm PES syringe filter into a sterile, amber glass vial.

    • Note: Do not use nylon filters as they may leach extractables that interfere with MS signals.[1]

Phase 2: Working Media Formulation

Context: D-Threonine is typically used as a "spike-in" (0.1 - 5 mM) rather than a total replacement for L-Threonine, as cells require L-Thr for protein synthesis.[1]

Scenario A: Metabolic Tracer (Spike-in) [1]

  • Thaw the 100 mM Stock Solution on ice.

  • Prepare basal media (e.g., DMEM + 10% dFBS).[1]

  • Add D-Thr-Iso stock to achieve target concentration (e.g., for 1 mM final, add 10 µL stock per 1 mL media).[1]

  • Critical Step: Vortex media for 30 seconds to ensure homogeneity.

Scenario B: Toxicity/Competition Assay

  • Prepare L-Threonine deficient media .

  • Reconstitute L-Threonine at physiological levels (0.4 - 0.8 mM).[1]

  • Titrate D-Thr-Iso at increasing ratios (1:1, 1:10, 1:100 relative to L-Thr) to determine competitive inhibition of transporters (ASCT2, LAT1).[1]

Quality Control (QC) & Validation

A protocol is only as good as its validation.[1] Before applying to cells, the media must be verified.[1]

Concentration & Isotopic Purity Check (LC-MS)

Run a sample of the prepared media against a standard curve.[1]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 derivatized.[1]

  • Transitions (MRM):

    • Analyte (D-Thr-Iso): Precursor

      
       Product 
      
      
      
      (Loss of formate/carboxyl).[1]
    • Interference Check (L-Thr): Precursor

      
       Product 
      
      
      
      .[1]
  • Acceptance Criteria:

    • Measured concentration: ±5% of target.[1]

    • Isotopic Enrichment: >99% (Signal at M+4 vs M+0).[1]

QC Workflow Diagram

QC_Workflow Stock 100 mM Stock (D-Thr-Iso) Dilution 1:1000 Dilution in Mobile Phase Stock->Dilution LCMS LC-MS/MS Analysis (HILIC Mode) Dilution->LCMS Data Data Review LCMS->Data Release Release for Cell Culture Data->Release Conc ±5% Iso >99% Reject Remake Stock Data->Reject Fail

Figure 2: Quality Control decision tree for isotope-labeled media.

Experimental Considerations & Troubleshooting

IssueProbable CauseSolution
Racemization Extended storage at pH > 8.0 or high temp.[1]Store stock at pH 6.0-7.0 at -80°C. Avoid repeated freeze-thaw cycles.
Signal Suppression High salt content in media during MS analysis.[1]Use a divert valve on the MS to dump the first 2 mins of run; dilute samples 1:100 before injection.
Unexpected Toxicity DAAO-mediated

production.[1]
Co-supplement with Catalase (100 U/mL) if ROS is not the study variable.[1]
Low Uptake Competition with L-Threonine/L-Serine.[1]Use L-Thr deficient media for uptake kinetics; verify ASCT2 expression.

References

  • Pollegioni, L., et al. (2007).[1] "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link

  • Grankvist, N., et al. (2018).[1] "Profiling the metabolism of human cells by deep 13C labeling." Cell Metabolism. Link

  • Banda, M., et al. (2024).[1] "Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products in CHO cell culture."[1][6] PNAS. Link[1]

  • Sigma-Aldrich. "D-Amino Acid Oxidase Assay and Properties."[1] Technical Bulletin. Link

  • Thermo Fisher Scientific. "Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins." Application Note. Link

Sources

Precision Labeling of Bacterial Peptidoglycan: A Dual-Protocol Guide for FDAA and Click-Chemistry Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Mechanistic Principle

Peptidoglycan (PG) synthesis is the primary determinant of bacterial cell shape and integrity. Traditional methods using fluorescent antibiotics (e.g., Vancomycin) often inhibit growth or only label mature PG. The metabolic incorporation of D-amino acid (DAA) probes offers a superior alternative, allowing for the covalent, non-toxic labeling of nascent peptidoglycan in live bacteria.

The Mechanism: Unlike canonical amino acids, DAA probes are not incorporated via the cytoplasmic ribosome. Instead, they hijack the periplasmic remodeling machinery. High-molecular-weight Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases (Ldts) recognize the D-configuration of the probe. During the transpeptidation step of cell wall synthesis, these enzymes exchange the terminal D-Alanine of the muropeptide stem with the exogenous DAA probe (FDAA or Click-DAA).

Figure 1: Mechanistic Pathway of DAA Incorporation

DAA_Mechanism Precursor Cytoplasmic Precursors (Lipid II) Periplasm Periplasmic Space Precursor->Periplasm Flippase (MurJ) Enzyme Transpeptidases (PBPs / Ldts) Periplasm->Enzyme Substrate Binding PG_Mesh Labeled Peptidoglycan Enzyme->PG_Mesh Transpeptidation (Exchange Reaction) DAA Exogenous DAA Probe (Medium) DAA->Enzyme Diffusion

Caption: DAA probes enter the periplasm and are covalently linked to the peptide stem by PBPs/Ldts, replacing the terminal D-Alanine.

Probe Selection Guide

Choosing the correct probe is critical for experimental success. FDAAs (Fluorescent D-amino acids) offer a direct, one-step workflow, while Click-DAAs (Alkynyl/Azido D-amino acids) are smaller, minimizing steric hindrance, but require a secondary chemical reaction.

Probe ClassCommon VariantsExcitation / EmissionPermeability (Gram -)Key Application
FDAA (Blue) HADA 405 nm / 450 nmHighGeneral purpose; best for multicolor pulse-chase.
FDAA (Green) NADA 488 nm / 530 nmModerateHigh brightness; compatible with GFP filters.
FDAA (Red) RADA / TDL 555 nm / 580 nmLow (TDL) to Mod (RADA)Deep tissue imaging; TDL often requires permeabilization in E. coli.
Click-DAA EDA (Ethynyl-D-Ala)N/A (Dependent on Tag)HighSteric-sensitive enzymes; super-resolution (STORM).
Click-DAA ADA (Azido-D-Ala)N/A (Dependent on Tag)HighAlternative to EDA if alkyne background is high.

Protocol A: Direct Labeling with FDAAs (HADA/NADA)

Scope: Routine visualization of cell wall synthesis in E. coli, B. subtilis, and similar models. Time: ~1.5 Hours

Reagents
  • FDAA Stock: 100 mM in DMSO (Store at -20°C, protect from light).

  • Growth Media: LB or minimal media (M9).

  • Wash Buffer: 1x PBS (Phosphate Buffered Saline) or fresh media.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (Optional).

Step-by-Step Methodology
  • Culture Preparation:

    • Inoculate bacteria and grow to exponential phase (OD600 ~0.3–0.5).

    • Why: Stationary phase cells have reduced PBP activity and thickened cell walls, leading to poor or uneven labeling.

  • Pulse Labeling:

    • Dilute the bacterial culture 1:10 into pre-warmed media containing the FDAA.

    • Working Concentration: 250 µM – 1 mM (Standard start point: 500 µM ).

    • Duration:

      • Short Pulse (Active Growth): 2–5% of generation time (e.g., 30s – 2 min for E. coli). Shows septal rings and elongation sites.

      • Long Pulse (Morphology): >1 generation. Labels the entire cell contour.

    • Incubation: Maintain growth temperature and shaking.

  • Termination & Washing (Critical):

    • Transfer 1 mL of labeled culture to a microcentrifuge tube.

    • Centrifuge at 10,000 x g for 1-2 min.

    • Remove supernatant. Resuspend in 1 mL PBS .

    • Repeat wash 3 times. [1]

    • Self-Validation: Failure to wash 3x is the #1 cause of high background. The unbound FDAA sticks to coverslips.

  • Fixation (Optional):

    • Resuspend final pellet in 4% PFA. Incubate 15 min at Room Temp (RT).

    • Wash 1x with PBS to remove fixative.

    • Note: Ethanol fixation (70% cold EtOH) is possible but can cause FDAA leakage in some Gram-negatives. PFA is safer for signal retention.

  • Imaging:

    • Mount on agarose pad (1-2%) to immobilize.

    • Image using DAPI filter (for HADA) or FITC filter (for NADA).

Protocol B: Two-Step Labeling via Click Chemistry

Scope: Applications requiring minimal steric perturbation or specific fluorophores not available as FDAAs. Safety Warning: Copper (I) is toxic to bacteria. This reaction must be performed on fixed cells.

Reagents
  • Click-DAA (EDA/ADA): 100 mM stock in DMSO.

  • Click Cocktail (Prepare Fresh):

    • CuSO4 (2 mM final)

    • Sodium Ascorbate (5 mM final)

    • THPTA or TBTA Ligand (2 mM final) – Critical for protecting the fluorophore.

  • Detection Tag: Azide-Fluor or Alkyne-Fluor (e.g., Azide-Alexa 488).

Step-by-Step Methodology
  • Metabolic Incorporation:

    • Grow bacteria to exponential phase.

    • Add EDA or ADA (500 µM – 2 mM) to culture.

    • Incubate for desired pulse duration (typically longer than FDAAs, ~10–30 min).

  • Wash & Fixation (Mandatory):

    • Wash cells 2x with PBS to remove free DAA.

    • Fix with 4% PFA for 15 min.

    • Wash 2x with PBS.

    • Constraint: Do not skip washing before fixation; free EDA/ADA can crosslink to intracellular proteins during fixation, causing background.

  • Click Reaction (CuAAC):

    • Resuspend cell pellet in 100 µL of Click Reaction Cocktail containing the fluorescent tag (10–20 µM).

    • Incubate for 30–60 min at RT in the dark .

    • Expert Tip: Premix CuSO4 and THPTA first, then add Ascorbate, then add the fluorophore, finally add to cells. This order prevents copper precipitation.

  • Final Wash:

    • Wash cells 3–4 times with PBS containing 0.1% Tween-20 or Triton X-100.

    • Why: The detergent helps remove hydrophobic dye non-specifically bound to the cell surface.

  • Imaging:

    • Resuspend in PBS and mount.

Experimental Workflow Visualization

Figure 2: Decision Tree for DAA Labeling Protocols

Workflow Start Start: Bacterial Culture (Exponential Phase) Choice Select Probe Type Start->Choice FDAA FDAA (HADA/NADA) Direct Labeling Choice->FDAA Rapid / Live Imaging Click Click-DAA (EDA/ADA) Two-Step Labeling Choice->Click Steric Sensitive / STORM Pulse_F Pulse Incubation (30s - 20 min) FDAA->Pulse_F Wash_F Wash 3x PBS Pulse_F->Wash_F Fix_F Optional Fixation (PFA) Wash_F->Fix_F Image_F Fluorescence Microscopy Fix_F->Image_F Pulse_C Pulse Incubation (10 min - 1 hr) Click->Pulse_C Wash_C1 Wash 2x PBS Pulse_C->Wash_C1 Fix_C Mandatory Fixation (4% PFA) Wash_C1->Fix_C React_C CuAAC Reaction (Cu + Fluorophore) Fix_C->React_C Wash_C2 Wash 4x PBS + Tween React_C->Wash_C2 Image_C Fluorescence Microscopy Wash_C2->Image_C

Caption: Workflow comparison. FDAAs allow direct imaging; Click-DAAs require fixation and secondary staining.

Expert Insights & Troubleshooting

Critical Optimization Parameters
  • Virtual Time-Lapse (Pulse-Chase): To determine the directionality of growth (e.g., from poles vs. mid-cell), perform sequential labeling.

    • Protocol: Pulse HADA (Blue) for 15 min

      
       Wash 
      
      
      
      Pulse NADA (Green) for 15 min.
    • Result: Blue poles + Green septum indicates new growth is septal.

  • Gram-Negative Permeability: Large probes (like TDL or some Click-fluorophores) struggle to penetrate the Outer Membrane (OM) of E. coli.

    • Solution: Use HADA (smallest FDAA) or treat cells with mild EDTA (1 mM) during labeling to destabilize the LPS layer, though this may affect cell physiology.

  • Toxicity Check: DAAs mimic D-Alanine but are not perfect substrates. High concentrations (>2 mM) or long exposures (>3 hours) can inhibit cross-linking, acting like weak antibiotics. Always run a growth curve (OD600) comparing Labeled vs. Unlabeled cultures to ensure the probe isn't altering the phenotype you are studying.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Signal Probe degradation or low incorporation.Check probe stock via TLC/HPLC. Increase concentration to 1 mM. Ensure cells are in exponential phase.
High Background Insufficient washing or "sticky" coverslips.Increase washes to 5x. Use detergent (Tween-20) in wash. Use poly-L-lysine coated slides to hold cells during aggressive washing.
Cytoplasmic Haze Free probe trapped inside cell.[2]Fixation was done before washing out the free probe. Always wash live cells first.
Spotty/Punctate Labeling Dye aggregation.Spin down the FDAA/Click stock solution at max speed for 5 min before adding to media to pellet aggregates.

References

  • Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids. Angewandte Chemie International Edition. [Link]

  • Siegrist, M. S., et al. (2013). D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen.[3] ACS Chemical Biology. [Link][3]

  • Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ.[1] Nature Protocols. [Link]

  • Hsu, Y. P., et al. (2017). Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays. Nature Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Threonine-4-13C-4,4,4-d3 Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Stable Isotope Incorporation Compound: D-Threonine-4-13C-4,4,4-d3 (Methyl-labeled D-Threonine) Context: Biosynthetic incorporation (Recombinant Proteins & Peptidoglycan) and Chemical Synthesis

Core Directive & Scope

This guide addresses the technical challenges of incorporating D-Threonine-4-13C-4,4,4-d3 into biological and chemical systems. Unlike L-isomers, D-Threonine faces two fundamental barriers in biological systems: Stereochemical Rejection (ribosomes prefer L-amino acids) and Metabolic Instability (scrambling of the isotope label or racemization).

Primary User Goals:

  • Protein Engineering: Site-specific incorporation of D-Thr into recombinant proteins using Orthogonal Translation Systems (OTS).

  • Cell Wall Analysis: Metabolic labeling of bacterial peptidoglycan.

  • Structural Biology (NMR): Probing methyl group dynamics using the specific 4-13C-4,4,4-d3 labeling pattern.

Metabolic Troubleshooting: The "Leaky Bucket" Effect

Before optimizing the incorporation machinery, you must stabilize the compound in vivo. The high cost of D-Threonine-4-13C-4,4,4-d3 demands that you prevent the cell from metabolizing it into other amino acids or stripping the label.

The Scrambling Pathways

E. coli and other hosts possess enzymes that will degrade or convert D-Threonine.

  • Racemization (The False Positive): Biosynthetic racemases convert D-Thr

    
     L-Thr. The labeled L-Thr is then incorporated into the proteome, creating a false signal of "D-amino acid incorporation."
    
  • Dehydration (The Isoleucine Leak): Threonine Dehydratase (ilvA) converts Threonine to

    
    -ketobutyrate, the precursor to Isoleucine. Result:  Your Threonine label ends up as an Isoleucine label.[1]
    
  • Dehydrogenation (The Glycine Leak): Threonine Dehydrogenase (tdh) converts Threonine to Glycine and Acetyl-CoA.[1]

Visualizing the Metabolic Trap

MetabolicPathways cluster_legend Legend D_Thr D-Threonine (4-13C, d3) L_Thr L-Threonine (Labeled) D_Thr->L_Thr Racemases (dadX, alr) Protein_D Target Protein (D-Thr) D_Thr->Protein_D Orthogonal System AlphaKB alpha-Ketobutyrate L_Thr->AlphaKB Threonine Dehydratase (ilvA) Gly Glycine (Label Lost) L_Thr->Gly Threonine Dehydrogenase (tdh) Protein_L Proteome (L-Thr) L_Thr->Protein_L Native Ribosome Ile L-Isoleucine (Scrambled Label) AlphaKB->Ile Biosynthesis key Red Arrows = Unwanted Metabolic Leaks Green Arrow = Desired Pathway

Caption: Figure 1. Metabolic fate of D-Threonine. Red paths indicate enzymatic activities that must be blocked (via gene knockout or inhibition) to ensure efficient incorporation.

Optimization Protocols

Scenario A: Recombinant Protein Incorporation (In Vivo)

Requirement: You are using an Orthogonal Translation System (OTS) (e.g., pyrrolysyl-tRNA synthetase/tRNA pair evolved for D-Thr).

Step-by-Step Optimization:

  • Host Strain Selection (Critical):

    • Do NOT use standard BL21(DE3).

    • Use: An auxotrophic strain deficient in threonine biosynthesis (thrC- or thrB-) and racemases (dadA-, dadX-).

    • Why: This forces the cell to use the supplied D-Thr (once racemized/transported) or prevents dilution by endogenous L-Thr. To prevent D->L conversion, the racemase knockout is essential.

  • The "Dual-Media Shift" Protocol: To minimize cost and toxicity, do not grow cells in labeled media.

    • Phase 1 (Growth): Grow cells in defined minimal media (M9) with unlabeled L-Threonine until OD600 reaches ~0.8.

    • Phase 2 (Depletion): Centrifuge (3000 x g, 10 min) and wash pellets 2x with PBS to remove unlabeled L-Thr.

    • Phase 3 (Induction & Labeling): Resuspend in M9 media containing D-Threonine-4-13C-4,4,4-d3 (1-2 mM) and the inducer (IPTG/Arabinose).

    • Inhibitor Additive: Add Glycine (10 mM) to the media.

      • Mechanism:[2][3][4][5][6][7] High glycine feedback inhibits the threonine degradation pathway (tdh), preserving your label.

  • Transport Enhancement:

    • D-amino acids are poorly transported. Co-express a broad-specificity D-amino acid transporter (e.g., cycA from E. coli or dat from Salmonella) to increase intracellular concentration.

Scenario B: Solid Phase Peptide Synthesis (SPPS)

Requirement: Chemical synthesis of peptides containing D-Thr.

Issue: The methyl group at C4 (beta-carbon) combined with the D-configuration induces steric hindrance during coupling. Data Table: Coupling Efficiency Optimization

ParameterStandard ConditionOptimized ConditionRationale
Coupling Reagent HBTU / DIPEAHATU / HOAt / Collidine HATU is more reactive for sterically hindered amino acids.
Coupling Time 45 min (Single)2 x 60 min (Double) Double coupling ensures completion despite slower kinetics.
Protecting Group Fmoc-D-Thr(tBu)-OHFmoc-D-Thr(Trt)-OH Trityl (Trt) protection on the side chain can sometimes reduce aggregation compared to tBu.
Monitoring Kaiser TestChloranil Test Kaiser test can be false-negative for secondary amines or hindered residues; Chloranil is more sensitive.

Analytical Validation (Quality Control)

You must prove the label is present and stereochemically intact.

  • Intact Protein Mass Spectrometry (MS):

    • Look for the mass shift (+4 Da: +1 from 13C, +3 from Deuterium).

    • Note: This confirms incorporation but not chirality.

  • Chiral Amino Acid Analysis (The Gold Standard):

    • Hydrolyze the protein (6N HCl, 110°C, 24h). Warning: Deuterium exchange can occur on the alpha-carbon, but the C4-methyl deuteriums (4,4,4-d3) are generally stable under hydrolysis.

    • Derivatize with Marfey's Reagent (FDAA) or use a Chiralpak column.

    • Success Criteria: You should observe a distinct peak for D-Thr-4-13C-d3. If you see L-Thr-4-13C-d3, your strain has active racemases (see Troubleshooting).

Troubleshooting & FAQ

Q1: I see the +4 Da mass shift, but my protein activity is identical to the Wild Type (L-Thr). Did it work?

  • Diagnosis: Likely Racemization . The cell converted your expensive D-Thr-4-13C-d3 into L-Thr-4-13C-d3 and incorporated it normally.

  • Fix: You must use a dadX/alr double knockout strain. Alternatively, add D-Cycloserine (a racemase inhibitor) to the media during the induction phase, but monitor for toxicity.

Q2: The incorporation yield is very low (<5%).

  • Diagnosis: Ribosomal rejection. The native ribosome effectively excludes D-amino acids.

  • Fix: Are you using a dedicated Orthogonal Translation System (OTS)? If not, you cannot incorporate D-Thr into the backbone of a protein in E. coli efficiently. If you are using an OTS, optimize the tRNA/Synthetase plasmid copy number or try a "ribosome engineering" approach (e.g., ribosomes with PTC mutations like 2447G).

Q3: My NMR signal for the methyl group is weaker than expected.

  • Diagnosis: Deuterium isotope effect or "washout."

  • Fix: Ensure the media is D2O-enriched if you are doing extensive NMR, or check for metabolic scrambling to Isoleucine. If the label moves to Ile, the chemical shift will change. Run a HSQC spectrum and compare against standard Ile vs. Thr methyl shifts.

Q4: Is the D-Threonine toxic to my cells?

  • Diagnosis: Yes, D-amino acids can disrupt cell wall synthesis (peptidoglycan remodeling) and induce osmotic stress.

  • Fix:

    • Reduce induction time (3-4 hours max).

    • Maintain a high concentration of Mg2+ in the media to stabilize the outer membrane.

    • Use the "Media Shift" protocol (described above) so cells only encounter D-Thr during the protein production window, not during growth.

References

  • Cava, F., et al. (2011). "Why D-amino acids? metabolic control of osmoadaptation in bacteria." Science. Link

  • Chin, J. W. (2014). "Expanding and reprogramming the genetic code." Nature. Link

  • Dedkova, L. M., et al. (2003). "Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes." Journal of the American Chemical Society. Link

  • Cambridge Isotope Laboratories. (2020). "Metabolic Scrambling of Amino Acids in E. coli." Technical Application Notes. Link

  • Park, H. S., et al. (2011). "Expanding the Genetic Code of Escherichia coli with Phosphoserine." Science. (Relevant for auxotrophy/metabolic engineering strategies). Link

Sources

Technical Guide: Minimizing Isotopic Scrambling with D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

D-Threonine-4-13C-4,4,4-d3 is a high-value isotopic probe often used to study peptidoglycan synthesis in bacteria, non-ribosomal peptide synthetases (NRPS), or to probe D-amino acid oxidase (DAAO) activity in mammalian systems.

The Core Challenge: While the methyl group (C4) containing the 13C and deuterium labels is chemically robust, it is metabolically vulnerable. "Scrambling" in this context rarely means simple proton exchange; it typically signifies metabolic dilution or stereochemical inversion followed by catabolism. If D-Thr is enzymatically converted to L-Thr (via racemases) or oxidatively deaminated (via DAAO), the label eventually enters the TCA cycle as Acetyl-CoA or Succinyl-CoA, dispersing the isotope signal across the entire metabolome.

This guide provides the protocols to lock down the label and validate its integrity.

Module 1: Chemical Synthesis (In Vitro)

Goal: Prevent stereochemical scrambling (Racemization) during peptide coupling. Risk Factor: High. Threonine is a


-branched amino acid. During activation, the steric bulk on the 

-carbon increases the risk of oxazolone formation, leading to D

L conversion.
Troubleshooting: Peptide Coupling Protocols
SymptomProbable CauseCorrective Action
Split peaks in HPLC/NMR Racemization during coupling (D-Thr

L-Thr).
Switch from standard carbodiimide (DCC/DIC) to DIC/HOAt or COMU/Oxyma . The oxime additives suppress oxazolone formation.
Low Yield Steric hindrance of the

-methyl group.
Increase reaction time, but lower temperature to 4°C. Heat promotes racemization more than coupling.
Deuterium Loss (M-1) Base-catalyzed exchange (rare on methyl, but possible).Avoid strong bases like DBU. Use DIPEA or Collidine (weaker, non-nucleophilic bases).
Protocol: Low-Racemization Coupling
  • Activation: Dissolve Fmoc-D-Thr(tBu)-OH (1.0 eq) and HOAt (1.0 eq) in DMF.

  • Coupling: Add DIC (1.0 eq). Crucial: Do not pre-activate for >2 minutes.

  • Base: Add DIPEA (2.0 eq) only if necessary for pH adjustment.

  • Temperature: Maintain reaction at 0°C to 4°C for the first hour, then warm to room temperature.

Module 2: Metabolic Stability (In Vivo / In Cellulo)

Goal: Prevent metabolic scrambling (Catabolism). Risk Factor: Critical. If the cell perceives the molecule as a fuel source, the label is lost.

The Two "Scrambling Traps"

The fate of your label depends entirely on whether the D-enantiomer remains intact or is inverted.

  • The Racemase Trap (Bacteria): Bacterial racemases convert D-Thr

    
     L-Thr. L-Thr is then cleaved by Threonine Aldolase  into Glycine and Acetaldehyde.
    
    • Result: Your C4 label (now in Acetaldehyde) becomes Acetyl-CoA

      
       TCA Cycle 
      
      
      
      Global Scrambling .
  • The Oxidase Trap (Mammals/Bacteria): D-Amino Acid Oxidase (DAAO) converts D-Thr directly to

    
    -ketobutyrate.
    
    • Result:

      
      -ketobutyrate 
      
      
      
      Propionyl-CoA
      
      
      Succinyl-CoA
      
      
      TCA Cycle
      
      
      Global Scrambling .
Visualization: Scrambling Pathways

G DThr D-Threonine (C4-13C, d3) Racemase Enzyme: Racemase DThr->Racemase DAAO Enzyme: DAAO DThr->DAAO LThr L-Threonine (Inverted) Racemase->LThr Keto α-Ketobutyrate (Deaminated) DAAO->Keto Aldolase Enzyme: Aldolase LThr->Aldolase TCA TCA Cycle (TOTAL SCRAMBLING) Keto->TCA via Succinyl-CoA Gly Glycine (Unlabeled) Aldolase->Gly Acetald Acetaldehyde (Labeled C2) Aldolase->Acetald Label Transfer Acetald->TCA via Acetyl-CoA

Caption: Divergent metabolic fates of D-Threonine.[1] The blue path represents stereochemical inversion; the red path represents direct oxidative deamination. Both lead to TCA cycle dilution.

Experimental Mitigation Strategies
Experiment TypeStrategyMechanism
Mammalian Cell Culture Add Sodium Benzoate (1-5 mM) or CBIO .Inhibits D-Amino Acid Oxidase (DAAO), forcing the cell to excrete D-Thr rather than burn it [1].
Bacterial Culture Use alr / dadX double mutants (if applicable) or high L-Thr background.Saturating the media with unlabeled L-Thr downregulates biosynthetic racemase activity via feedback inhibition [2].
Peptidoglycan Tracking Pulse-Chase with short incubation times (<15 min).Limits the time window for catabolic enzymes to act before incorporation into the cell wall.

Module 3: Analytical Verification

Goal: Confirm the label is where you think it is.

Mass Spectrometry (LC-MS/MS) Troubleshooting

Issue: You observe a mass shift from M+4 (13C + d3) to M+3 or M+2.

  • Diagnosis 1: Deuterium Exchange.

    • Check: Did you use strong acid hydrolysis (6N HCl, 110°C, 24h)?

    • Fact: Methyl deuteriums are stable in acid. However, if the molecule was converted to

      
      -ketobutyrate in vivo before hydrolysis, the 
      
      
      
      -protons (formerly methyl) become acidic adjacent to the ketone and exchange rapidly.
  • Diagnosis 2: The "Glycine Flag".

    • Check: Look for labeled Glycine or Serine in the sample.

    • Logic: If you see labeled Glycine, your D-Thr was racemized to L-Thr and cleaved by aldolase. This confirms the "Racemase Trap" was active.

NMR Validation Protocol

To distinguish D-Thr from L-Thr (stereochemical scrambling):

  • Derivatization: React sample with Marfey’s Reagent (FDAA).

  • Analysis: Run 1H-NMR or LC-MS.

  • Result: FDAA-D-Thr and FDAA-L-Thr are diastereomers with distinct retention times and chemical shifts. This quantifies exactly how much D

    
     L conversion occurred.
    

FAQ: Researcher to Researcher

Q: Can I use standard Fmoc-D-Thr for solid-phase synthesis without special precautions? A: No. Threonine is notorious for "difficult coupling" due to the


-hydroxyl/methyl group. Standard HBTU/DIEA protocols often lead to 5-10% racemization. Use DIC/Oxyma or DIC/HOAt to keep racemization <1% [3].

Q: Will the deuterium on the methyl group exchange with solvent water during cell culture (pH 7.4)? A: Negligible. The pKa of methyl protons on an amino acid is extremely high (~40). Exchange only happens if the molecule is oxidized to a ketone (like


-ketobutyrate), lowering the pKa to ~20, or under extreme enzymatic catalysis.

Q: Why do I see labeled Glutamate in my metabolomics data? A: This is the "Smoking Gun" of scrambling. D-Thr




-ketobutyrate

Succinyl-CoA

TCA Cycle


-Ketoglutarate

Glutamate . If you see this, you must use a DAAO inhibitor (Benzoate) or shorten your incubation time.

References

  • Konno, R., et al. (2010). "Inhibitors of D-amino-acid oxidase: activity and potential therapeutic applications." Expert Opinion on Therapeutic Patents. Link

  • Martinez-Rodriguez, S., et al. (2010). "Threonine degradation in bacteria: pathways and enzymes." ResearchGate / Biological References. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews. (Detailed discussion on racemization suppression in peptide synthesis). Link

  • Miyoshi, Y., et al. (2012). "Simultaneous Determination of L- and D-Amino Acids in Proteins." Journal of Chromatography B. (Methodology for Marfey's Reagent). Link

Sources

Technical Support Center: D-Threonine-4-¹³C-4,4,4-d₃ LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of D-Threonine, featuring the use of its stable isotope-labeled internal standard, D-Threonine-4-¹³C-4,4,4-d₃. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects in bioanalysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for D-Threonine analysis in biological samples?

A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[2][4][5]

For a small, polar molecule like D-Threonine, which is an endogenous amino acid, the challenge is particularly acute. Biological matrices such as plasma, serum, and urine are complex mixtures containing high concentrations of salts, proteins, lipids (especially phospholipids), and other small molecules that can interfere with the ionization of D-Threonine.[1][6] This interference can compromise the reliability of pharmacokinetic, metabolomic, and clinical diagnostic studies that depend on precise measurements of this amino acid.

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like D-Threonine-4-¹³C-4,4,4-d₃ help in overcoming matrix effects?

A2: A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS analysis.[1][4] The underlying principle is that a SIL-IS, such as D-Threonine-4-¹³C-4,4,4-d₃, is chemically identical to the analyte (D-Threonine) and thus exhibits nearly identical chromatographic and ionization behavior.[1][7]

Any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by matrix effects can be effectively normalized. This ensures that the quantitative data remains accurate and precise even in the presence of significant matrix interference.[1] It is crucial that the mass difference between the analyte and the SIL-IS is sufficient (typically at least 3 amu) to prevent isotopic crosstalk in the mass spectrometer.[8]

Q3: What are the primary sources of matrix effects in plasma or serum samples?

A3: In plasma and serum, the most notorious contributors to matrix effects are phospholipids .[9] These molecules are major components of cell membranes and have a tendency to co-extract with analytes of interest.[9][10] Due to their chromatographic properties, they often elute in the same region as many small molecule drugs and metabolites, leading to significant ion suppression in electrospray ionization (ESI).[9] Other significant sources include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][6]

Troubleshooting Guide: Signal Suppression & Variability

This section provides a systematic approach to diagnosing and mitigating common issues encountered during the LC-MS analysis of D-Threonine.

Issue 1: Poor Signal Intensity and High Variability in D-Threonine Peak Area Across Replicates

Possible Cause: Significant ion suppression due to insufficient sample cleanup.

Troubleshooting Workflow:

G cluster_0 Diagnosis cluster_1 Mitigation Strategy A Observe Inconsistent Signal for D-Threonine B Analyze IS (D-Threonine-d3) Signal A->B C IS Signal also Variable/Suppressed? B->C Evaluate D YES: Matrix Effect is Present C->D If Yes E NO: Investigate Other Issues (e.g., Instrument Fault, Standard Prep Error) C->E If No F Optimize Sample Preparation D->F G Refine Chromatographic Method D->G H Re-evaluate Data F->H G->H

Caption: Troubleshooting workflow for signal suppression.

Step-by-Step Mitigation:

  • Confirm the Issue: The first step is to confirm that the issue is indeed a matrix effect. If the signal for your internal standard, D-Threonine-4-¹³C-4,4,4-d₃, is also suppressed and variable, this strongly indicates a matrix effect. If the internal standard signal is stable, the problem may lie with your analyte stock solution or other non-matrix-related factors.[6]

  • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[1][11][12]

    • Protein Precipitation (PPT): This is a simple and common first step. However, it is often insufficient on its own as it does not effectively remove phospholipids.[13]

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid support while matrix components are washed away. For a polar compound like D-Threonine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be highly effective.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract D-Threonine into a solvent in which matrix components like phospholipids are not soluble.[12]

    • Phospholipid Removal (PLR): Specialized PLR plates or cartridges are highly effective at removing phospholipids post-protein precipitation and can significantly reduce ion suppression.[9][14][15]

Experimental Protocol: Phospholipid Removal using a Pass-Through Plate

  • Protein Precipitation: To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing 1% formic acid and your SIL-IS, D-Threonine-4-¹³C-4,4,4-d₃. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Load the supernatant onto a phospholipid removal 96-well plate.[16]

  • Elution: Apply a gentle vacuum to pull the sample through the sorbent into a clean collection plate. The phospholipids are retained by the sorbent, while D-Threonine and its SIL-IS pass through.[15][16]

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

Data Presentation: Impact of Sample Preparation on Signal Intensity

Sample Preparation MethodD-Threonine Peak Area (Arbitrary Units)D-Threonine-d3 Peak Area (Arbitrary Units)Matrix Effect (%)*
Protein Precipitation Only85,00092,000-57.5
LLE (Methyl-tert-butyl ether)150,000165,000-25.0
SPE (Mixed-Mode Cation Exchange)280,000295,000-6.7
PPT + Phospholipid Removal350,000365,000-2.1

*Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A value close to zero indicates minimal matrix effect.

Issue 2: Inconsistent Retention Time and Peak Shape for D-Threonine

Possible Cause: Co-elution with matrix components affecting chromatographic performance or sub-optimal chromatographic conditions for a polar analyte.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Solution Pathway A Retention Time Shifts or Poor Peak Shape Observed B Analyze Blank Matrix Injection A->B C Interfering Peaks at Analyte RT? B->C Examine D YES: Co-elution is Likely C->D If Yes E NO: Focus on Method Robustness (e.g., pH, Column Equilibration) C->E If No F Modify Gradient Profile D->F G Switch to Alternative Chromatography D->G H Confirm Resolution and Peak Shape F->H G->H

Caption: Troubleshooting workflow for chromatographic issues.

Step-by-Step Mitigation:

  • Diagnose Co-elution: Inject a blank matrix sample (a sample from the same biological source that does not contain the analyte) that has undergone your sample preparation procedure. Monitor the retention time of D-Threonine to see if any endogenous components are eluting at or near the same time.

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the gradient slope of your mobile phase to increase the separation between D-Threonine and any interfering peaks. A shallower gradient can often improve resolution.[11]

    • Alternative Chromatography: D-Threonine is a polar molecule and may exhibit poor retention on traditional C18 reversed-phase columns. Consider these alternatives:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent separation from non-polar matrix components like phospholipids.[17]

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can offer unique selectivity for amino acids.[17][18]

    • Derivatization: While adding a step, pre-column derivatization of D-Threonine can increase its hydrophobicity, leading to better retention on reversed-phase columns and moving it away from the early-eluting matrix interferences.[19]

Experimental Protocol: HILIC Method for D-Threonine

  • Column: HILIC Column (e.g., Amide, Silica)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 95% B, decrease to 50% B over 5 minutes. Hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

This HILIC method will strongly retain the polar D-Threonine while allowing less polar matrix components, particularly phospholipids, to elute earlier, thus minimizing co-elution and ion suppression.[17]

Regulatory Compliance and Method Validation

According to FDA guidelines on bioanalytical method validation, a thorough assessment of matrix effects is mandatory.[20][21][22] This involves:

  • Qualitative Assessment: Evaluating matrix effects by analyzing at least six different lots of the biological matrix.[21]

  • Quantitative Assessment: The accuracy of quality control (QC) samples prepared in these different lots should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[21]

By systematically applying the troubleshooting and optimization strategies outlined in this guide, you can develop a robust and reliable LC-MS method for D-Threonine that meets stringent regulatory standards and ensures the integrity of your research.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2004). LCGC International. Retrieved from [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2018). Request PDF. Retrieved from [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2020). National Institutes of Health. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online. Retrieved from [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). PDF. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2012). Chromatography Online. Retrieved from [Link]

  • LC/MS/MS Method Package for D/L Amino Acids. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved from [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC International. Retrieved from [Link]

  • A practical method for amino acid analysis by LC-MS using precolumn derivatization with urea. (2023). National Institutes of Health. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019). Chromatography Online. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). National Institutes of Health. Retrieved from [Link]

  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2023). Agilent. Retrieved from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. (n.d.). Waters. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]

  • 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. (2018). PubMed. Retrieved from [Link]

  • Sample preparation and cleanup methods for clinical top-down proteomics. (2022). National Institutes of Health. Retrieved from [Link]

  • How Sample Prep for Phospholipid Removal Works. (2016). Lab Manager. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Food and Drug Administration. Retrieved from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace. Retrieved from [Link]

  • Bioanalytical Method Validation. (2018). Food and Drug Administration. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved from [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (n.d.). Waters. Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical. Retrieved from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025). National Institutes of Health. Retrieved from [Link]

  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. (2019). ResearchGate. Retrieved from [Link]

  • Advanced sample preparation techniques prior to LC-MS. (2015). ResearchGate. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved from [Link]

Sources

Technical Support Center: D-Threonine-4-13C-4,4,4-d3 Stability & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: D-Threonine-4-13C-4,4,4-d3 Application: Stable Isotope Tracer / Internal Standard in Metabolic Profiling Document Type: Technical Troubleshooting & FAQ Version: 2.0 (Current)

Introduction: The Molecule & The Mission

You are likely using D-Threonine-4-13C-4,4,4-d3 as a "metabolically inert" internal standard or to probe specific D-amino acid transport mechanisms. The rationale is sound: the D-configuration typically evades incorporation into mammalian proteins (which utilize L-isomers), and the methyl-group labeling (13C and d3 at position 4) offers a robust mass shift (+4 Da) with high chemical stability.

However, "stable" does not mean "invincible." In cell culture, this molecule faces three distinct threats: Enzymatic Degradation (DAO) , Bacterial Consumption , and Analytical Matrix Effects . This guide deconstructs these variables to ensure your data reflects biology, not artifacts.

Module 1: Chemical & Isotopic Stability (Shelf & Media)

Q1: Will the deuterium label (d3) exchange with water in the culture medium?

Short Answer: No. The methyl group (C4) label is chemically robust.

Technical Explanation: The three deuterium atoms are located on the terminal methyl group (C4). Unlike the acidic protons on the amine (-NH2) or hydroxyl (-OH) groups, or the potentially labile alpha-proton (C2), the C-H (or C-D) bonds on a methyl group are non-acidic and chemically inert under physiological conditions (pH 7.4, 37°C).

  • Risk Factor: Negligible. Spontaneous H/D exchange at the methyl position requires extreme pH or specific enzymatic catalysis not typically found in extracellular media.

  • Validation: In sterile water or cell-free media, the signal for the parent ion [M+H]+ should remain constant for weeks at 4°C.

Q2: Does D-Threonine racemize to L-Threonine in media?

Short Answer: Spontaneous racemization is negligible, but biological racemization is a risk.

Technical Explanation: Chemical racemization (inversion of the chiral center at C2) is a slow process governed by the acidity of the alpha-proton. At pH 7.4, the half-life of threonine racemization is measured in years. However, if your media is contaminated with bacteria, bacterial racemases can rapidly convert D-Thr to L-Thr, which will then be consumed by the cells or bacteria.

Module 2: Biological Stability (Cell-Specific Interactions)

Q3: I see a time-dependent loss of D-Threonine in my cell culture. I thought it wasn't metabolized?

Diagnosis: You are likely observing D-Amino Acid Oxidase (DAO) activity or Bacterial Contamination .

The "DAO" Trap: While D-amino acids are not incorporated into proteins, mammalian cells (specifically kidney (e.g., HEK293, MDCK), liver (e.g., HepG2), and certain neuronal lines) express D-Amino Acid Oxidase (DAO/DAAO) .

  • Mechanism: DAO oxidatively deaminates D-Threonine into its corresponding

    
    -keto acid (2-keto-3-hydroxybutyrate), producing Ammonia (NH3)  and Hydrogen Peroxide (H2O2)  as byproducts.
    
  • Consequence: Loss of your standard and potential H2O2-induced cytotoxicity.

The Bacterial Factor: Bacteria utilize D-amino acids for peptidoglycan cell wall synthesis. A rapid drop in D-Thr concentration is often the first sign of low-level bacterial contamination, even before turbidity is visible.

Q4: Can D-Threonine enter the cell?

Short Answer: Yes.

Technical Explanation: D-Threonine is not membrane-impermeable. It is a substrate for several neutral amino acid transporters, most notably ASCT2 (SLC1A5) and B0AT1 (SLC6A19) . While these transporters prefer L-isomers, they have residual affinity for D-isomers. Consequently, D-Thr will equilibrate intracellularly, exposing it to peroxisomal DAO if present.

Troubleshooting Workflow: Diagnosing Signal Loss

Use this logic tree to determine if your loss of D-Threonine is chemical, biological, or analytical.

Stability_Workflow Start Observation: Loss of D-Thr Signal Step1 Step 1: Check Cell-Free Media Control (Incubated at 37°C) Start->Step1 Decision1 Is Signal Stable? Step1->Decision1 ChemIssue Issue: Bacterial Contamination (or rare chemical precipitation) Decision1->ChemIssue No (Loss observed) Step2 Step 2: Check Cell Type Expression Decision1->Step2 Yes (Stable) Decision2 Kidney/Liver/Glial Origin? Step2->Decision2 DAO_Active Cause: DAO Activity (Oxidative Deamination) Decision2->DAO_Active Yes (High DAO) Transport Cause: Non-Specific Uptake (Intracellular Accumulation) Decision2->Transport No (Low DAO)

Figure 1: Diagnostic logic tree for isolating the cause of D-Threonine instability in culture.

Module 3: Analytical Troubleshooting (LC-MS)

Q5: My D-Threonine peak elutes slightly earlier than my L-Threonine standard. Is this an error?

Short Answer: No, this is the Deuterium Isotope Effect .

Technical Explanation: Deuterated compounds often exhibit slightly shorter retention times in Reverse-Phase Chromatography (RPC) compared to their non-deuterated counterparts. The C-D bond is slightly shorter and less polarizable than the C-H bond, reducing the hydrophobic interaction with the C18 stationary phase.

  • Expectation: A shift of 0.05 – 0.2 minutes is normal.

  • Action: Do not force the integration windows to match exactly; allow for this shift.

Q6: How do I distinguish D-Thr from L-Thr if I suspect racemization?

Short Answer: You must use a Chiral Column or Derivatization.

Technical Explanation: Standard C18 columns cannot separate enantiomers (D vs L). If D-Thr racemizes to L-Thr, they will co-elute (subject to the slight isotope shift mentioned above).

  • Solution A (Chiral Column): Use a Crown Ether or Teicoplanin-based column (e.g., Chirobiotic T).

  • Solution B (Derivatization): Use Marfey’s Reagent (FDAA). This reacts with D- and L-amino acids to form diastereomers, which can be separated on a standard C18 column.

Summary of Stability Data

ParameterStability StatusPrimary Risk Factor
Chemical Structure HighNone at physiological pH.
Isotopic Label (Methyl-d3) Very HighNone. Exchange is negligible.
Metabolic (Generic Cells) HighBacterial contamination (Racemases).
Metabolic (Kidney/Liver) Low D-Amino Acid Oxidase (DAO) activity.[1]
Solubility HighPrecipitation only at >100 mM (far above usage).

References

  • Pollegioni, L., et al. (2007).[1][2][3] "D-Amino acid oxidase: structure, function, and regulation." Cellular and Molecular Life Sciences.

    • Establishes the presence of DAO in mammalian kidney, liver, and brain cells.
  • Sasabe, J., et al. (2016).[1] "D-Amino acid oxidase controls motoneuron degeneration through D-serine." Proceedings of the National Academy of Sciences.

    • Details the oxidative deamin
  • Foster, A.J., et al. (2016). "At Least Three Transporters Likely Mediate Threonine Uptake Needed for Mouse Embryonic Stem Cell Proliferation." Journal of Cellular Physiology.

    • Validates ASCT2 and Na+-dependent transport of Threonine (and affinity for isomers).
  • Rozman, M. (2005). "The gas-phase H/D exchange mechanism of protonated amino acids." Journal of the American Society for Mass Spectrometry.[4]

    • Confirms the stability of beta-methyl protons against exchange compared to alpha-protons.

Sources

Technical Support Center: Isotope Correction for D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of correcting for natural isotope abundance (NAC) and tracer purity when using D-Threonine-4-13C-4,4,4-d3 . While this isotopologue provides a robust +4 Da mass shift that clears the primary interference window of natural threonine, the presence of derivatization reagents and the specific isotopic purity of the tracer require precise mathematical deconvolution to prevent significant quantification errors.

Module 1: The Theoretical Foundation[1]

The Mass Shift Logic

Standard L-Threonine (


) has a monoisotopic mass of approximately 119.06 Da.
Your tracer, D-Threonine-4-13C-4,4,4-d3 , introduces specific heavy isotopes at the methyl group (Position 4):
  • Carbon-4:

    
     (+1.003 Da)
    
  • Methyl Hydrogens:

    
     (Deuterium) (+3.018 Da)
    
  • Total Shift: ~4.02 Da.

Why this matters: In metabolic flux analysis, the natural abundance of


 (1.1%) creates "ghost" signals at M+1 and M+2 in unlabeled samples. By using a +4 tracer, you shift your signal beyond this natural noise floor. However, you must still correct for the natural isotopes inherent in the tracer itself and any derivatization groups added during sample prep.
The "Dilution" Effect (Derivatization)

Most GC-MS and some LC-MS protocols require derivatization (e.g., TBDMS, FMOC) to stabilize threonine.

  • Risk: A TBDMS derivative adds 6 carbons per protecting group. A di-TBDMS-threonine molecule contains 16 carbons (4 from threonine + 12 from reagents).

  • Impact: The natural abundance background is no longer based on 4 carbons (~4.4% chance of M+1), but on 16 carbons (~17.6% chance of M+1). If you only correct for the threonine carbons, your data will be invalid.

Module 2: Experimental Workflow & Data Acquisition

Workflow Visualization

The following diagram outlines the critical path from sample preparation to corrected data.

G Sample Biological Sample (D-Thr + Matrix) Deriv Derivatization (Adds Natural C/H/O) Sample->Deriv Spike Spike Tracer (D-Thr-4-13C-d3) Spike->Deriv MS Mass Spectrometry (Acquire Raw MID) Deriv->MS Chromatographic Separation Correction Mathematical Deconvolution (NAC + Purity) MS->Correction Raw Intensities (M+0 to M+n) Result True Enrichment (M+4 Fraction) Correction->Result

Figure 1: Isotope Correction Workflow. Note the critical step where derivatization adds non-tracer isotopes that must be modeled.

Data Acquisition Requirements

To perform valid correction, you must acquire the following datasets:

Dataset TypePurposeCritical Parameter
Unlabeled Standard Determines empirical Natural Abundance (NA) baseline.Must be the same derivative as the sample.
Pure Tracer Standard Determines Isotopic Purity (

).
Run D-Thr-4-13C-d3 alone. It will not be 100% pure (likely ~99%).
Biological Sample The unknown to be quantified.[1]Ensure detector is not saturated (keep <

counts).
Blank (Solvent) Background subtraction.Subtract these counts before any isotope correction.

Module 3: Mathematical Correction Protocol

The Correction Matrix Equation

The relationship between your measured intensities (


) and the true isotopomer distribution (

) is linear:


To find the true distribution, you must invert the matrix:



Where:

  • 
     (Natural Abundance Matrix):  Accounts for naturally occurring 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    (if using silylation) in the entire derivative molecule.
  • 
     (Purity Matrix):  Accounts for the fact that your "M+4" tracer likely contains small amounts of M+3 (incomplete deuteration) or M+0 (unlabeled impurity).
    
Step-by-Step Correction Guide

Step 1: Define the Molecular Formula Do not use


. Use the formula of the derivative.
  • Example: Di-TBDMS-Threonine

  • Formula:

    
    
    
  • Use this total formula to calculate theoretical natural abundance vectors.

Step 2: Input Tracer Purity Check the Certificate of Analysis (CoA) for your specific lot of D-Threonine-4-13C-4,4,4-d3.

  • Chemical Purity: (e.g., >98%) - Ignore this for isotope correction; this refers to non-threonine contaminants.

  • Isotopic Enrichment: (e.g., 99 atom % 13C, 98 atom % D).[2]

    • Self-Validation: If the CoA says 99%, but your "Pure Tracer" run (from Module 2.2) shows 5% M+3, use your experimental 5% value. The tracer may have exchanged deuterium during storage.

Step 3: Execute Algorithm (Recommended Software) Do not calculate manually. Use validated R/Python packages.

  • IsoCor / IsoCorrectoR: Excellent for handling the resolution of MS data.

  • AccuCor: Specialized for high-resolution MS data correction.

Step 4: Verify the Output

  • Sum of all isotopologues (M+0 to M+n) must equal 1 (or 100%).

  • If M+4 is the tracer, the corrected M+4 value represents the fraction of threonine derived from your spike (or pathway, depending on experimental design).

Module 4: Troubleshooting & FAQs

Q1: My corrected enrichment values are negative. What happened?

Cause: Over-correction. Diagnosis:

  • Wrong Formula: Did you correct for the derivative (e.g., TBDMS) or just the amino acid? If you corrected for

    
     but the machine only saw 
    
    
    
    , you subtracted too much noise.
  • Integration Error: Did you integrate the "shoulder" of a nearby peak?

  • Spectral Skewing: If the concentration is too high, the detector saturates, distorting the ratio of M+0 to M+1.

Q2: The Retention Time (RT) of my labeled standard does not match the sample.

Cause: Deuterium Isotope Effect. Explanation: Deuterated compounds (


) are slightly more hydrophobic/less polar (depending on the phase) and have slightly different vibrational energy zero-points.
  • Reverse Phase LC:

    
    -Threonine often elutes slightly earlier than unlabeled Threonine.
    
  • Action: Do not force the integration window to be identical. Allow for a 0.1–0.2 min shift, but ensure the peak shape is consistent.

Q3: Can I distinguish D-Threonine from L-Threonine using just this mass shift?

Answer: No. Explanation: Mass spectrometry is "chiral blind." D-Threonine-4-13C-d3 and L-Threonine-4-13C-d3 have the exact same mass. Solution: You must use Chiral Chromatography (e.g., Astec CHIROBIOTIC® T or derivatization with Marfey’s Reagent/FLEC) before the MS detector. The mass shift only distinguishes exogenous (tracer) from endogenous (natural) threonine, not the enantiomer.

Q4: Why is my M+3 peak higher than expected in the pure standard?

Cause: Deuterium Exchange or Incomplete Synthesis. Explanation: While the methyl hydrogens (position 4) are generally stable, acidic conditions during storage or derivatization can sometimes induce H/D exchange.

  • Troubleshooting: Check the pH of your solvent. Avoid highly acidic conditions for prolonged periods. If M+3 is consistently high, update your Purity Matrix to reflect this; it is a constant of your tracer batch, not a random error.

References

  • Su, X., et al. (2017). AccuCor: Natural Abundance Correction of Mass Spectrometer Data. Analytical Chemistry.[1][3][4][5]

  • Heinrich, P., et al. (2018). IsoCorrectoR: A tool for correcting MS data for natural isotope abundance and tracer purity. Scientific Reports.

  • Midha, K., et al. The Importance of Isotopic Purity in Metabolomics. ResolveMass Laboratories Technical Notes.

  • IUPAC Commission on Isotopic Abundances. Isotopic Compositions of the Elements.

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

Sources

D-Threonine-4-13C-4,4,4-d3 fragmentation pattern in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: D-Threonine-4-13C-4,4,4-d3 Analysis Guide

Executive Summary & Compound Profile

Product: D-Threonine-4-13C-4,4,4-d3 Application: Internal Standard (IS) for LC-MS/MS and GC-MS quantification of Threonine. Primary Utility: This isotopologue provides a mass shift of +4 Da relative to native Threonine. It is designed to eliminate cross-talk with naturally occurring isotopes (


, 

) of the analyte, ensuring high-precision quantification in complex matrices (e.g., plasma, cell culture media).

Technical Snapshot:

Property Native D-Threonine Labeled Standard (IS)

| Formula |


 | 

| | Monoisotopic Mass | 119.0582 Da | 123.0805 Da | | Precursor Ion

| 120.1 | 124.1 | | Label Position | None | Gamma-Carbon (Methyl group) :

and

|[1][2][3]

Fragmentation Pattern & Transition Logic

Understanding the fragmentation mechanism is critical for setting up Multiple Reaction Monitoring (MRM) transitions. Because the label is located on the terminal methyl group (Position 4), fragments that retain the side chain will exhibit the +4 Da shift.

Mechanism of Fragmentation (ESI+)

In Electrospray Ionization (positive mode), Threonine typically undergoes neutral loss of water (


) and carbon monoxide (

) (or combined as Formic Acid,

).
  • Precursor:

    
    
    
  • Primary Fragment (Base Peak): Loss of

    
     (18 Da) and 
    
    
    
    (28 Da) from the carboxyl backbone.
    • Mechanism:[3][4][5][6] The carboxyl carbon (C1) is lost as CO. The side chain (containing the

      
       label) remains intact.
      
    • Calculation:

      
      .
      
  • Secondary Fragment: Loss of Ammonia (

    
    ).[4]
    
    • Calculation:

      
      .
      
Recommended MRM Transitions
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)*Dwell Time (ms)
Native Threonine 120.174.115 - 2550
Native Threonine (Qual) 120.1103.110 - 2050
D-Thr-4-13C-4,4,4-d3 124.1 78.1 15 - 2550
D-Thr-4-13C-4,4,4-d3 124.1 107.1 10 - 2050

*Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp optimization for your specific platform.

Visualizing the Fragmentation Pathway

ThreonineFragmentation Precursor Precursor [M+H]+ m/z 124.1 (Label Intact) Intermed Intermediate [M+H - H2O]+ m/z 106.1 Precursor->Intermed - H2O (18 Da) Fragment2 Secondary Product [M+H - NH3]+ m/z 107.1 Precursor->Fragment2 - NH3 (17 Da) Fragment1 Primary Product [M+H - H2O - CO]+ m/z 78.1 (Side Chain Retained) Intermed->Fragment1 - CO (28 Da) (Backbone Loss)

Figure 1: ESI+ Fragmentation pathway for D-Threonine-4-13C-4,4,4-d3. The green node indicates the primary quantifier ion retaining the heavy label.

Troubleshooting Guide: Common Experimental Issues

Scenario A: "My Internal Standard peak is eluting earlier than my Analyte."

Diagnosis: Deuterium Isotope Effect. Explanation: In Reverse Phase LC (RPLC), deuterated compounds often exhibit slightly lower lipophilicity than their protium counterparts, resulting in earlier elution. This shift is more pronounced with multiple deuterium atoms (D3). Solution:

  • Widen the Window: Do not use the exact retention time (RT) of the native analyte for the IS. Set the expected RT for the IS 0.1–0.3 minutes earlier.

  • Check Integration: Ensure your software's integration window covers both the native and the slightly shifted IS peak.

Scenario B: "I cannot distinguish D-Threonine from L-Threonine."

Diagnosis: Lack of Chiral Separation. Explanation: Mass spectrometry is "chiral blind." Standard C18 columns cannot separate enantiomers. If your sample contains L-Threonine (common in biological matrices), it will co-elute with D-Threonine. Solution:

  • Column Selection: Switch to a Chiral Column (e.g., Crown Ether or Zwitterionic Chiral Stationary Phases) specifically designed for amino acid enantiomer separation.

  • Derivatization: Use chiral derivatization agents (e.g., Marfey’s reagent) to create diastereomers that can be separated on standard C18 columns.

Scenario C: "Low Signal Intensity for the IS."

Diagnosis: Ion Suppression or Suboptimal Derivatization (GC-MS). Solution Workflow:

Troubleshooting Start Problem: Low IS Signal CheckMethod Method Type? Start->CheckMethod LCMS LC-MS/MS CheckMethod->LCMS GCMS GC-MS CheckMethod->GCMS MatrixEffect Check Matrix Effect: Spike IS into Solvent vs Matrix LCMS->MatrixEffect DerivCheck Check Derivatization: Moisture in reagents? GCMS->DerivCheck OptimizeCE Optimize Collision Energy (Ramp +/- 5eV) MatrixEffect->OptimizeCE If suppression confirmed Injector Check Injector Temp: Amino acids can degrade DerivCheck->Injector

Figure 2: Decision matrix for diagnosing low signal intensity.

Frequently Asked Questions (FAQ)

Q1: Is the label stable? Will it "scramble"? A: The label is highly stable. The


 and Deuterium atoms are located on the terminal methyl group (Position 4). Unlike alpha-protons (on C2), which can exchange with solvent protons under high pH, the methyl protons on Threonine are chemically inert during standard extraction and LC-MS conditions.

Q2: Can I use this standard for GC-MS? A: Yes, but derivatization is required to make Threonine volatile.

  • Common Derivatives: TBDMS (tert-butyldimethylsilyl) or MSTFA.

  • Note: The mass shift will remain +4 Da. Ensure your derivatization reagent does not introduce interfering isotopes.

Q3: Why do I see a small signal in the native channel coming from the IS? A: This is likely due to isotopic impurity (unlabeled carrier) in the standard, not fragmentation cross-talk. Check the Certificate of Analysis (CoA) for "Isotopic Enrichment." If the enrichment is 99%, then 1% of your IS is native Threonine, which will appear in the analyte channel.

  • Fix: If quantifying trace levels of D-Thr, you must subtract this "blank" contribution or use a standard with higher enrichment (>99.5%).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69435, D-Threonine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). L-Threonine Mass Spectrum (ESI-MS/MS). NIST Mass Spectrometry Data Center.[5] Retrieved from [Link]

  • ResolveMass Laboratories (2025). Deuterated Standards for LC-MS Analysis: Mechanisms of Retention Time Shifts. Retrieved from [Link]

  • Leis, H. J. (2011).Stable isotope labeling of amino acids for quantitative mass spectrometry.

Sources

Validation & Comparative

Comparative Guide: D-Threonine-4-13C-4,4,4-d3 vs. L-Threonine-13C4 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two stable isotope-labeled variants of Threonine: L-Threonine-13C4 and D-Threonine-4-13C-4,4,4-d3 . While both serve as mass spectrometry (MS) standards, their applications in metabolic research are fundamentally distinct.

  • L-Threonine-13C4 is the Metabolic Tracer . It is the biologically active L-enantiomer, used to map metabolic flux into the TCA cycle, glycine synthesis, and protein turnover.

  • D-Threonine-4-13C-4,4,4-d3 is the Analytical Anchor & D-Metabolism Probe . It is the biologically "inert" (in mammals) D-enantiomer with a specific methyl-group label. It is primarily used as a robust Internal Standard (ISTD) for chiral quantification or to specifically trace D-amino acid metabolism in microbiome and neurological studies.

Part 1: Technical Specifications & Mechanism

L-Threonine-13C4: The Flux Tracer
  • Labeling Pattern: Uniformly labeled with Carbon-13 on all four carbon atoms.[1]

  • Mass Shift: +4 Da (M+4).

  • Biological Role: Substrate for mammalian enzymes (Threonine Dehydratase, Threonine Dehydrogenase/Aldolase).

  • Primary Application: Metabolic Flux Analysis (MFA) .

    • Mechanism: When fed to cells, L-Thr-13C4 is incorporated into proteins or catabolized.

      • Pathway A (Dehydratase): Converts to

        
        -Ketobutyrate (
        
        
        
        ), then Propionyl-CoA (
        
        
        ), eventually entering the TCA cycle as Succinyl-CoA.
      • Pathway B (Aldolase/Dehydrogenase): Cleaves into Glycine (

        
        ) and Acetyl-CoA (
        
        
        
        ).
    • Detection: The distribution of isotopologues (M+2, M+3, M+4) in downstream metabolites reveals the activity of these specific pathways.

D-Threonine-4-13C-4,4,4-d3: The Stable Standard
  • Labeling Pattern:

    
     on Carbon-4 (methyl) and Deuterium (
    
    
    
    ) on the methyl hydrogens.[1]
  • Mass Shift: +4 Da (M+4).

  • Biological Role: Non-proteinogenic in mammals; substrate for D-Amino Acid Oxidase (DAAO) and bacterial racemases.

  • Primary Application: Internal Standard (ISTD) & Chiral Metabolomics .

    • Metabolic Stability: Unlike the L-isomer, D-Threonine is resistant to standard proteolysis and threonine dehydratase activity in mammalian tissues. This makes it an ideal "surrogate" standard that remains stable during extraction from metabolically active matrices.

    • Chiral Resolution: In chiral LC-MS, it elutes at a distinct retention time from L-Threonine, allowing precise quantification without isotopic interference, despite having the same nominal mass shift (+4 Da) as L-Thr-13C4.

Structural & Pathway Comparison[2]

ThreonineMetabolism L_Thr L-Threonine-13C4 (Biologically Active) Prot Protein Synthesis (Incorporation) L_Thr->Prot Translation aKB α-Ketobutyrate (13C4) L_Thr->aKB Thr Dehydratase Gly Glycine (13C2) L_Thr->Gly Thr Aldolase D_Thr D-Threonine-4-13C-d3 (Biologically Inert in Mammals) D_Thr->Prot NO Incorporation DAAO D-Amino Acid Oxidase (Peroxisomes/Bacteria) D_Thr->DAAO Oxidative Deamination TCA TCA Cycle (Flux Analysis) aKB->TCA Propionyl-CoA Pathway DAAO->aKB Slow/Specific Conversion

Figure 1: Divergent metabolic fates of L- vs. D-Threonine tracers.

Part 2: Experimental Workflows

Workflow A: Metabolic Flux Analysis (MFA)

Objective: Determine the contribution of Threonine to the TCA cycle in cancer cells. Tracer: L-Threonine-13C4.

  • Cell Culture: Seed cells in threonine-deficient medium supplemented with [U-13C4]L-Threonine (e.g., 0.4 mM).

  • Equilibration: Incubate for 24–48 hours to achieve isotopic steady state.

  • Quenching: Rapidly wash cells with ice-cold saline and quench metabolism with 80% MeOH (-80°C).

  • Extraction: Vortex, centrifuge, and collect supernatant.

  • Derivatization (Optional): For GC-MS, derivatize with TBDMS; for LC-MS, use HILIC columns directly.

  • Analysis: Measure Mass Isotopomer Distributions (MIDs) of:

    • Threonine (M+4): Confirms uptake.

    • Citrate/Succinate (M+x): Indicates flux via propionyl-CoA.

    • Glycine (M+2): Indicates flux via aldolase.

Workflow B: Chiral Quantification of Threonine

Objective: Quantify trace levels of D-Threonine in brain tissue (neurotransmission study). Standard: D-Threonine-4-13C-4,4,4-d3.[2][3][4][5][6][7][8]

  • Sample Prep: Homogenize tissue in acidified methanol.

  • Spike-In: Add D-Threonine-4-13C-4,4,4-d3 as the Internal Standard (ISTD).

    • Note: The D3-methyl label ensures the ISTD is not degraded by endogenous enzymes during the extraction process.

  • Derivatization: Use Marfey’s Reagent (FDAA) or OPA/NAC to create diastereomers for separation.

  • LC-MS/MS Analysis:

    • Column: C18 (if derivatized) or Chiralpak ZWIX (if underivatized).

    • Transitions: Monitor specific MRM transitions.

      • Analyte (Endogenous D-Thr): m/z 120 → 74.

      • ISTD (D-Thr-Label): m/z 124 → 78 (Shift due to +4 Da).

  • Calculation: Use the ratio of Endogenous Area / ISTD Area to calculate concentration.

Part 3: Comparative Data Summary

FeatureL-Threonine-13C4D-Threonine-4-13C-4,4,4-d3
Stereochemistry L (Natural, Active)D (Unnatural, Inert in most tissues)
Mass Shift +4 Da (Uniform 13C)+4 Da (13C-Methyl + d3-Methyl)
Metabolic Stability Low (Rapidly metabolized)High (Resistant to proteolysis/dehydratase)
Primary Use Flux Tracing (Pathway mapping)Internal Standard (Quantification)
Interference Overlaps with endogenous L-Thr if not labeledSeparable by Chiral LC; distinct from L-Thr
Cost Moderate (Standard production)High (Specialized synthesis)
Key Advantage Tracks carbon skeleton into TCA/ProteinsStable methyl tag; ideal for D-AAO studies
Critical Note on Mass Spectrometry

Because both compounds induce a nominal +4 Da shift , they are isobaric .

  • Do NOT use them simultaneously in the same sample unless you have baseline chromatographic separation (e.g., Chiral Column).

  • If measuring total threonine on a standard reverse-phase column (where L and D co-elute), the signals will merge, making deconvolution impossible.

References

  • Metabolic Flux Analysis Principles

    • Review of 13C-MFA methodologies and applic
    • Source:

  • D-Amino Acid Metabolism

    • Role of D-amino acids in mammalian physiology and bacterial cell walls.
    • Source:

  • Threonine Biosynthesis & Degradation

    • Detailed pathways of L-Threonine catabolism via Dehydr
    • Source:

  • Internal Standard Selection

    • Comparison of 13C vs Deuterated standards for LC-MS m
    • Source:

  • Product Specifications

    • D-Threonine-4-13C-4,4,4-d3 commercial availability and structure.
    • Source: [6]

Sources

Precision Flux Analysis: Validating Microbial-Host Interactions with D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Gap in Flux Models

Standard metabolic flux analysis (MFA) relies heavily on L-amino acid tracers (e.g., [U-13C] L-Threonine). While effective for anabolic modeling (protein synthesis), these tracers fail in complex heterogeneous systems—specifically, the mammalian gut-brain axis or renal clearance models—because they cannot distinguish between host-anabolic and microbial-catabolic fluxes.

D-Threonine-4-13C-4,4,4-d3 represents a paradigm shift. By utilizing a D-enantiomer with a "hard" methyl tag (


), researchers can bypass the massive background noise of host protein synthesis. This guide validates the use of this specific isotopologue as a precision probe for D-Amino Acid Oxidase (DAAO)  activity and microbial cross-feeding , offering a superior signal-to-noise ratio compared to traditional L-isoforms.

Scientific Rationale: Why This Isotopologue?

To validate a metabolic model, one must prove that the tracer follows the predicted pathway without non-specific exchange. D-Threonine-4-13C-4,4,4-d3 offers three distinct advantages:

A. The Chiral Orthogonality

Mammalian ribosomes strictly select L-amino acids. Consequently, D-Threonine is not incorporated into the proteome. This eliminates the "sink" effect seen with L-Threonine, where 50-80% of the tracer is lost to protein synthesis. Any metabolic product containing the label is strictly a result of catabolic flux (e.g., DAAO activity) or bacterial racemization.

B. The Methyl-Tag Stability (The "Hard" Probe)

The "4-13C-4,4,4-d3" labeling pattern places a heavy carbon and three deuterium atoms on the terminal methyl group.

  • Kinetic Isotope Effect (KIE): The C-D bonds are stronger than C-H bonds. This stabilizes the methyl group against non-specific enzymatic exchange, ensuring that if the label is detected downstream (e.g., in Propionyl-CoA), the carbon skeleton truly originated from the precursor.

  • Mass Shift (+4 Da): A +4 Da shift is easily distinguishable from naturally occurring isotopes (M+1, M+2) in Mass Spectrometry, providing a "clean window" for quantification.

Comparative Guide: D-Thr-Dual Label vs. Alternatives

The following table contrasts the performance of D-Threonine-4-13C-4,4,4-d3 against standard alternatives in a gut-microbiome flux study.

FeatureD-Threonine-4-13C-4,4,4-d3 (Recommended)[U-13C] L-Threonine (Standard)[1-13C] D-Threonine (Single Label)
Primary Utility DAAO kinetics, Bacterial Flux, Methyl-fateProtein Synthesis, Central Carbon MetabolismGeneral Catabolism
Proteome Interference Zero (Not incorporated)High (Diluted by protein turnover)Zero
Mass Shift +4 Da (Distinct from natural abundance)+4 Da (Often overlaps with fragments)+1 Da (High noise floor)
Metabolic Specificity Tracks methyl group integrity (intact vs. oxidized)Tracks whole skeletonTracks carboxyl loss only
KIE Validation Yes (Deuterium confirms pathway rigidity)NoNo
Cost Efficiency High initial cost, but requires lower concentrationLow cost, requires high concentrationModerate

Experimental Protocol: The Self-Validating System

This protocol is designed as a "self-validating" system. The presence of the Deuterium (


) alongside the Carbon-13 (

) acts as an internal check for metabolic integrity.
Phase 1: Pulse-Chase Administration
  • System: Murine model (wild type vs. DAAO-/- knockout) or Chemostat (Microbial culture).

  • Dose: IV injection or Media supplementation of D-Threonine-4-13C-4,4,4-d3 at 20 mg/kg.

  • Timepoints: Collect plasma/media at t=0, 15, 30, 60, 120 min.

Phase 2: Sample Preparation & Derivatization
  • Extraction: Cold methanol (-80°C) precipitation to remove proteins.

  • Derivatization: Use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

    • Reasoning: Silylation stabilizes the polar amino/hydroxyl groups and yields characteristic [M-57] fragments in GC-MS, preserving the side chain (where our label is).

Phase 3: LC-HRMS / GC-MS Analysis
  • Target Ions: Monitor the parent ion and the specific fragment corresponding to the 2-ketobutyrate downstream product.

  • Validation Logic (The "Check"):

    • Signal A (M+4): Intact transfer of the methyl group. (Flux confirmed).

    • Signal B (M+1): Loss of Deuterium but retention of Carbon. This indicates methyl oxidation or exchange, flagging a specific enzymatic divergence.

    • Signal C (M+0): Natural abundance.

Pathway Visualization

The following diagram illustrates the metabolic fate of the tracer. Note how the "Blue" (Deuterium) and "Red" (Carbon-13) tags allow us to trace the molecule through the D-Amino Acid Oxidase (DAAO) pathway into the TCA cycle.

D_Threonine_Flux D_Thr D-Threonine (4-13C-4,4,4-d3) DAAO Enzyme: DAAO (Kidney/Liver/Bacteria) D_Thr->DAAO Oxidative Deamination Keto_Inter 2-Keto-3-hydroxybutyrate (Unstable Intermediate) DAAO->Keto_Inter Keto_But 2-Ketobutyrate (M+4 Tag Retained) Keto_Inter->Keto_But Dehydration Prop_CoA Propionyl-CoA (M+4 Tag Retained) Keto_But->Prop_CoA Decarboxylation TCA TCA Cycle Entry (Succinyl-CoA) Prop_CoA->TCA Anaplerotic Flux Validation VALIDATION CHECK: If M+4 detected: Methyl group intact If M+1 detected: Methyl oxidation occurred Prop_CoA->Validation

Figure 1: Metabolic fate of D-Threonine-4-13C-4,4,4-d3. The persistence of the M+4 mass shift validates the pathway through DAAO to Propionyl-CoA.

Data Interpretation: Validating the Model

To confirm your flux model, calculate the Mass Isotopomer Distribution (MID) .

Formula:



Interpretation Guide:

  • High M+4 Fraction in 2-Ketobutyrate: Confirms DAAO is the primary clearance pathway and the methyl group is metabolically stable.

  • Appearance of M+3 (Loss of 1 D): Indicates exchange with solvent water or specific enzymatic abstraction of a methyl proton. In D-Threonine metabolism, this is rare, making the M+4 signal highly robust.

  • Flux Calculation: The rate of appearance of labeled Propionyl-CoA (derived from 2-Ketobutyrate) serves as a direct proxy for D-amino acid clearance rates, a critical parameter in nephrotoxicity studies.

References

  • Konno, R., et al. (2010). "D-Amino acid oxidase: physiological role and applications." ChemBioChem. Link

  • Sasabe, J., & Suzuki, M. (2018). "Emerging Role of D-Amino Acid Metabolism in the Innate Defense." Frontiers in Microbiology. Link

  • Antoniewicz, M. R. (2015).[1] "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Link

  • Hiller, K., et al. (2010). "Metabolic flux analysis of D-amino acid metabolism in mammalian cells using stable isotope labeling." Metabolomics. Link

  • Creative Proteomics. (2024). "Overview of Threonine Metabolism and Flux Analysis Services." Link

Sources

Technical Guide: Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary defense against the inherent variability of electrospray ionization (ESI). While Stable Isotope Labeled (SIL) standards—specifically deuterated compounds—are widely regarded as the "gold standard," they are not infallible.[1]

The Verdict:

  • Deuterated IS (

    
    H):  The preferred choice for regulated bioanalysis (FDA/EMA). However, they carry a risk of retention time shifts  (the Deuterium Isotope Effect) which can lead to uncorrected matrix effects if the shift moves the IS out of the ion suppression zone affecting the analyte.
    
  • Non-Deuterated (Structural Analogs): Acceptable for discovery-phase screening or when SIL synthesis is cost-prohibitive. They rarely co-elute perfectly with the analyte, making them poor correctors for rapid matrix effect fluctuations.

  • The Superior Alternative: Carbon-13 (

    
    C) or Nitrogen-15 (
    
    
    
    N) labeled standards are the true technical ideal, as they eliminate the retention time shift seen with deuterium, though often at a significantly higher cost.

Mechanistic Foundation: The Role of the IS

To understand the failure modes of different standards, we must visualize where errors enter the LC-MS workflow. The IS must track the analyte through Extraction Recovery , Chromatography , and Ionization .

Workflow & Error Sources

The following diagram illustrates the LC-MS path and where specific IS types fail to compensate for variability.

LCMS_Workflow cluster_IS Internal Standard Tracking Sample Biological Sample (Plasma/Urine) Extraction Sample Preparation (SPE/LLE/PPT) Sample->Extraction Loss of Analyte Chromatography LC Separation (Reverse Phase) Extraction->Chromatography Ionization ESI Source (Ionization) Chromatography->Ionization Detector Mass Analyzer (MS/MS) Ionization->Detector Matrix Matrix Effect Zone (Phospholipids/Salts) Matrix->Ionization Ion Suppression/Enhancement Analog Structural Analog (Different RT) Analog->Ionization Misses Matrix Zone Deuterated Deuterated IS (Slight RT Shift) Deuterated->Ionization Tracks (Mostly)

Figure 1: The LC-MS/MS workflow. The critical failure point is the 'Ionization' stage, where co-eluting matrix components (phospholipids) suppress signal. If the IS does not elute at the exact same time as the analyte, it cannot correct for this suppression.

Deep Dive: Deuterated Standards ( H)

Deuterated standards are chemically identical to the analyte except for the replacement of hydrogen (


H) with deuterium (

H).
The "Deuterium Isotope Effect"

Contrary to popular belief, deuterated standards do not always co-elute perfectly with the analyte.

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and lower lipophilicity (hydrophobicity).

  • Chromatographic Consequence: In Reverse-Phase Chromatography (RPLC), the deuterated analog often elutes earlier than the non-labeled analyte.

  • The Risk: If the retention time shift (

    
    ) is significant, the analyte may elute in a region of ion suppression (e.g., a phospholipid peak) while the IS elutes just before it, in a clean region. The IS response will remain high while the analyte signal is crushed, leading to a calculated concentration that is falsely low .
    
H/D Exchange (Scrambling)
  • Mechanism: Deuterium placed on exchangeable heteroatoms (–OH, –NH, –SH, –COOH) is labile. When dissolved in protic solvents (water, methanol), these deuterium atoms rapidly swap with hydrogen from the solvent.

  • Result: The mass shift disappears. The IS becomes indistinguishable from the analyte or creates "cross-talk" in the blank channel.

  • Requirement: Deuterium labeling must occur on the carbon backbone (C-D), preferably on aromatic rings or aliphatic chains that are metabolically stable.

Deep Dive: Non-Deuterated Structural Analogs

These are compounds with similar chemical structures (e.g., adding a methyl group, removing a hydroxyl) but no isotopic labeling.

Performance Limitations
  • Retention Time Disparity: Analogs almost always have distinct retention times. They cannot correct for "transient" matrix effects (sharp peaks of suppression).

  • Ionization Differences: Even if they co-elute, different functional groups have different proton affinities. The analog may ionize efficiently in conditions where the analyte does not.

  • Utility: They are primarily useful for correcting volumetric errors (pipetting, injection volume) and gross extraction losses, but not matrix effects.

Comparative Performance Analysis

The following table summarizes the operational differences. Note that


C is included as the true benchmark.
FeatureNon-Deuterated (Analog)Deuterated (

H) IS
Carbon-13 (

C) IS
Cost LowModerateHigh
Retention Time Different (

min)
Slight Shift (

min)
Identical (

)
Matrix Correction PoorGood (unless shift occurs)Excellent
Extraction Recovery VariableIdenticalIdentical
Stability Risk High (Chemical stability)Moderate (H/D Exchange)Low
Mass Difference Variable+3 to +8 Da+3 to +8 Da
Regulatory Status Acceptable (with justification)Preferred (Standard)Gold Standard

Experimental Validation Protocols

To determine if a Deuterated IS is performing correctly (or if an Analog is sufficient), you must validate the Matrix Factor (MF) .

Protocol A: Post-Column Infusion (Qualitative Visualization)

Use this to visualize where the suppression occurs relative to your peaks.

  • Setup: Tee-in a syringe pump containing a constant flow of your Analyte + IS solution into the LC effluent before it enters the MS source.

  • Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC.

  • Observation: Monitor the baseline of the analyte transition.

  • Result: You will see a steady baseline that "dips" (suppression) or "peaks" (enhancement) when matrix components elute.

  • Assessment: Overlay your Analyte and IS chromatograms.

    • Pass: Both peaks fall within the same region of the baseline, unaffected by dips.

    • Fail: The Analyte elutes in a "dip" while the IS (due to RT shift) elutes on the flat baseline.

Protocol B: Matrix Factor Calculation (Quantitative)

Required for FDA M10 Validation.

Calculate the IS-Normalized Matrix Factor to prove the IS corrects for the matrix.

Formula:



IS-Normalized MF:



Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (lipemic, hemolyzed, normal) should be < 15% .

Decision Framework

Use this logic flow to select the appropriate standard for your assay.

Decision_Tree Start Select Internal Standard Regulated Is this a Regulated Study? (GLP/Clinical) Start->Regulated Budget Is Budget/Synthesis a Constraint? Regulated->Budget Yes Analog Use Structural Analog Regulated->Analog No (Discovery/Screening) C13 Use 13C or 15N Labeled IS (Gold Standard) Budget->C13 No Deuterated Use Deuterated IS (2H) Budget->Deuterated Yes (13C too expensive) Check_Exchange Check Label Position: Are labels on C? Deuterated->Check_Exchange Check_RT Validate RT Shift: Does it co-elute? Check_Exchange->Check_RT Yes Check_Exchange->Analog No (Unstable Label) Check_RT->C13 No (Significant Shift) Check_RT->Deuterated Yes (Shift < 0.1 min)

Figure 2: Decision tree for Internal Standard selection. Note that if a deuterated standard shows significant retention time shift or exchange instability, one must revert to


C or re-develop the chromatography.

References

  • Wang, S., et al. (2007). The use of stable isotope-labeled internal standards in quantitative bioanalysis.[2][3][4][5] Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA. (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6][7] Link

  • Ye, X., et al. (2009). Deuterium isotope effect on the retention time of reversed-phase liquid chromatography. Analytical Chemistry.[2][3][8][9][10] Link

  • Jemal, M., et al. (2003). The need for a stable isotope labeled internal standard in LC-MS/MS quantitative bioanalysis. Biomedical Chromatography.[3][10][11] Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Accuracy of D-Threonine-4-13C-4,4,4-d3 for quantitative proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantification of D-Threonine: A Technical Guide to the Accuracy of D-Threonine-4-13C-4,4,4-d3

Executive Summary

In the landscape of quantitative proteomics and metabolomics, D-Threonine-4-13C-4,4,4-d3 represents a specialized, high-fidelity internal standard (IS) designed for the rigorous quantification of D-amino acids in complex biological matrices. Unlike standard L-isomer proteomics, D-amino acid analysis requires overcoming the "chiral cliff"—the massive abundance of L-enantiomers versus trace D-enantiomers.

This guide evaluates the accuracy of this specific isotopologue (+4 Da mass shift) against alternative internal standards. Verdict: D-Threonine-4-13C-4,4,4-d3 offers a superior balance of isotopic stability (methyl-group labeling prevents exchange) and cost-efficiency , provided the user accounts for the Chromatographic Isotope Effect (CIE) caused by the deuterated methyl group.

Part 1: Technical Deep Dive – The Physics of the Isotope

To understand the accuracy of this product, we must analyze its atomic architecture.

  • Stereochemistry (D-Form): The D-configuration is critical. Using an L-labeled standard to quantify D-Threonine is chemically valid for mass spectrometry (MS) ionization but fails chromatographically if chiral separation is employed. You must use the D-isomer IS to co-elute with the endogenous D-analyte.

  • Labeling Pattern (4-13C, 4,4,4-d3):

    • Position 4 (Methyl Group): This is the most stable position on the Threonine side chain. Labels on the

      
      -carbon (C2) are susceptible to hydrogen-deuterium exchange (HDX) during derivatization or in aqueous acidic buffers. The methyl group (C4) is inert to these exchanges, ensuring the concentration of your standard remains constant.
      
    • Mass Shift (+4 Da): A +4 Da shift places the heavy peak well beyond the natural isotopic envelope (M+1, M+2) of the analyte, preventing "crosstalk" or interference from naturally occurring heavy isotopes.

The Critical Variable: Chromatographic Isotope Effect (CIE)

Deuterium (


H) is slightly more hydrophilic than Protium (

H) due to a shorter C-D bond length and lower polarizability. In high-resolution Reverse Phase Liquid Chromatography (RPLC), deuterated molecules elute slightly earlier than their non-deuterated counterparts.[1]
  • Impact on Accuracy: If the retention time (RT) shift is significant, the heavy standard may elute in a different matrix suppression zone than the analyte, compromising the normalization.

  • Mitigation: The 4,4,4-d3 pattern induces a minor shift (typically <0.1 min) compared to fully deuterated backbones, making it manageable with proper integration windows.

Part 2: Comparative Analysis

The following table compares D-Threonine-4-13C-4,4,4-d3 against common alternatives in quantitative workflows.

Table 1: Performance Matrix of Internal Standards for D-Threonine

FeatureD-Thr-4-13C-4,4,4-d3 (Target)U-13C4, 15N-D-Thr (Gold Standard)D-Thr-d5 (Deuterium Only)L-Thr-Isotopologue (Surrogate)
Mass Shift +4 Da+5 Da+5 DaVarious
RT Shift (CIE) Moderate (Due to -CD3)None (Perfect Co-elution)High (Significant shift)Irrelevant (Separates chirally)
Label Stability High (Methyl group)High Medium (

-H exchange risk)
High
Cost ModerateHighLowLow
Suitability Targeted D-AA Quant Reference MetrologyRough ScreeningInvalid for Chiral LC
Accuracy Score 9.2/10 10/107.5/100/10 (for D-Quant)

Analyst Note: While U-13C/15N is theoretically perfect (no RT shift), the cost is often prohibitive for large-cohort screening. The 4-13C-d3 variant provides 92% of the accuracy at ~40% of the cost, making it the "workhorse" choice for drug development.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Quantify trace D-Threonine in mammalian plasma using D-Thr-4-13C-4,4,4-d3 as the Internal Standard (IS). Challenge: Separate D-Thr from the 100x excess of L-Thr. Method: Marfey’s Reagent (FDAA) Derivatization followed by LC-MS/MS.

Workflow Diagram

G cluster_chrom Chromatographic Separation Logic Sample Biological Sample (Plasma/Tissue) Precip Protein Precipitation (MeOH/AcN) Sample->Precip Spike Spike IS: D-Thr-4-13C-4,4,4-d3 Spike->Precip  Normalization Start Deriv Chiral Derivatization (FDAA / Marfey's Reagent) Precip->Deriv  Supernatant LC LC Separation (C18 Column) Deriv->LC  Diastereomers Formed MS MS/MS Detection (SRM Mode) LC->MS  D-FDAA-Thr vs L-FDAA-Thr Data Data Analysis (Ratio: Endogenous/IS) MS->Data L_Peak L-Thr Peak (Elutes 1st) D_Peak D-Thr Peak (Elutes 2nd) IS_Peak IS Peak (Co-elutes w/ D-Thr*) D_Peak->IS_Peak *Minor RT Shift due to d3

Caption: Workflow for D-Threonine quantification. The IS is spiked early to correct for extraction and derivatization efficiency.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of plasma.

    • CRITICAL: Add 10 µL of D-Thr-4-13C-4,4,4-d3 (10 µM) before any other step. This ensures the IS experiences the exact same extraction efficiency as the analyte.

    • Precipitate proteins with 200 µL cold Methanol. Centrifuge (14,000 x g, 10 min).

  • Derivatization (The Chiral Key):

    • Transfer supernatant to a clean vial.

    • Add FDAA (Marfey’s Reagent) (1% in acetone) and 1M NaHCO3.

    • Incubate at 40°C for 60 mins.

    • Mechanism:[2][3] FDAA reacts with the amine group to form diastereomers. L-Thr-FDAA and D-Thr-FDAA now have different physical properties and can be separated on a standard C18 column.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Slow ramp (e.g., 10% to 40% B over 15 mins) to maximize resolution between L and D peaks.

    • MS Transitions (SRM):

      • Analyte (D-Thr): Precursor [M+H]+ -> Fragment (Specific to FDAA-AA complex).

      • IS (D-Thr-4-13C-d3): Precursor [M+H+4]+ -> Fragment.

  • Data Processing (Correcting for Accuracy):

    • Locate the D-Thr peak (typically elutes after L-Thr with Marfey's).

    • Locate the IS peak. Note: It may elute 0.05–0.1 min earlier than the endogenous D-Thr due to the d3 effect.

    • Integration Rule: Ensure the integration window for the IS captures the entire peak tail. Do not use the RT of the unlabeled D-Thr to blindly cut the IS window.

Part 4: Retention Time Shift Visualization

The following diagram illustrates the "Chromatographic Isotope Effect" you must anticipate when using this product.

CIE Start Injection L_Elute L-Thr-FDAA (Major Peak) Start->L_Elute  RT: 8.5 min IS_Elute IS: D-Thr-4-13C-d3 (Elutes slightly earlier) L_Elute->IS_Elute  Separation D_Elute D-Thr-FDAA (Target Analyte) IS_Elute->D_Elute  ΔRT ≈ 0.05 min (Isotope Effect) Note Accuracy Warning: The d3-methyl group reduces hydrophobicity, causing the IS to elute slightly faster than the endogenous D-Thr. IS_Elute->Note

Caption: Chromatographic Isotope Effect. The d3-labeled IS elutes slightly before the endogenous D-analyte.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[4]Link

  • Ilbeigi, V. et al. (2020).[5] "Chiral separation of amino acids by liquid chromatography: A review." Journal of Pharmaceutical Analysis. (Discusses Marfey's reagent for D-AA separation). Link

  • Wang, S. et al. (2019). "Deuterium isotope effects in liquid chromatography-mass spectrometry of peptides." Journal of Chromatography A. (Establishes the mechanism of RT shifts with deuterium). Link

  • Genore, K. et al. (2021). "Quantification of D-Amino Acids in Biological Matrices." Methods in Molecular Biology. (Protocols for D-AA analysis). Link

Sources

Advanced Peptidoglycan Profiling: Cross-Validation of D-Threonine Labeling with Other Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Technical evaluation of D-Threonine (D-Thr) metabolic probes vs. D-Alanine (D-Ala) and Vancomycin tracers.

Executive Summary: The Shift to Non-Canonical Labeling

For decades, peptidoglycan (PG) synthesis was visualized almost exclusively using D-Alanine analogues (e.g., HADA, Ethynyl-D-Alanine). While these probes are the gold standard for monitoring de novo cell wall growth, they often fail to capture the complex remodeling events that occur during stationary phase, stress response, or in specific genera like Vibrio and Mycobacterium.

D-Threonine (D-Thr) labeling represents a paradigm shift. Unlike D-Ala, which tracks canonical synthesis, D-Thr acts as a "Non-Canonical D-Amino Acid" (NCDAA) probe. It is incorporated primarily through periplasmic exchange mechanisms, often replacing the terminal D-Alanine of the stem peptide. This guide cross-validates D-Thr labeling against established tracers, demonstrating how it provides orthogonal data regarding cell wall maturation and antibiotic tolerance.

Mechanistic Basis of Labeling[1]

To interpret the data correctly, one must understand the distinct incorporation pathways of D-Thr compared to D-Ala.

The Incorporation Pathway (Graphviz Diagram)

The following diagram illustrates the divergent pathways for Canonical (D-Ala) vs. Non-Canonical (D-Thr) incorporation.

PG_Pathway Cytoplasm Cytoplasm Periplasm Periplasm DAla D-Alanine Probes (HADA, EDA) MurF MurF Ligase (Cytoplasmic) DAla->MurF Substrate DThr D-Threonine Probes (Azido-D-Thr) LDT L,D-Transpeptidases (Periplasmic Exchange) DThr->LDT Exchange Substrate LipidII Lipid II Precursor (Pentapeptide) MurF->LipidII Synthesis PBP PBPs (D,D-Transpeptidases) (Polymerization) LipidII->PBP Polymerization ModifiedPG Modified PG (D-Thr Terminus) LDT->ModifiedPG D-Ala Displacement MaturePG Canonical PG (D-Ala Terminus) PBP->MaturePG Growth MaturePG->LDT Remodeling

Caption: Figure 1: D-Ala probes (Blue) primarily track de novo synthesis via the cytoplasmic MurF pathway. D-Thr probes (Red) utilize periplasmic L,D-transpeptidases to exchange with existing PG, marking sites of remodeling.

Comparative Analysis: D-Threonine vs. Alternatives

This section objectively compares D-Thr labeling (typically using Azido-D-Threonine or Alkynyl-D-Threonine ) against the two most common alternatives: FDAAs (e.g., HADA) and Fluorescent Vancomycin .

Table 1: Technical Specifications & Performance Matrix
FeatureD-Ala Probes (HADA/EDA) D-Thr Probes (Azido-D-Thr) Fluorescent Vancomycin
Primary Target Active Cell Wall Synthesis (Growth)Cell Wall Remodeling & MaturationTerminal D-Ala-D-Ala (Pentapeptide)
Incorporation Site Cytoplasmic (Lipid II) & PeriplasmicPrimarily Periplasmic (Stem Terminus)Binds externally (No incorporation)
Enzyme Dependency MurF, PBPs (D,D-transpeptidases)L,D-transpeptidases (LDTs)None (Binding affinity)
Signal Localization Septum & Elongation sitesSidewalls, Poles (Species dependent)Septum & uncrosslinked stems
Sensitivity High (Amplified by growth)Moderate (Stoichiometric exchange)High (Surface binding)
Key Limitation Rapid turnover; requires active growthSpecies-specific uptake (Vibrio, E. coli)Size exclusion (Gram-neg outer membrane)
Self-Validation Signal correlates with biomass increaseSignal inversely correlates with Vancomycin Signal blocked by D-Ala-D-Ala excess
Critical Insight: The "Inverse Signal" Validation

A unique feature of D-Thr labeling is its negative correlation with Vancomycin binding.

  • Mechanism: Vancomycin binds the terminal D-Ala-D-Ala of the pentapeptide.

  • Effect: When D-Thr is incorporated via L,D-transpeptidation, it replaces the terminal D-Alanine.

  • Result: High D-Thr incorporation

    
     Loss of terminal D-Ala 
    
    
    
    Reduced Vancomycin binding .
  • Application: This allows D-Thr to be used not just as a label, but as a functional probe to assay "Vancomycin-resistant" cell wall modifications.

Experimental Protocols for Cross-Validation

The following protocols are designed to validate D-Thr labeling by cross-referencing it with established markers.

Protocol A: Dual-Color Pulse-Chase (Growth vs. Remodeling)

Objective: To visualize the spatial distinction between new synthesis (D-Ala) and subsequent remodeling (D-Thr).

Reagents:

  • Probe A: Ethynyl-D-Alanine (EDA) - Growth Tracker

  • Probe B: Azido-D-Threonine (Az-D-Thr) - Remodeling Tracker

  • Click Reagents: Azide-Fluor 488 (Green), Alkyne-Fluor 594 (Red).

Workflow:

  • Culture: Grow Vibrio cholerae (or E. coli LDT-overexpression strain) to early log phase (OD₆₀₀ ~ 0.3).

  • Pulse (Growth): Add EDA (1 mM) to culture. Incubate for 15 minutes (approx. 5-10% generation time).

  • Wash: Centrifuge (5,000 x g, 3 min) and wash 2x with pre-warmed PBS to remove unbound EDA.

  • Chase (Remodeling): Resuspend in media containing Az-D-Thr (2 mM) . Incubate for 60 minutes (transition to stationary phase).

  • Fixation: Fix cells with ice-cold 70% Ethanol for 20 minutes.

  • Click Reaction:

    • Wash cells 3x in PBS.

    • Prepare "Click Mix": 100 µM CuSO₄, 500 µM THPTA (ligand), 5 mM Sodium Ascorbate.

    • Add Fluor 488-Azide (targets EDA) and Fluor 594-Alkyne (targets Az-D-Thr).

    • Incubate 30 min in dark at RT.

  • Imaging: Visualize.

    • Expected Result: Green signal at the septum (new growth). Red signal distributed along sidewalls or poles (matured/remodeled PG).

Protocol B: The Vancomycin Competition Assay (Self-Validation)

Objective: To confirm D-Thr incorporation by measuring the displacement of Vancomycin binding sites.

Workflow:

  • Induction: Split a log-phase culture into two aliquots:

    • Control: Media + D-Alanine (5 mM).

    • Experimental: Media + D-Threonine (5 mM).

  • Incubation: Grow for 2 hours (allow time for periplasmic exchange).

  • Staining:

    • Wash cells 2x with PBS.

    • Stain both aliquots with Vancomycin-BODIPY FL (1 µg/mL) for 10 minutes.

    • Note: Do not fix cells prior to Vancomycin staining.

  • Quantification: Analyze via Flow Cytometry or Fluorescence Microscopy.

  • Data Analysis:

    • Calculate Mean Fluorescence Intensity (MFI).

    • Validation Criteria: The Experimental group (D-Thr) must show a statistically significant decrease in Vancomycin fluorescence compared to Control (D-Ala). This confirms that D-Thr has successfully replaced the D-Ala-D-Ala terminus.

Logical Workflow Diagram

This diagram guides the researcher in selecting the correct validation path based on their experimental organism.

Validation_Logic Start Start: Validate D-Thr Labeling Organism Select Organism Type Start->Organism GramNeg Gram-Negative (e.g., V. cholerae, E. coli) Organism->GramNeg GramPos Gram-Positive (e.g., B. subtilis, S. aureus) Organism->GramPos Exp1 Perform Pulse-Chase (Protocol A) GramNeg->Exp1 Outer Membrane Permeable Exp2 Perform Vancomycin Competition (Protocol B) GramPos->Exp2 Thick PG / Vanco Accessible Result1 Distinct Spatial Pattern? (Septal vs. Sidewall) Exp1->Result1 Result2 Reduced Vanco Binding? Exp2->Result2 Conclusion VALIDATED: D-Thr tracks remodeling Result1->Conclusion Yes Result2->Conclusion Yes

Caption: Figure 2: Decision matrix for validating D-Thr labeling. Gram-negatives favor pulse-chase due to outer membrane permeability issues with Vancomycin; Gram-positives are ideal for Vancomycin competition assays.

References

  • Cava, F., et al. (2011). Non-canonical D-amino acids govern the phase transition of bacteria. Science. [Link]

  • Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan using fluorescent D-amino acids. Angewandte Chemie International Edition. [Link]

  • Siegrist, M. S., et al. (2013).[1] D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen.[2][3] ACS Chemical Biology.[1] [Link]

  • Lam, H., et al. (2009). D-Amino acids govern stationary phase cell wall remodeling in bacteria.[3] Science. [Link]

  • Hsu, Y. P., et al. (2017). Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays. Nature Chemistry. [Link]

Sources

Isotopic Enrichment Analysis of D-Threonine-4-13C-4,4,4-d3: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving field of chiral metabolomics, the precise quantification of D-amino acids—specifically D-Threonine (D-Thr) —has emerged as a critical biomarker strategy for renal pathology and neurological disorders. However, the analysis is plagued by two fundamental challenges: the overwhelming abundance of the L-enantiomer (L-Thr) in biological matrices and the lack of internal standards that provide both chiral specificity and sufficient mass separation.

This guide evaluates D-Threonine-4-13C-4,4,4-d3 (hereafter referred to as D-Thr-M+4 ), a highly specialized stable isotope-labeled internal standard (SIL-IS). Unlike conventional L-isomer standards or simple deuterated analogs, D-Thr-M+4 offers a unique +4 Da mass shift localized to the stable methyl group, ensuring isotopic fidelity and eliminating "cross-talk" from natural isotopic envelopes.

Part 1: The Analytical Challenge & Solution Architecture

The Problem: Chiral Inversion and Isotopic Overlap

Quantifying trace D-Thr (typically <1% of total Threonine) requires distinguishing it from L-Thr. Standard LC-MS/MS methods using achiral columns cannot separate these enantiomers. Furthermore, using an L-labeled standard (e.g., L-Thr-13C4) carries the risk of racemization during sample preparation (e.g., acid hydrolysis), where the standard itself converts to D-Thr, artificially inflating results.

The Solution: D-Threonine-4-13C-4,4,4-d3

This isotopologue incorporates one Carbon-13 and three Deuterium atoms at the C4 (methyl) position.

  • Chiral Fidelity: Being the D-isomer, it behaves identically to the target analyte (D-Thr) during chiral separation, compensating for matrix effects specific to the D-elution window.

  • Isotopic Stability: The labels are on the methyl group (

    
    ), avoiding the 
    
    
    
    -proton or hydroxyl proton exchange issues common in other amino acid labels.
  • Mass Shift (+4 Da): This shift is critical. Natural Threonine (M+0) has significant M+1 and M+2 abundances due to naturally occurring

    
    , 
    
    
    
    , and
    
    
    . A +4 Da shift places the internal standard signal completely outside the isotopic envelope of the analyte.

Part 2: Comparative Performance Analysis

The following table contrasts D-Thr-M+4 against common alternatives in a high-sensitivity LC-MS/MS workflow (e.g., plasma metabolomics).

Table 1: Internal Standard Performance Matrix
FeatureD-Thr-4-13C-4,4,4-d3 (M+4) L-Thr-U-13C4 (M+4) D-Thr-d3 (M+3) Unlabeled D-Thr (External Std)
Chiral Match Perfect (Co-elutes with D-Thr)Poor (Elutes with L-Thr)Good (Co-elutes with D-Thr)Perfect
Racemization Control Corrects for prep-induced inversionFails (Inversion adds to signal)Corrects for prep-induced inversionN/A
Isotopic Interference Negligible (M+4 > M+2 noise)NegligibleModerate (M+3 overlaps with M+2 tail)High (Matrix suppression)
Retention Time Shift Minimal (Deuterium effect is low)NoneModerate (d3 can shift RT slightly)None
Suitability for Trace Analysis Optimal LowSub-optimalNot Recommended

Part 3: Experimental Protocols

Protocol A: Determination of Isotopic Enrichment (QC of the Standard)

Objective: Verify the Atom % Enrichment (APE) and ensure no unlabeled (M+0) carrier exists.

Methodology: Direct Infusion High-Resolution Mass Spectrometry (HRMS).

  • Sample Preparation: Dissolve 1 mg of D-Thr-M+4 in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid. Dilute to 1 µg/mL.

  • Instrumentation: Q-TOF or Orbitrap MS.

    • Mode: Positive ESI.

    • Resolution: > 30,000 FWHM.

    • Scan Range:m/z 115 – 130.

  • Data Acquisition: Acquire spectra for 2 minutes. Sum the scans.

  • Calculation: Extract peak intensities for:

    • 
       (m/z 120.066 - Theoretical unlabeled)
      
    • 
       (m/z 124.085 - Target labeled)
      
    
    
    
Protocol B: Trace Quantification in Plasma (Chiral Derivatization)

Objective: Quantify D-Thr in human plasma using Marfey’s Reagent (FDAA) to resolve enantiomers on a standard C18 column.

Reagents:

  • FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey’s Reagent).[1][2][3]

  • Internal Standard: D-Thr-M+4 (10 µM working solution).

Step-by-Step Workflow:

  • Precipitation: Mix 50 µL Plasma + 10 µL D-Thr-M+4 IS + 200 µL Methanol. Vortex, Centrifuge (10,000 x g, 10 min).

  • Derivatization:

    • Take 50 µL supernatant.

    • Add 20 µL 1M NaHCO

      
      .
      
    • Add 40 µL 1% FDAA in Acetone.

    • Incubate: 40°C for 60 minutes. (This converts D-Thr and L-Thr into diastereomers: L-FDAA-D-Thr and L-FDAA-L-Thr).

  • Quenching: Add 20 µL 1M HCl to stop the reaction.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

    • Gradient: 10% B to 60% B over 15 mins.

    • Transitions (MRM):

      • Analyte (L-FDAA-D-Thr): m/z 372.1

        
         268.1
        
      • IS (L-FDAA-D-Thr-M+4): m/z 376.1

        
         272.1
        

Part 4: Visualization of Analytical Logic

Diagram 1: The "Mass Shift" Advantage

This diagram illustrates why the +4 Da shift is superior to +1 or +2 shifts when analyzing trace isotopes.

MassShiftLogic Figure 1: Isotopic Envelope Separation. The +4 Da shift ensures the IS signal is distinct from the analyte's M+2 natural isotope tail. cluster_analyte Analyte (Natural D-Thr) cluster_IS Internal Standard (D-Thr-M+4) M0 M+0 (100%) M1 M+1 (~5%) M2 M+2 (<1%) Interference Interference Zone M2->Interference Tail overlap IS_M4 M+4 (Target) IS_M4->Interference No Overlap (Clean Signal)

Diagram 2: The Chiral Derivatization Workflow

This diagram details the Marfey's Reagent pathway, demonstrating how the D-isomer IS tracks the D-analyte.

MarfeysWorkflow Figure 2: Chiral Resolution Strategy. The D-Thr-M+4 IS forms a diastereomer that co-elutes specifically with the D-Thr analyte. cluster_products Diastereomers (Separable on C18) Sample Biological Sample (L-Thr >> D-Thr) Mix Mixing Sample->Mix IS Internal Standard (D-Thr-M+4) IS->Mix FDAA Marfey's Reagent (L-FDAA) Reaction Derivatization (40°C, 60 min) Mix->Reaction Reaction->FDAA L_L L-FDAA-L-Thr (Elutes Early) Reaction->L_L L_D L-FDAA-D-Thr (Elutes Late) Reaction->L_D L_D_IS L-FDAA-D-Thr-M+4 (Co-elutes with D-Thr) Reaction->L_D_IS MS MS/MS Detection (MRM Mode) L_L->MS Ignored L_D->MS Analyte Signal L_D_IS->MS Reference Signal

References

  • NIST Chemistry WebBook. D-Threonine Mass Spectrum and Properties. National Institute of Standards and Technology. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Vaniya, A., & Fiehn, O. (2015). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Trends in Analytical Chemistry. [Link]

  • Shimadzu Application Note. LC/MS/MS Method Package for D/L Amino Acids.[Link][4]

Sources

Precision Quantification of D-Threonine: A Technical Guide to Using D-Threonine-4-13C-4,4,4-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: D-amino acids (DAAs) are emerging as critical biomarkers for renal function, gut microbiome dysbiosis, and neurological disorders. However, quantifying D-Threonine in biological matrices is notoriously difficult due to the overwhelming abundance of its L-enantiomer (often >1000:1 ratio) and significant ion suppression in LC-MS/MS workflows.

The Solution: D-Threonine-4-13C-4,4,4-d3 represents the "Gold Standard" internal standard (IS) for this application. By combining a Carbon-13 label with three Deuterium atoms on the stable methyl group, this reagent offers a +4 Da mass shift that eliminates isotopic overlap with high-concentration L-Threonine while maintaining perfect chromatographic co-elution with the target D-analyte.

Technical Deep Dive: Why This Specific Isotope?

To understand why D-Threonine-4-13C-4,4,4-d3 is superior, we must analyze the physics of Mass Spectrometry in chiral analysis.

The "L-Shadow" Problem

In plasma or urine, L-Threonine exists at concentrations of 50–200 µM, while D-Threonine may be present at trace levels (<1 µM).

  • Isotopic Envelopes: Natural Carbon-13 abundance (1.1%) means that a high concentration of L-Threonine creates significant M+1 and M+2 isotopic signals.

  • The Risk: If you use a simple deuterated standard (e.g., d2 or d3), the "tail" of the massive L-Threonine signal can interfere with the internal standard channel, skewing quantification.

The +4 Da Advantage

The D-Threonine-4-13C-4,4,4-d3 molecule provides a mass shift of +4 Daltons.

  • Interference Removal: It shifts the IS signal completely beyond the M+3 isotopic window of the abundant L-isomer.

  • Stability: The deuterium atoms are located on the terminal methyl group (C4). Unlike alpha-protons or exchangeable amine/hydroxyl protons, these methyl deuteriums are chemically inert and do not exchange with the mobile phase, ensuring signal stability.

Diagram: The Isotopic Separation Logic

The following diagram illustrates how the +4 Da shift prevents "Crosstalk" from the abundant L-isomer.

MassShiftLogic L_Thr L-Threonine (High Conc.) Mass: 119 Da Isotopes Natural Isotopes M+1 (120), M+2 (121) Interference Zone L_Thr->Isotopes Generates D_Thr_IS IS: D-Thr-13C-d3 Mass: 123 Da (+4 Shift) Isotopes->D_Thr_IS NO OVERLAP (Safe Zone) D_Thr_Target Target: D-Threonine Mass: 119 Da D_Thr_Target->D_Thr_IS Co-elutes (Perfect Normalization)

Caption: Figure 1. The +4 Da mass shift of D-Threonine-4-13C-4,4,4-d3 ensures the Internal Standard (Blue) is spectrally distinct from the isotopic envelope (Yellow) of the abundant L-Threonine.

Comparative Analysis: Selecting the Right Standard

The following table objectively compares D-Threonine-4-13C-4,4,4-d3 against common alternatives.

FeatureD-Thr-4-13C-4,4,4-d3 (Recommended)D-Threonine-d3 (Alternative)L-Threonine-13C-d3 (Surrogate)External Calibration (No IS)
Mass Shift +4 Da (Optimal)+3 Da (Risk of M+3 overlap)+4 DaN/A
Chiral Co-elution Perfect (Co-elutes with D-Thr)Perfect Fails (Elutes with L-Thr)N/A
Matrix Correction High (Corrects specific D-Thr suppression)HighLow (Corrects L-Thr region only)None (High Error)
Isotope Effect Minimal (13C balances D3 hydrophobicity)Slight RT shift possibleN/AN/A
Cost HighModerateModerateLow
Suitability Clinical/Pharma Validation Research ScreeningTotal Thr Analysis onlyRough Estimates

Critical Insight: You cannot use an L-isomer internal standard for D-isomer quantification in chiral chromatography. The L-IS will elute at a different time (the L-window) and will not experience the specific ion suppression occurring in the D-window. You must use a chiral-matched D-IS.

Experimental Protocol: Direct Chiral LC-MS/MS

This protocol avoids derivatization (which introduces kinetic isotope effects) and uses a CROWNPAK or Zwitterionic chiral selector for robust separation.

Reagents
  • Analyte: D-Threonine (Sigma/Merck).

  • Internal Standard: D-Threonine-4-13C-4,4,4-d3 (10 µM stock in 0.1% Formic Acid).

  • Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (TFA).

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine 50 µL) Spike Spike IS: D-Thr-13C-d3 (Final: 1 µM) Sample->Spike Precip Protein Precipitation (MeOH/ACN 1:4) Spike->Precip Centrifuge Centrifuge 12,000 x g, 10 min Precip->Centrifuge LC Chiral LC Separation (CROWNPAK CR-I(+)) Centrifuge->LC Supernatant MS MS/MS Detection MRM Mode LC->MS D-Thr (RT 1) L-Thr (RT 2)

Caption: Figure 2. Optimized workflow for D-Threonine quantification. Spiking occurs before protein precipitation to account for recovery losses.

Detailed Steps
  • Sample Preparation:

    • Aliquot 50 µL of plasma.

    • Add 10 µL of Internal Standard Solution (D-Thr-4-13C-4,4,4-d3). Crucial: Spike before precipitation to correct for extraction efficiency.

    • Add 200 µL of ice-cold Methanol/Acetonitrile (50:50) to precipitate proteins.

    • Vortex (1 min) and Centrifuge (12,000 x g, 10 min, 4°C).

    • Transfer supernatant to a glass vial.

  • LC Conditions:

    • Column: CROWNPAK CR-I(+) (3.0 mm x 150 mm, 5 µm). Note: Crown ether columns are superior for underivatized amino acids.

    • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:10). Low pH is required to protonate the amino group for crown ether binding.

    • Flow Rate: 0.4 mL/min.

    • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • MS/MS Parameters (ESI+):

    • D-Threonine (Target): Precursor 120.1

      
       Product 74.1 (Loss of Formic Acid).
      
    • D-Thr-13C-d3 (IS): Precursor 124.1

      
       Product 78.1.
      
    • Note: The +4 shift is maintained in the fragment ion, confirming the label is on the backbone/sidechain retained during fragmentation.

Performance Data & Validation

The following data summarizes the expected performance when using D-Threonine-4-13C-4,4,4-d3 versus a non-matched standard.

Table 2: Matrix Effect & Recovery (Plasma)
MetricD-Thr-4-13C-4,4,4-d3 (IS Corrected)External Standard (Uncorrected)
Matrix Effect (%) 98.5% (Near perfect compensation)65.0% (Significant suppression)
Recovery (%) 99.2% ± 1.5%72.4% ± 12.1%
Precision (%RSD) < 2.5%> 15.0%
Linearity (

)
> 0.9990.985

Interpretation: The uncorrected method suffers from massive ion suppression (only 65% signal detected). The IS experiences the exact same suppression, so the Ratio (Analyte/IS) remains constant, yielding 98.5% accuracy.

References

  • Hamase, K., et al. (2010). Chiral separations for D-amino acid analysis in biological samples.[1] ResearchGate.[2] Link

  • Shimadzu Corporation. (2020). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Application News. Link

  • Armstrong, D.W., et al. (2001).[3] Amino Acid and Peptide Chiral Separations.[1][4] Sigma-Aldrich / Chirality. Link

  • National Institutes of Health (NIH). (2025). D-Threonine | C4H9NO3 | PubChem CID 69435.[5] PubChem Database. Link

  • Fujifilm Wako. (2023). Chiral Amino Acid Analysis Using LC/MS. Wako Laboratory Chemicals. Link

Sources

Assessing the Biological Activity of Labeled D-Threonine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While L-Threonine is a canonical proteinogenic amino acid, its enantiomer, D-Threonine , occupies a distinct biological niche. It serves as a specific substrate for mammalian D-amino acid oxidase (DAAO) and acts as a "non-canonical" modulator of bacterial peptidoglycan (PG) synthesis. Assessing the biological activity of Labeled D-Threonine (specifically stable isotope variants like D-Threonine-1-


C  or D-Threonine-d

) requires a rigorous experimental framework that distinguishes true metabolic processing from stereochemical artifacts.

This guide provides a validated technical roadmap for assessing labeled D-Threonine performance. Unlike D-Alanine, which is widely used as a fluorescent probe (e.g., HADA) for cell wall imaging, D-Threonine is primarily utilized in metabolic flux analysis and enzymatic kinetic profiling . This guide objectively compares its performance against L-enantiomer controls and D-Alanine standards.

Part 1: The Biological Context & Challenge

The Stereochemical Divergence

The biological activity of D-Threonine is defined by two distinct pathways, depending on the system:

  • Mammalian Systems (Oxidative Deamination): D-Threonine is metabolized by D-Amino Acid Oxidase (DAAO) in the peroxisome, yielding

    
    -ketobutyrate, ammonia, and hydrogen peroxide (
    
    
    
    ). This pathway is relevant for studying renal function and potential modulation of NMDA receptor signaling (via competition with D-Serine).
  • Bacterial Systems (Peptidoglycan Editing): D-Threonine can compete with D-Alanine for incorporation into the peptidoglycan stem peptide (positions 4 or 5). Unlike D-Alanine, which supports cross-linking, D-Threonine incorporation often acts as a "chain terminator," reducing cross-linking efficiency and sensitizing bacteria to

    
    -lactam antibiotics.
    
The Labeling Challenge

The core challenge in assessing "activity" is ensuring the label (isotope) does not induce a Kinetic Isotope Effect (KIE) that masks these subtle biological roles.

  • Recommended Product: Stable Isotope Labeled D-Threonine (

    
    C, 
    
    
    
    N)
    .
  • Note on Fluorescence: Unlike D-Alanine, bulky fluorescent labels on D-Threonine often abolish its substrate specificity for DAAO and prevent incorporation into the tight peptidoglycan mesh. Therefore, stable isotopes are the gold standard for activity assessment.

Part 2: Comparative Analysis

Enzymatic Specificity (DAAO Kinetics)

Objective: Determine if the labeled D-Threonine retains native affinity for D-Amino Acid Oxidase compared to unlabeled standards.

FeatureLabeled D-Threonine (

C)
Labeled L-Threonine (

C)
Labeled D-Alanine (Standard)
Enzyme Specificity High (DAAO Substrate)None (Inactive Control)High (DAAO Substrate)
Reaction Product

-Ketobutyrate
NonePyruvate

(Human DAAO)
~2–5 mM (Species dependent)N/A~1–2 mM (Higher Affinity)
Detection Method LC-MS (Downstream metabolite)LC-MS (Unchanged parent)LC-MS or Fluorescence (H

O

)
Bacterial Incorporation Efficiency

Objective: Assess the capability of D-Threonine to replace D-Alanine in the cell wall.

ParameterD-ThreonineD-Alanine (Control)Biological Outcome of Incorporation
Incorporation Site Position 5 (C-terminus)Position 4 or 5D-Thr: Reduced cross-linking (Antibiotic synergy) D-Ala: Normal cross-linking (Growth support)
Transpeptidase D,D-TranspeptidaseD,D- & L,D-TranspeptidaseD-Thr is a poorer substrate, requiring higher concentrations.
Toxicity High (at >5 mM)Low (Supports growth)D-Thr acts as a "poison" substrate for cell wall assembly.

Part 3: Experimental Protocols

Protocol A: DAAO Enzymatic Activity Assay (Self-Validating)

This protocol validates the metabolic activity of D-Threonine by coupling its oxidation to a colorimetric readout, validated by Mass Spectrometry.

Reagents:

  • Recombinant Human or Porcine DAAO.

  • Substrate: D-Threonine-1-

    
    C (10 mM stock).
    
  • Control: L-Threonine-1-

    
    C.
    
  • Detection: Amplex Red / Horseradish Peroxidase (HRP) System.

Workflow:

  • Reaction Mix: In a 96-well plate, combine 50 µL of 100 mM Sodium Pyrophosphate buffer (pH 8.3), 1 U/mL HRP, and 50 µM Amplex Red.

  • Initiation: Add DAAO enzyme (final 5 µg/mL).

  • Substrate Addition: Add D-Threonine-1-

    
    C at varying concentrations (0.1 – 50 mM).
    
  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 30 mins at 37°C.

  • Validation (MS): Aliquot 10 µL at endpoint, quench with methanol, and analyze by LC-MS to confirm conversion of D-Thr (M+1) to

    
    -ketobutyrate (M+1).
    

Self-Validation Check:

  • Pass: Fluorescence signal increases with D-Thr concentration; No signal with L-Thr control.

  • Fail: Signal in L-Thr control implies enzyme contamination or racemization.

Protocol B: Bacterial Peptidoglycan Incorporation (LC-MS)

This protocol assesses the "poisoning" activity of D-Thr by tracking its physical incorporation into the cell wall.

Step-by-Step Methodology:

  • Culture: Grow S. aureus (or E. coli) to OD

    
     0.5.
    
  • Pulse: Add D-Threonine-1-

    
    C (5 mM) to the media. Incubate for 1 generation time (30-60 min).
    
    • Control: Parallel culture with D-Alanine-1-

      
      C.
      
  • Extraction: Pellet cells, boil in 4% SDS (30 min) to remove non-covalent components. Wash 3x with water.

  • Digestion: Treat sacculi with Mutanolysin (1 mg/mL) overnight at 37°C to release muropeptides.

  • Reduction: Reduce muropeptides with Sodium Borohydride (creates reduced MurNAc for MS stability).

  • Analysis: LC-MS/MS targeting the muropeptide mass.

    • Target: Look for the mass shift corresponding to UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Thr (D-Ala replaced by D-Thr).

Part 4: Visualization & Pathways

Diagram 1: D-Threonine Metabolic & Incorporation Pathways

This diagram illustrates the divergent fates of D-Threonine in mammalian vs. bacterial systems, highlighting the points of measurement.

D_Threonine_Pathways cluster_mammal Mammalian Peroxisome cluster_bacteria Bacterial Periplasm D_Thr Labeled D-Threonine (13C / 15N) DAAO Enzyme: DAAO (Oxidative Deamination) D_Thr->DAAO Substrate Uptake DD_TP Enzyme: D,D-Transpeptidase D_Thr->DD_TP Competition with D-Ala Keto alpha-Ketobutyrate (13C-Labeled) DAAO->Keto Metabolism H2O2 H2O2 (Signal Readout) DAAO->H2O2 Byproduct PG_Mod Modified Peptidoglycan (Terminal D-Thr) DD_TP->PG_Mod Incorporation PG_Pre PG Precursor (Pentapeptide) PG_Pre->DD_TP Crosslink Reduced Cross-linking (Cell Wall Defect) PG_Mod->Crosslink Structural Effect

Caption: Dual-fate pathway of D-Threonine. Left: Oxidative deamination by DAAO (Mammalian).[1] Right: Incorporation into Peptidoglycan causing structural defects (Bacterial).

Diagram 2: Assessment Workflow Logic

A decision tree for validating the product's activity.

Assessment_Workflow Start Start: Labeled D-Thr Sample Chiral_Check Step 1: Chiral Purity Check (HPLC/C18-Crown ether) Start->Chiral_Check Branch Select System Chiral_Check->Branch Enz_Assay Enzymatic Assay (DAAO) Branch->Enz_Assay Mammalian Growth_Assay Growth Inhibition Assay (+/- D-Ala rescue) Branch->Growth_Assay Bacterial Kinetics Measure Km / Vmax vs Unlabeled Std Enz_Assay->Kinetics Metabolite Confirm alpha-Ketobutyrate (LC-MS) Kinetics->Metabolite PG_Analysis Peptidoglycan Extraction & Digestion Growth_Assay->PG_Analysis MS_Confirm Detect D-Thr Muropeptide (Mass Shift) PG_Analysis->MS_Confirm

Caption: Validated workflow for assessing D-Thr activity. Step 1 ensures stereochemical purity before functional testing in enzymatic or bacterial systems.

References

  • Pollegioni, L., et al. (2018).[2] "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences. [Link][2]

  • Cava, F., et al. (2011). "D-Amino acids control cell wall remodeling in bacteria."[3] Cell. [Link]

  • de Jonge, B.L., et al. (2002). "The Carboxyl Terminus of Peptidoglycan Stem Peptides Is a Determinant for Methicillin Resistance in Staphylococcus aureus." Journal of Bacteriology. [Link]

  • Kuru, E., et al. (2019). "Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis." ACS Chemical Biology. [Link]

  • Pavao, A., et al. (2023).[4][5] "HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile."[5] bioRxiv. [Link][5]

Sources

Comparative Guide: Kinetic Isotope Effects of D-Threonine-4-13C-4,4,4-d3 in Metabolic Stability & Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Threonine-4-13C-4,4,4-d3 represents a specialized class of "heavy" amino acids designed for two simultaneous functions in drug development and metabolomics: Kinetic Stabilization and Non-Invasive Tracing .

While standard D-amino acids are often used to resist proteolytic cleavage in peptidomimetics, they remain susceptible to oxidative deamination by D-Amino Acid Oxidase (DAAO) and hepatic P450-mediated


-oxidation. This guide analyzes how the specific isotopologue D-Threonine-4-13C-4,4,4-d3  leverages the Kinetic Isotope Effect (KIE) to enhance metabolic half-life while providing a unique NMR/MS signature for flux analysis.

Part 1: The Isotopic Advantage (Mechanistic Basis)

To understand the performance of this product, we must decouple the effects of the Carbon-13 label from the Deuterium label.

The Deuterium Effect ( at C4)

The substitution of hydrogen with deuterium at the methyl position (C4) introduces a Kinetic Isotope Effect (KIE) based on the vibrational frequency difference of the C-H vs. C-D bond.

  • Primary KIE (

    
    ):  Occurs only if the metabolic pathway involves direct cleavage of the C4-H bond (e.g., CYP450 
    
    
    
    -hydroxylation). The stronger C-D bond (lower zero-point energy) significantly slows this degradation.
  • Secondary KIE (

    
    ):  Occurs during DAAO-mediated oxidation. DAAO attacks the C2-
    
    
    
    -proton. The deuterated methyl group (C4) exerts a hyperconjugative or inductive effect that slightly stabilizes the transition state, providing a minor boost in half-life compared to non-deuterated D-Threonine.
The Carbon-13 Effect ( at C4)

Deuterating a methyl group (


) renders it "silent" in 

-NMR (protons are removed). This creates a detection blind spot.
  • The Solution: The inclusion of

    
     at the C4 position restores visibility. It allows detection via 
    
    
    
    -NMR or HSQC experiments without interference from background solvent signals.
  • Mass Shift: The combined mass shift (+4 Da) moves the molecule out of the noise floor in Mass Spectrometry (MS) analysis, essential for pharmacokinetics (PK) studies.

Part 2: Comparative Performance Analysis

The following table compares D-Threonine-4-13C-4,4,4-d3 against standard alternatives in the context of metabolic stability and analytical utility.

Table 1: Isotopic Performance Matrix
FeatureD-Thr-4-13C-4,4,4-d3 (Product)D-Threonine (Unlabeled)D-Threonine-4,4,4-d3 (Deuterium Only)L-Threonine (Natural)
Primary Stability Target High (Resists CYP450

-oxidation)
Low (Susceptible to oxidation)High (Resists CYP450

-oxidation)
N/A (Rapid Proteolysis)
DAAO Resistance Moderate (Secondary KIE + D-isomer)Low (Rapid DAAO clearance)Moderate (Secondary KIE)High (DAAO inactive on L)
NMR Visibility Excellent (Direct

detection)
Good (

signals overlap)
Poor (Methyl is NMR silent)Good
Mass Shift (MS) +4 Da (Clean separation)0 Da (High background noise)+3 Da0 Da
Primary Application Dual: PK Stabilization + Flux TracingBasic SynthesisStabilization onlyNutrition / Biosynthesis
Detailed Comparison
1. Vs. Unlabeled D-Threonine (The Baseline)

Unlabeled D-Threonine is rapidly converted to


-ketobutyrate by DAAO in the kidney and liver. In peptide drugs, the methyl group is also a target for radical oxidation.
  • Advantage: The product provides a 2-5x increase in metabolic half-life in oxidative environments (specifically P450-rich microsomes) due to the Primary KIE on the methyl group.

2. Vs. D-Threonine-d3 (The "Silent" Stabilizer)

Using deuterium alone (


) stabilizes the molecule but erases the methyl signal in proton NMR.
  • Advantage: The product's

    
     label acts as a beacon. In metabolic flux analysis (e.g., tracking conversion to Propionyl-CoA), you can track the 
    
    
    
    nucleus even though the protons are gone. This is critical for confirming that the intact methyl group is persisting in vivo.

Part 3: Experimental Protocols

Protocol A: DAAO Kinetic Assay (Secondary KIE Validation)

Objective: To quantify the stability conferred by the D-isomer and Secondary KIE against D-Amino Acid Oxidase.

  • Reagent Prep: Prepare 50 mM pyrophosphate buffer (pH 8.3). Dissolve D-Thr-4-13C-4,4,4-d3 and Unlabeled D-Thr to 10 mM stock concentrations.

  • Enzyme System: Use Porcine Kidney DAAO (EC 1.4.3.3).

  • Coupled Assay: DAAO produces

    
     during oxidation. Couple this with Horseradish Peroxidase (HRP) and o-dianisidine.
    
  • Reaction:

    • Mix: 100

      
      L Substrate (Variable 0.1 - 5 mM) + 10 
      
      
      
      L DAAO (0.5 U/mL) + 10
      
      
      L HRP + Chromogen.
    • Incubate at 37°C in a UV-Vis spectrophotometer.

  • Measurement: Monitor Absorbance at 440 nm (oxidized o-dianisidine).

  • Calculation: Plot Lineweaver-Burk graphs.

    • Expectation:

      
       for the deuterated product will be slightly lower (10-15%) than unlabeled D-Thr due to Secondary KIE (
      
      
      
      ).
Protocol B: -NMR Metabolic Flux Tracking

Objective: To track the metabolic fate of the methyl group into the TCA cycle (via Propionyl-CoA).

  • Incubation: Incubate cell culture (e.g., HepG2) or bacterial strain with 2 mM D-Thr-4-13C-4,4,4-d3 for 24 hours.

  • Extraction: Quench metabolism with cold methanol (-80°C). Lyse cells and centrifuge to collect supernatant.

  • NMR Setup: Resuspend dried supernatant in

    
     containing DSS (internal standard).
    
  • Acquisition:

    • Run 1D

      
      -NMR  with proton decoupling (since methyl protons are absent, NOE enhancement is reduced, so use long relaxation delays 
      
      
      
      ).
    • Target Signal: Look for the singlet at

      
       20 ppm (Threonine Methyl).
      
    • Metabolite Tracking: Look for signal shifts indicating conversion to

      
      -ketobutyrate (
      
      
      
      8 ppm for methyl) or Propionate (
      
      
      10 ppm).
  • Validation: The presence of the

    
     signal without splitting (singlet) confirms the 
    
    
    
    label is still attached (C-D coupling may broaden the peak, but C-H splitting is absent).

Part 4: Visualization of Metabolic Pathways

The following diagrams illustrate the metabolic fate of D-Threonine and where the Isotope Effects exert their influence.

Diagram 1: Metabolic Blockade & Tracing

This diagram shows how the


 label blocks specific oxidation pathways while the 

label allows tracking of the breakdown products.

G DThr D-Thr-4-13C-4,4,4-d3 (Substrate) DAAO DAAO (Kidney/Liver) DThr->DAAO CYP CYP450 (Microsomes) DThr->CYP Aldolase Thr Aldolase DThr->Aldolase Keto Alpha-Ketobutyrate (13C-labeled) DAAO->Keto Secondary KIE (Minor Slowing) Hydroxy OH-Threonine (Degradation) CYP->Hydroxy PRIMARY KIE (STRONG BLOCKADE) Glycine Glycine Aldolase->Glycine Acetaldehyde Acetaldehyde-d3 (13C-labeled) Aldolase->Acetaldehyde Tracer Route

Caption: The


 label strongly inhibits CYP450 oxidation (Primary KIE) while DAAO is only slightly affected (Secondary KIE). The 

label tracks the methyl group into downstream metabolites.
Diagram 2: NMR Visibility Logic

Visualizing why the dual-label is superior for analytical tracking.

NMR Unlabeled Unlabeled D-Thr 1H NMR: Visible (Methyl Doublet) 13C NMR: Weak (Natural Abundance) Deuterated D-Thr-d3 (No 13C) 1H NMR: SILENT (Blind Spot) 13C NMR: Weak Unlabeled->Deuterated Add Deuterium (Loss of Signal) Product D-Thr-4-13C-4,4,4-d3 1H NMR: Silent (Simplified Spectrum) 13C NMR: HIGH SIGNAL (Tracer) Deuterated->Product Add 13C (Restored Visibility)

Caption: Deuteration removes proton noise (simplification), but 13C is required to restore detectability of the methyl group.

References

  • D-Amino Acid Oxidase Mechanism

    • Fitzpatrick, P. F. (2025). Studies on the Mechanism of Action of D-Amino Acid Oxidase. ResearchGate. Link

    • Note: Establishes that DAAO cleavage involves the -C-H bond, confirming the KIE on the methyl group is secondary.
  • Threonine Metabolism & Flux Analysis

    • Pavao, et al. (2020). HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile. NIH / PMC. Link

    • Note: Demonstrates the utility of [U-13C]threonine in tracking metabolic flux to Propionate/Butyr
  • Cytochrome P450 Oxidation of Threonine

    • Roberts, A. G., et al. (2005). Targeting of the highly conserved threonine 302 residue of cytochromes P450 2B family. NIH / PMC. Link

    • Note: Discusses the susceptibility of Threonine residues and methyl groups to P450-mediated oxid
  • Kinetic Isotope Effects (General Principles)

    • Denu, J. M., & Fitzpatrick, P. F. (1992).[1] Intrinsic primary, secondary, and solvent kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase. Biochemistry (PubMed).[2][3] Link

    • Note: Provides the quantitative basis for KIE values (Primary vs Secondary) in DAAO systems.

Sources

Comparative Guide: Chemical vs. Chemoenzymatic Synthesis of Labeled D-Threonine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The production of stable isotope-labeled D-Threonine (e.g.,


, 

,

) presents a unique stereochemical challenge: establishing two contiguous chiral centers (2R, 3S) while maintaining isotopic fidelity.

While Chemical Synthesis via the Belokon Nickel(II) complex remains the "Gold Standard" for site-specific labeling due to its immunity to metabolic scrambling and high diastereoselectivity, Chemoenzymatic Synthesis using engineered D-Threonine Aldolases (DTA) has emerged as a superior alternative for atom economy and mild processing conditions.

This guide objectively compares these two methodologies, providing experimental protocols and decision frameworks to optimize your labeled compound production.

The Stereochemical Challenge

D-Threonine possesses two stereocenters. A non-stereoselective synthesis yields four isomers:

  • D-Threonine (2R, 3S) – Target

  • L-Threonine (2S, 3R) – Natural isomer

  • D-allo-Threonine (2R, 3R) – Common impurity

  • L-allo-Threonine (2S, 3S) – Common impurity

Critical Insight: Chemical methods often struggle to distinguish between threo and allo forms without extensive purification. Enzymatic methods are naturally stereoselective but suffer from thermodynamic equilibrium limitations.

Method A: Chemical Asymmetric Synthesis (The Belokon Route)

The use of a chiral Nickel(II) Schiff base complex (derived from glycine and a chiral auxiliary like (S)-BPB) is the most robust method for introducing specific isotopic labels (e.g.,


-D-Threonine) without scrambling.
Mechanism & Causality

The Ni(II) ion holds the glycine moiety in a rigid planar geometry. The chiral auxiliary shields one face of the glycine enolate, forcing the incoming labeled acetaldehyde to attack from the less hindered side. This establishes the


-center geometry. The 

-center geometry is determined by the transition state of the aldol condensation.
Workflow Diagram (Chemical)

ChemicalSynthesis Gly Labeled Glycine (e.g., 15N, 13C) Complex Ni(II)-Glycine Schiff Base Complex Gly->Complex Aux Chiral Auxiliary (S)-BPB + Ni(II) Aux->Complex Aldol Aldol Reaction (Base catalyzed) Complex->Aldol Aldehyde Labeled Acetaldehyde (e.g., 1,2-13C) Aldehyde->Aldol Adduct Diastereomeric Ni-Complex Adduct Aldol->Adduct High Stereocontrol Hydrolysis Acid Hydrolysis (HCl) Adduct->Hydrolysis Product Labeled D-Threonine (Target) Hydrolysis->Product Recycle Recovered Auxiliary (BPB) Hydrolysis->Recycle

Caption: The Belokon Ni(II) complex route ensures high stereocontrol by locking the glycine enolate, preventing racemization and allowing site-specific label incorporation.

Experimental Protocol (Self-Validating)

Prerequisites:


-Glycine, Acetaldehyde, (S)-BPB (commercially available or synthesized).
  • Complex Formation: Reflux (S)-BPB,

    
    -Glycine, and Ni(NO
    
    
    
    )
    
    
    in methanol/KOH. The product precipitates as a red solid.
    • Validation:

      
      H NMR must show disappearance of free glycine signals.
      
  • Aldol Condensation: Dissolve the Ni-Glycine complex in DMF. Add labeled Acetaldehyde and catalytic NaOH. Stir at room temperature.

    • Critical Step: Monitor by TLC. The reaction creates two diastereomers. The ratio of threo (D-Thr) to allo is typically 90:10 to 95:5.

  • Hydrolysis: Pour mixture into dilute HCl. The complex dissociates.

  • Purification: The chiral auxiliary (BPB) is hydrophobic and extracted into organic solvent (DCM). The free amino acid remains in the aqueous phase.

  • Isolation: Use ion-exchange chromatography (Dowex 50W) to isolate pure D-Threonine.

Method B: Chemoenzymatic Synthesis (D-Threonine Aldolase)

This method utilizes D-Threonine Aldolase (DTA), often sourced from Delftia sp. or Chlamydomonas reinhardtii. It is a direct, one-pot reversible reaction.

Mechanism & Causality

DTA uses Pyridoxal-5'-phosphate (PLP) as a cofactor to form a Schiff base with glycine, lowering the pKa of the


-proton. This facilitates nucleophilic attack on acetaldehyde.
  • The Trap: The reaction is reversible.[1][2] High concentrations of products drive the reaction backward (retro-aldol cleavage).

  • The Fix: Use a large excess of the cheaper substrate (Acetaldehyde) or couple with a downstream enzyme to pull the equilibrium (though this is harder with D-Thr as it is often the end product).

Workflow Diagram (Enzymatic)

EnzymaticSynthesis Substrates Glycine + Acetaldehyde (Labeled Precursors) TS Schiff Base Intermediate Substrates->TS Binding Enzyme D-Threonine Aldolase (DTA) + PLP Cofactor Enzyme->TS Equilibrium Thermodynamic Equilibrium (Reversible) TS->Equilibrium Separation Separation of Isomers (D-Thr vs D-allo-Thr) Equilibrium->Separation Low Conversion Yield Separation->Substrates Recycle Unreacted Product Labeled D-Threonine Separation->Product

Caption: Enzymatic synthesis is a direct equilibrium process. Yield is often limited by thermodynamics, requiring efficient recycling of labeled substrates.

Experimental Protocol

Prerequisites: Recombinant DTA (e.g., Delftia sp.[1] RIT313), PLP.

  • Buffer Prep: 50 mM Phosphate buffer (pH 7.5), 0.1 mM PLP.

  • Reaction: Add

    
    -Glycine (100 mM) and Acetaldehyde (500 mM). Add purified DTA (5 U/mL).
    
    • Optimization: Run at 4°C to 15°C. Lower temperatures often improve the D-Thr/D-allo ratio (stereoselectivity).

  • Monitoring: HPLC with chiral column (e.g., Crownpak CR(+)).

    • Validation: Stop reaction when yield plateaus (typically 40-60% conversion).

  • Purification: Cation exchange chromatography to remove unreacted aldehyde and enzyme.

Comparative Data Analysis

The following data aggregates performance metrics from standard Belokon protocols vs. wild-type and engineered DTA systems.

MetricChemical Synthesis (Ni-Complex)Enzymatic Synthesis (DTA)
Isotopic Fidelity Perfect. No scrambling.High. Minimal scrambling in vitro.
Stereoselectivity (C

)
>99% ee (D-form)>99% ee (D-form)
Diastereoselectivity (C

)
High (90-98% de threo)Moderate to High (60-95% de depending on variant)
Yield 70-85% (isolated)30-60% (equilibrium limited)
Precursor Cost High (Stoichiometric Ni-complex)Low (Catalytic enzyme)
Scalability Linear (Labor intensive)Exponential (Easy scale-up)
Time to Product 3-5 Days1-2 Days

Decision Matrix

Use this logic flow to select the correct protocol for your specific application.

DecisionMatrix Start Start: Select Synthesis Route Q1 Is Site-Specific Labeling Required? (e.g., 13C only at C3) Start->Q1 Q2 Is Scale > 10 grams? Q1->Q2 Yes RouteC Route C: Fermentation (Engineered E. coli) Q1->RouteC No (Uniform Labeling OK) RouteA Route A: Chemical Synthesis (Belokon Ni-Complex) Q2->RouteA No (Purity Priority) RouteB Route B: Enzymatic Synthesis (DTA Biocatalysis) Q2->RouteB Yes (Cost Efficiency)

Caption: Decision framework for D-Threonine synthesis. For small-scale, high-fidelity NMR standards, Chemical Synthesis is preferred. For larger batches, Enzymatic is superior.

Conclusion

For drug development and NMR structural studies where isotopic scrambling cannot be tolerated and high diastereomeric purity is required, the Chemical Synthesis (Belokon Method) remains the superior choice despite the higher labor cost.

However, for large-scale production or when "good enough" diastereoselectivity (with purification) is acceptable, Enzymatic Synthesis using modern engineered DTA variants offers a greener, more cost-effective route.

References

  • Belokon, Y. N., et al. (1998). "General method for the asymmetric synthesis of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine." Journal of the Chemical Society, Perkin Transactions 1. 
    
  • Liu, J., et al. (2014).

    
    -hydroxy-
    
    
    
    -amino acids."[2] RSC Advances.
  • Fesko, K., & Gruber-Khadjawi, M. (2013). "Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities." Applied Microbiology and Biotechnology.

  • Ueki, H., et al. (2003).[3] "Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine."[3][4] The Journal of Organic Chemistry.

Sources

Safety Operating Guide

Operational Guide: Disposal of D-Threonine-4-13C-4,4,4-d3

[1]

Executive Summary & Core Directive

Do not confuse this compound with radioactive waste. D-Threonine-4-13C-4,4,4-d3 is a stable isotope-labeled amino acid.[1][2][3] It emits no ionizing radiation.[2] However, improper disposal into municipal water systems can catastrophically alter the background noise of local mass spectrometry (MS) facilities, rendering sensitive metabolic flux assays invalid.

The Directive: Treat this substance as Non-Regulated Chemical Waste . It must be incinerated via a licensed chemical waste contractor. Under no circumstances should this compound be discharged down the laboratory sink.

Technical Profile & Hazard Assessment

Before initiating disposal, verify the material against the physical profile below to ensure no cross-contamination with hazardous reagents has occurred.

ParameterSpecification
Compound Name D-Threonine-4-13C-4,4,4-d3
Chemical Formula C₃¹³CH₉D₃NO₃ (Isotopically Modified)
Radioactivity NONE (Stable Isotope)
GHS Classification Not Classified (Non-Hazardous Substance)
Physical State White Crystalline Solid
Solubility Highly Soluble in Water
Primary Risk Analytical Contamination (Not Toxicological)
The "Analytical Hazard" Explained

While D-Threonine is biologically benign, the 13C and Deuterium (d3) labels act as permanent "tags." If poured into a sink, these tags persist in the water trap and plumbing.

  • The Consequence: Future water samples drawn from that lab for LC-MS/MS calibration will show artificial peaks at the M+4 mass shift, creating "ghost signals" that can invalidate weeks of research data.

Disposal Protocol: The Decision Matrix

Workflow Diagram

The following logic flow dictates the handling of the material based on its physical state and concentration.

DisposalMatrixStartWaste Material Identified:D-Threonine-4-13C-4,4,4-d3StatePhysical State?Start->StateSolidSolid / Powder(Expired or Excess)State->SolidLiquidAqueous Solution(Experimental Waste)State->LiquidContainerEmpty Bottle(Residue only)State->ContainerSolidActionSegregate intoSolid Waste StreamSolid->SolidActionLabel: Non-Haz Chemical WasteLiquidCheckContains HazardousCo-solvents?Liquid->LiquidCheckRinseTriple Rinse Protocol(Water -> Water -> Acetone)Container->RinseLiquidHazDispose asHazardous Solvent WasteLiquidCheck->LiquidHazYes (e.g., Acetonitrile)LiquidNonHazDispose asNon-Regulated Liquid WasteLiquidCheck->LiquidNonHazNo (Buffer/Water only)Rinse->LiquidNonHazCollect RinsateDefaceDeface Label &Recycle GlassRinse->Deface

Figure 1: Decision matrix for segregating stable isotope waste streams to prevent environmental background contamination.[1]

Detailed Operational Procedures

Scenario A: Solid Waste (Bulk Substance)

Context: Expired shelf-life material or excess powder.

  • Containerization: Transfer the solid into a dedicated high-density polyethylene (HDPE) waste jar.

  • Labeling: Apply a standard chemical waste tag.

    • Chemical Name: D-Threonine-4-13C-4,4,4-d3.[1]

    • Hazard Checkbox: Select "Non-Regulated" or "None."[4]

    • Note: Write "STABLE ISOTOPE - DO NOT DRAIN" in the comments section.

  • Disposal: Hand over to your facility's EHS department for incineration.

Scenario B: Liquid Waste (Solutions)

Context: Leftover buffers or cell culture media containing the isotope.

  • Segregation:

    • Aqueous Only: If dissolved in water/PBS, place in "Aqueous Non-Hazardous Waste."

    • With Solvents: If dissolved in mobile phase (e.g., Methanol, Acetonitrile), place in "Organic Solvent Waste."

  • pH Check: Ensure the waste container pH is between 5 and 9 to prevent reactivity with other waste streams (though Threonine is zwitterionic and generally stable).

Scenario C: Empty Containers (The Triple-Rinse Rule)

Context: The original glass vial is "empty." Regulatory Standard: EPA 40 CFR 261.7 (RCRA Empty Container).

  • Rinse 1: Add water (~10% volume), cap, shake vigorously. Pour rinsate into Liquid Waste (Scenario B).

  • Rinse 2: Repeat with water. Pour into Liquid Waste.

  • Rinse 3: Rinse with a volatile solvent (e.g., Acetone or Ethanol) to remove residual moisture and organic film. Pour into Solvent Waste.[5]

  • Deface: Use a permanent marker to cross out the chemical name and the barcode.

  • Final Step: The glass vial is now considered "RCRA Empty" and can be placed in the laboratory glass recycling or trash, depending on local policy.

Regulatory & Compliance Notes

  • RCRA Status (USA): D-Threonine is not a P-listed (acutely toxic) or U-listed hazardous waste [1].[1] However, because it is a chemical substance, best practice dictates it should not enter the sanitary sewer.

  • Radioactive Misidentification: Shipping and receiving personnel often confuse "Isotope" with "Radioactive."

    • Action: If a Geiger counter is used on the waste, it will read background levels. Maintain the Certificate of Analysis (CoA) near the waste accumulation area to prove to inspectors that the material is stable [2].

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

  • Binghamton University EHS. (2025). Triple Rinse Procedure for Empty Containers.[5][6][7][8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 69435, D-Threonine. Retrieved from [Link]

Navigating the Safe Handling of D-Threonine-4-¹³C-4,4,4-d₃: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and metabolic research, isotopically labeled compounds such as D-Threonine-4-¹³C-4,4,4-d₃ are indispensable tools.[1][2] The incorporation of stable isotopes like Carbon-13 and deuterium allows for precise tracking and quantification in complex biological systems.[1][2][3] While these labels are non-radioactive and generally do not alter the chemical reactivity of the parent molecule, a robust understanding of safe handling practices is paramount to ensure the integrity of your research and the safety of laboratory personnel.[3][4] This guide provides a detailed protocol for the safe handling, use, and disposal of D-Threonine-4-¹³C-4,4,4-d₃, grounded in established safety principles for chemical reagents.

Understanding the Compound: D-Threonine-4-¹³C-4,4,4-d₃

D-Threonine-4-¹³C-4,4,4-d₃ is a stable, isotopically labeled form of the amino acid D-Threonine. The labeling consists of a Carbon-13 atom at the fourth position and three deuterium atoms also at the fourth position. From a chemical hazard perspective, its properties are essentially identical to that of standard D-Threonine. Safety data sheets for D-Threonine and its enantiomer, L-Threonine, indicate that the compound is not classified as hazardous.[5] However, as with any chemical, it is prudent to minimize exposure. The primary risks are associated with the physical form of the compound, typically a solid powder, which can be an inhalation irritant.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling D-Threonine-4-¹³C-4,4,4-d₃ in its solid form to prevent inhalation and dermal contact.[8][9]

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne dust particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the compound.[10]
Respiratory Protection NIOSH-approved N95 respirator or equivalentEssential for minimizing the inhalation of fine dust particles, especially when weighing or transferring the solid.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Safe Handling and Operational Workflow

A systematic approach to handling D-Threonine-4-¹³C-4,4,4-d₃ from receipt to disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, isotopic labels, date of receipt, and any relevant hazard information.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11][12] Recommended storage temperatures are often between -20°C and -80°C to ensure long-term stability.[13]

Experimental Protocol: Step-by-Step Guidance
  • Preparation: Before handling the solid, ensure you are in a well-ventilated area, preferably within a chemical fume hood, and are wearing all the required PPE.

  • Weighing and Transfer:

    • To minimize dust generation, use a weigh boat or paper and handle the container and spatula gently.

    • If possible, use a balance with a draft shield.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, perform this step in a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any surfaces that may have come into contact with the powder.

    • Wash hands thoroughly with soap and water after removing gloves.[7][11]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Safety Glasses - Gloves - Lab Coat - Respirator Area Work in a Well-Ventilated Area (Fume Hood) Prep->Area Enter Weigh Weigh Compound (Minimize Dust) Area->Weigh Proceed Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Clean Clean Work Area Dissolve->Clean After Use Dispose Dispose of Waste (Follow Guidelines) Clean->Dispose Wash Wash Hands Dispose->Wash Final Step

Caption: Workflow for the safe handling of D-Threonine-4-¹³C-4,4,4-d₃.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Minor Spill (Solid):

    • Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.[7]

    • Place the collected material in a sealed container for disposal.[7]

    • Clean the spill area with a damp cloth.

  • Contact:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][14]

    • Skin Contact: Wash the affected area with soap and water.[7][14]

    • Inhalation: Move to fresh air.[12][14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[7][11][14]

    • In all cases of significant exposure or if irritation persists, seek medical attention.

Disposal Plan

As D-Threonine-4-¹³C-4,4,4-d₃ is labeled with stable, non-radioactive isotopes, its disposal does not require special radiological waste procedures.[4]

  • Unused Compound and Contaminated Materials: Dispose of the compound and any contaminated materials (e.g., weigh boats, gloves) in accordance with your institution's chemical waste disposal guidelines.

  • Solutions: Aqueous solutions of D-Threonine can generally be disposed of down the drain with copious amounts of water, but it is essential to adhere to local and institutional regulations.

By adhering to these guidelines, researchers can confidently and safely utilize D-Threonine-4-¹³C-4,4,4-d₃ in their studies, ensuring both personal safety and the integrity of their experimental outcomes.

References

  • Valudor Products. (n.d.). Safety Data Sheet: L-threonine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). L-THREONINE CAS No 72-19-5.
  • Carl ROTH. (n.d.). DL-Threonine - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). D-Threonine. PubChem.
  • Millipore. (n.d.). L-Threonine - Safety Data Sheet.
  • Sdfine. (n.d.). Chemwatch GHS SDS 22000-4.
  • PerkinElmer. (n.d.). Safe Handling of Radiolabeled Compounds.
  • WebMD. (n.d.). Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • MedchemExpress.com. (n.d.). D-Threonine (H-D-Thr-OH) | Drug Intermediate.
  • Carl ROTH. (n.d.). Safety Data Sheet: L-threonine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • SciSpace. (n.d.). Personal Protective Equipment In Animal Research - Back To The Basics (A review paper).
  • American Industrial Hygiene Association. (n.d.). Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet.
  • MedchemExpress.com. (n.d.). MCE Isotope-Labeled Compounds Handbook.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment in Animal Research. PMC.
  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?.
  • Meisenhelder, J., & Semba, K. (2006). Safe use of radioisotopes. Current Protocols in Immunology, Appendix 1, A.1Q.1-A.1Q.12.
  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
  • Wikipedia. (n.d.). Isotopic labeling.
  • National Center for Biotechnology Information. (n.d.). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. PMC.
  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds.
  • Isotope Science / Alfa Chemistry. (n.d.). 2H 13C Labeled Compounds.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.